N-(3,3-difluorocyclobutyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,3-difluorocyclobutyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESOERHHZBRGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355328-30-1 | |
| Record name | N-(3,3-Difluorocyclobutyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355328301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,3-Difluorocyclobutyl)formamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2SY27FKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"N-(3,3-difluorocyclobutyl)formamide" basic properties
An In-Depth Technical Guide to N-(3,3-difluorocyclobutyl)formamide: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized building block of increasing importance in medicinal chemistry. We delve into its core physicochemical properties, outline a detailed synthetic pathway with mechanistic considerations, and provide an expert analysis of its expected spectroscopic signature. The primary focus is on the strategic role of the gem-difluorocyclobutyl motif, exploring how its unique electronic and conformational properties are leveraged by researchers to enhance the potency, selectivity, and pharmacokinetic profiles of next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable synthetic intermediate.
Part 1: Core Physicochemical Properties
This compound is a niche yet valuable compound, primarily utilized as an intermediate in the synthesis of more complex molecules. Its identity and basic properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1355328-30-1 | [1][2] |
| Molecular Formula | C₅H₇F₂NO | [1][2][3] |
| Molecular Weight | 135.11 g/mol | [1][4] |
| Canonical SMILES | C1C(CC1(F)F)NC=O | [1][3] |
| InChIKey | OESOERHHZBRGAS-UHFFFAOYSA-N | [2][3] |
| XLogP3 | 0.8 | [1] |
| Predicted pKa | 14.13 ± 0.40 | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1][2] |
Part 2: The Strategic Value of the gem-Difluorocyclobutyl Motif
The true significance of this compound lies in its ability to introduce the 3,3-difluorocyclobutyl moiety into a target molecule. This structural unit is not merely a passive spacer; it is a powerful tool for modulating key drug-like properties.[5] Fluorinated cycloalkyl groups, particularly gem-difluorinated systems, are of intense interest in medicinal chemistry for their ability to fine-tune a compound's biological and physical characteristics.[6][7]
Causality Behind the Choice:
-
Metabolic Stability: The carbon atom bearing the two fluorine atoms is sterically shielded and electronically deactivated towards oxidative metabolism by Cytochrome P450 enzymes. This often enhances the metabolic half-life of a drug candidate.[5]
-
Lipophilicity and Solubility: The introduction of fluorine, the most electronegative element, increases polarity locally. However, the overall effect on lipophilicity (LogP) can be complex. The difluorocyclobutyl group is often considered a "polar, yet lipophilic" moiety.[6][7] It can serve as a bioisostere for other groups (like a carbonyl or an unprotected amine), subtly altering solubility and membrane permeability to improve pharmacokinetics.[8]
-
Conformational Rigidity: The cyclobutane ring provides a more rigid scaffold than an analogous acyclic alkyl chain.[9] This conformational constraint can lock the molecule into a bioactive conformation, improving binding affinity to its biological target.
-
pKa Modulation: The strongly electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of nearby basic functional groups, such as an amine. This is a critical parameter for controlling a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.[8]
Part 3: Synthesis Protocol and Mechanistic Considerations
This compound is not typically prepared in a single step but is derived from its corresponding amine, 3,3-difluorocyclobutanamine. The following protocol describes a reliable, two-step sequence starting from the commercially available N-protected amine.
Step 1: Catalytic Hydrogenolysis for Deprotection
The first step involves the removal of the benzyl carbamate (Cbz) protecting group from benzyl (3,3-difluorocyclobutyl)carbamate to yield the free amine.
-
Reaction: Benzyl (3,3-difluorocyclobutyl)carbamate → 3,3-Difluorocyclobutanamine Hydrochloride
-
Mechanism: This reaction proceeds via catalytic transfer hydrogenolysis. The palladium on carbon (Pd/C) catalyst adsorbs hydrogen gas onto its surface. The Cbz group's benzyl C-O bond is then catalytically cleaved, releasing toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. The addition of hydrochloric acid traps the volatile amine as its stable, non-volatile hydrochloride salt.
Protocol:
-
To a solution of benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) in methanol (approx. 10 mL per gram of substrate), add 10% Palladium on Carbon (Pd/C) (approx. 0.1 eq by weight).
-
Secure the reaction flask to a hydrogenation apparatus. Purge the flask with nitrogen, then introduce hydrogen gas (typically via a balloon or at 1 atm pressure).
-
Stir the mixture vigorously at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
To the filtrate, add concentrated hydrochloric acid (1.1 eq) dropwise.
-
Remove the solvent under reduced pressure to yield 3,3-difluorocyclobutanamine hydrochloride as a solid, which can be used in the next step without further purification.[10][11]
Step 2: N-Formylation
The final step is the formylation of the amine to create the target amide. Formic acid itself can be used as the formylating agent, often with a coupling agent or under dehydrating conditions.
-
Reaction: 3,3-Difluorocyclobutanamine + Formylating Agent → this compound
-
Mechanism: This is a standard nucleophilic acyl substitution. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. A tetrahedral intermediate is formed, which then collapses to generate the stable amide product.
Protocol:
-
Suspend 3,3-difluorocyclobutanamine hydrochloride (1.0 eq) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and liberate the free amine.
-
Add the formylating agent, such as ethyl formate (1.5 eq) or a pre-activated formic acid derivative. A common method for formamide synthesis involves heating the amine with formic acid.[12][13]
-
Heat the reaction mixture, typically between 80-110 °C, for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous workup. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Part 4: Predicted Spectroscopic Characterization
While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features, crucial for reaction monitoring and quality control.[14][15]
-
¹H NMR (Proton NMR):
-
Formyl Proton (-CHO): ~8.0-8.2 ppm. This proton will appear as a singlet, though it may show long-range coupling to the N-H proton. It is significantly deshielded due to the adjacent carbonyl group.
-
Amide Proton (-NH-): ~6.0-7.5 ppm. A broad singlet or doublet, its chemical shift is highly dependent on solvent and concentration. It will couple to the adjacent C-H proton.
-
Methine Proton (-CH-N): ~4.0-4.5 ppm. This proton is deshielded by the adjacent nitrogen atom. It will appear as a multiplet due to coupling with the four adjacent CH₂ protons and potentially long-range coupling to the fluorine atoms.
-
Methylene Protons (-CH₂-): ~2.5-3.0 ppm. The four protons on the cyclobutyl ring are diastereotopic. They will appear as complex multiplets due to geminal and vicinal coupling to each other, the methine proton, and strong coupling to the fluorine atoms (³J-HF and ²J-HF).
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (-C=O): ~160-165 ppm. A characteristic chemical shift for a formamide carbonyl.
-
Difluorinated Carbon (-CF₂-): ~100-110 ppm. This carbon's resonance will be dramatically shifted downfield and will appear as a triplet due to the large one-bond carbon-fluorine coupling (¹J-CF).
-
Methine Carbon (-CH-N): ~45-55 ppm. Its resonance will likely be a triplet of triplets due to coupling to the two fluorine atoms (²J-CF) and the adjacent methylene carbons.
-
Methylene Carbons (-CH₂-): ~30-40 ppm. These carbons will also show coupling to the fluorine atoms (³J-CF).
-
-
FT-IR (Infrared Spectroscopy):
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A very strong, sharp absorption around 1670-1690 cm⁻¹.
-
N-H Bend (Amide II band): A strong peak around 1520-1540 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 135.05) would be expected under soft ionization conditions (e.g., ESI).
-
Fragmentation: Common fragmentation patterns would include loss of the formyl group (-CHO), and cleavage of the cyclobutyl ring.
-
Part 5: Applications in Drug Development
This compound serves as a key intermediate for synthesizing advanced molecules, particularly in the pharmaceutical sector. The amine precursor, 3,3-difluorocyclobutanamine, is explicitly cited for its use in the preparation of kinase inhibitors and piperazinyl antiviral agents.[9][10][16][17]
More recently, the difluorocyclobutyl motif has been incorporated into a new class of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the potential treatment of type 2 diabetes.[18] In this context, the motif was used to reduce the potential for hERG inhibition, a critical safety liability in drug development, demonstrating its utility in fine-tuning the safety profile of a lead compound.[18]
Part 6: Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before handling. However, based on its structure as a formamide derivative and a fluorinated organic compound, the following general precautions are advised:
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Toxicology: Formamide itself is classified as a substance that may damage fertility or an unborn child.[20] While the toxicological profile of this specific derivative is not established, it should be handled with care as a potential irritant and reproductive toxin.
-
Stability: The compound is expected to be stable under normal conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
GSRS. (n.d.). This compound. FDA Global Substance Registration System. Retrieved from [Link]
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Ye, F., et al. (2022). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society. Available at: [Link]
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ChemBK. (n.d.). 3,3-difluorocyclobutanamine hydrochloride. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet Formamide. Retrieved from [Link] (Note: Original ScienceLab link may be unavailable, linking to an accessible copy).
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Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Harrell Industries. (2015). Formamide Safety Data Sheet. Retrieved from [Link]
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Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
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Wikipedia. (n.d.). Formamide. Retrieved from [Link]
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Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of formamide. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]
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Tanasa, F., et al. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Retrieved from [Link]
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An In-Depth Technical Guide to N-(3,3-difluorocyclobutyl)formamide
CAS Number: 1355328-30-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,3-difluorocyclobutyl)formamide is a fluorinated organic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural motif, the gem-difluorocyclobutyl group, serves as a valuable bioisostere for various functional groups, offering a strategic tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information. The strategic incorporation of the difluorocyclobutyl moiety can lead to improvements in metabolic stability, lipophilicity, and target binding affinity, making this compound a significant building block in the development of novel therapeutics.
Introduction: The Emerging Role of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery.[1] The unique electronic properties of fluorine can profoundly influence a molecule's pKa, dipole moment, and conformational preferences. The gem-difluoroalkyl motif, in particular, is recognized as a bioisosteric replacement for carbonyl groups and other functionalities.[2] The 3,3-difluorocyclobutyl group, a key feature of this compound, is increasingly utilized to enhance the metabolic stability and modulate the lipophilicity of lead compounds.[3][4] This guide focuses on this compound as a key intermediate, providing researchers with the foundational knowledge to leverage its properties in their synthetic and drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
Table 1: Physicochemical Properties of this compound [1][3][5][6]
| Property | Value | Source |
| CAS Number | 1355328-30-1 | [3][5] |
| Molecular Formula | C₅H₇F₂NO | [5] |
| Molecular Weight | 135.11 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | C1C(CC1(F)F)NC=O | [5] |
| InChIKey | OESOERHHZBRGAS-UHFFFAOYSA-N | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 29.1 Ų | [5] |
| XLogP3 | 0.8 | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-formylation of its corresponding primary amine precursor, 3,3-difluorocyclobutanamine. Various methods for the formylation of amines have been reported, with the use of formic acid being a practical and efficient approach.[7]
Synthesis Pathway
The overall synthetic transformation involves the reaction of 3,3-difluorocyclobutanamine with a suitable formylating agent to yield the desired this compound.
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An In-depth Technical Guide to N-(3,3-difluorocyclobutyl)formamide: Synthesis, Characterization, and Application
Abstract
N-(3,3-difluorocyclobutyl)formamide has emerged as a valuable synthetic intermediate in the field of medicinal chemistry. The incorporation of the 3,3-difluorocyclobutyl motif is a strategic approach to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and membrane permeability. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a validated synthetic pathway from commercially available precursors, and methods for its structural elucidation. Furthermore, we discuss its critical role as a building block in the development of advanced pharmaceutical agents, offering insights for researchers, chemists, and professionals engaged in drug discovery and development.
Introduction and Molecular Overview
This compound is a fluorinated organic compound featuring a formamide group attached to a difluorinated cyclobutane ring.[1][2] The geminal difluoro substitution on the cyclobutyl ring imparts unique conformational constraints and electronic properties, making it a desirable bioisosteric replacement for less stable or less potent moieties in drug design. Its systematic IUPAC name is this compound, and it is identified by the CAS Number 1355328-30-1.[2][3] This guide will serve as a technical resource, consolidating essential data for its synthesis, analysis, and application.
Physicochemical and Structural Properties
The molecular structure and properties of this compound are fundamental to its reactivity and utility. The presence of the polar formamide group and the electron-withdrawing fluorine atoms significantly influences its characteristics.
| Property | Value / Identifier | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1355328-30-1 | Guidechem, PubChem[1][2] |
| Molecular Formula | C₅H₇F₂NO | Guidechem, BTCpharm[1][3] |
| Molecular Weight | 135.11 g/mol | PubChem, BTCpharm[2][3] |
| Canonical SMILES | C1C(CC1(F)F)NC=O | PubChem[2] |
| InChI | InChI=1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9) | PubChem[2] |
| InChIKey | OESOERHHZBRGAS-UHFFFAOYSA-N | PubChem[2] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[2] |
| Predicted pKa | 14.13 ± 0.40 | Guidechem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is achieved through a robust two-stage process: first, the synthesis of the key amine intermediate, 3,3-difluorocyclobutanamine, followed by its subsequent formylation.
Synthesis of the 3,3-Difluorocyclobutanamine Precursor
The precursor, 3,3-difluorocyclobutanamine (or its hydrochloride salt), is a critical starting material.[4] While several synthetic routes exist, a common industrial method involves the fluorination of a cyclobutanone derivative followed by reductive amination or a rearrangement reaction.[5] One patented method describes a pathway starting from 3-oxocyclobutanecarboxylic acid, which is esterified, fluorinated, and then converted to the amine via a rearrangement.[5] Another common laboratory-scale synthesis involves the deprotection of a carbamate-protected amine, such as benzyl (3,3-difluorocyclobutyl)carbamate, via catalytic hydrogenation.[6][7]
Formylation of 3,3-Difluorocyclobutanamine
The N-formylation of a primary amine is a fundamental transformation in organic synthesis.[8][9] Formamides are key intermediates in the production of pharmaceuticals and other fine chemicals.[9][10] The reaction of 3,3-difluorocyclobutanamine with a suitable formylating agent yields the target compound. A widely used and effective method employs formic acid, often in the presence of a coupling agent or under conditions that facilitate dehydration.[8]
Detailed Experimental Protocol: N-Formylation
-
Objective: To synthesize this compound from 3,3-difluorocyclobutanamine hydrochloride.
-
Materials:
-
3,3-difluorocyclobutanamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl formate
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Procedure:
-
Free Base Generation: Dissolve 3,3-difluorocyclobutanamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is >9 to ensure complete neutralization to the free amine.
-
Extraction: Extract the aqueous solution three times with dichloromethane. The organic layers contain the free amine.
-
Causality Insight: Dichloromethane is an effective solvent for extracting the moderately polar free amine from the aqueous phase. Multiple extractions ensure a high recovery yield.
-
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3,3-difluorocyclobutanamine as an oil. Use caution as the free amine is volatile.
-
Formylation Reaction: Dissolve the resulting amine (1.0 eq) in ethanol. Add ethyl formate (3.0 eq) to the solution.
-
Trustworthiness Note: Using an excess of ethyl formate drives the reaction equilibrium towards the product, ensuring high conversion of the amine. Ethyl formate serves as both a reagent and a solvent.
-
-
Reaction Monitoring: Seal the reaction vessel and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethyl formate. The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield this compound as a pure solid.
-
-
Self-Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and ensure the absence of residual starting materials or byproducts.
Structural Elucidation via Spectroscopic Analysis
Confirming the chemical structure of this compound is unequivocally achieved through a combination of modern spectroscopic techniques. While specific spectra from a single source are not publicly available, the expected data can be reliably predicted based on the known structure and standard chemical shift values.[11][12]
| Technique | Expected Observations |
| ¹H NMR | δ ~8.1 ppm (s, 1H): Formyl proton (-NH -CH O).δ ~6.5 ppm (br s, 1H): Amide proton (-NH -CHO).δ ~4.4 ppm (m, 1H): Methine proton adjacent to nitrogen (-CH -NH).δ ~2.6-3.0 ppm (m, 4H): Methylene protons on the cyclobutyl ring (-CH ₂-). |
| ¹³C NMR | δ ~161 ppm: Carbonyl carbon (-C =O).δ ~120 ppm (t, JCF ≈ 290 Hz): Quaternary carbon bearing two fluorines (-C F₂).δ ~45 ppm: Methine carbon adjacent to nitrogen (-C H-NH).δ ~35 ppm (t, JCCF ≈ 25 Hz): Methylene carbons (-C H₂-). |
| ¹⁹F NMR | A single resonance is expected, likely a multiplet, due to coupling with the adjacent methylene protons. |
| FTIR (cm⁻¹) | ~3300 (br): N-H stretch.~2950: C-H stretch.~1670 (s): C=O stretch (Amide I band).~1530 (m): N-H bend (Amide II band).~1100 (s): C-F stretch. |
| Mass Spec (EI) | m/z 135: Molecular ion [M]⁺.m/z 107: Fragment corresponding to the difluorocyclobutylaminyl radical cation [C₄H₆F₂N]⁺.m/z 90: Fragment from loss of the formyl group and a fluorine atom. |
Role in Medicinal Chemistry and Drug Development
The primary value of this compound lies in its application as a versatile building block for more complex molecules, particularly active pharmaceutical ingredients (APIs). The 3,3-difluorocyclobutanamine moiety, readily accessible from the title compound via hydrolysis, is incorporated into drug candidates to enhance their pharmacological profiles.[6][13]
-
Bioisosterism: The gem-difluoro group is a well-established bioisostere for a carbonyl group or a gem-dimethyl group. This substitution can block metabolic oxidation at that position, thereby increasing the half-life of a drug.
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amine, which can be critical for optimizing target binding and cell permeability.
-
Conformational Rigidity: The four-membered ring introduces conformational rigidity, which can lock the molecule into a bioactive conformation, leading to improved potency and selectivity.
This building block is utilized in the synthesis of various therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[6][13]
Conclusion
This compound stands as a synthetically accessible and highly valuable intermediate for the pharmaceutical industry. Its structure, centered on the strategically important 3,3-difluorocyclobutyl motif, provides a gateway to novel chemical entities with potentially superior drug-like properties. This guide has provided a detailed framework for its synthesis, a predictive basis for its analytical characterization, and an explanation of its significance in modern drug discovery. As the demand for metabolically robust and potent therapeutic agents continues to grow, the utility of specialized building blocks like this compound is set to expand, making a thorough understanding of its chemistry essential for researchers in the field.
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A Technical Guide to N-(3,3-difluorocyclobutyl)formamide: Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 3,3-difluorocyclobutyl moiety, in particular, has emerged as a valuable bioisostere for carbonyls and gem-dimethyl groups, enhancing metabolic stability and binding affinity. This technical guide provides a comprehensive overview of N-(3,3-difluorocyclobutyl)formamide, a key building block leveraging this fluorinated scaffold. We present a detailed examination of its synthesis, predicted spectroscopic characterization, and established applications as a crucial intermediate in the development of next-generation therapeutics, including kinase inhibitors and antiviral agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmaceutical agents.
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a prevalent strategy for optimizing drug-like properties. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. Among the various fluorinated motifs, the 3,3-difluorocyclobutyl group has garnered significant attention. It serves as a metabolically stable, non-polar bioisostere for a carbonyl group or a gem-dimethyl group, capable of improving oral bioavailability and reducing off-target effects. This compound represents a versatile synthetic intermediate that combines this valuable scaffold with a reactive formamide handle, paving the way for further molecular elaboration.
Compound Profile: this compound
Nomenclature and Chemical Identifiers
The compound is systematically named This compound according to IUPAC nomenclature.[1] A comprehensive list of its identifiers is provided in the table below for unambiguous reference in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1355328-30-1 | [1][2] |
| Molecular Formula | C5H7F2NO | [1][2][3][4] |
| Molecular Weight | 135.11 g/mol | [1][4] |
| InChI | InChI=1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9) | [1][3] |
| InChIKey | OESOERHHZBRGAS-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1C(CC1(F)F)NC=O | [1][3] |
| PubChem CID | 86690584 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reaction optimization, and role in drug design.
| Property | Predicted/Computed Value | Source |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| pKa | 14.13 ± 0.40 | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that hinges on the efficient construction of the key intermediate, 3,3-difluorocyclobutanamine. This is followed by a straightforward N-formylation reaction.
Strategic Synthesis Pathway Overview
The overall synthetic strategy involves the preparation of 3,3-difluorocyclobutanecarboxylic acid, its conversion to 3,3-difluorocyclobutanamine, and the final formylation step.
Caption: Overall synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3,3-Difluorocyclobutanamine
The conversion of 3,3-difluorocyclobutanecarboxylic acid to the corresponding amine is a critical step. While several methods exist, the Curtius and Hofmann rearrangements are classic and effective choices for this transformation, involving the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[5][6][7][8][9]
Method 1: Curtius Rearrangement
The Curtius rearrangement proceeds through an acyl azide intermediate, which thermally rearranges to an isocyanate.[2][6][8][9][10] The isocyanate is then trapped with a nucleophile, such as water or an alcohol, to generate the amine or a carbamate precursor.
-
Step 1: Acyl Azide Formation: To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in an inert solvent like toluene or THF, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir for 2-3 hours at room temperature. After removal of the solvent under reduced pressure, dissolve the resulting acid chloride in acetone. Add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C and stir for 2 hours.
-
Step 2: Rearrangement and Trapping: The crude acyl azide solution is carefully added to a refluxing solution of tert-butanol to trap the intermediate isocyanate as its Boc-protected derivative.
-
Step 3: Deprotection: The Boc-protected amine is dissolved in a suitable solvent such as methanol or dioxane, and concentrated hydrochloric acid is added. The mixture is stirred at room temperature or gently heated to effect deprotection, yielding 3,3-difluorocyclobutanamine hydrochloride.[11]
Method 2: Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine using a halogen and a strong base.[5][7]
-
Step 1: Amide Formation: Convert 3,3-difluorocyclobutanecarboxylic acid to its corresponding primary amide, 3,3-difluorocyclobutanecarboxamide, using standard methods such as activation with a carbodiimide (e.g., EDC) in the presence of ammonia.
-
Step 2: Rearrangement: The amide is treated with a solution of sodium hypobromite (or sodium hypochlorite), typically generated in situ from bromine (or bleach) and sodium hydroxide, in an aqueous medium. The reaction is usually initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature or heated to drive the rearrangement to completion.
-
Step 3: Work-up: After the reaction is complete, the amine product can be extracted into an organic solvent. Acidification with HCl will provide the hydrochloride salt.
Experimental Protocol: N-Formylation to Yield this compound
The N-formylation of 3,3-difluorocyclobutanamine is the final step. A practical and high-yielding method involves the use of formic acid with azeotropic removal of water.[10]
-
Objective: To synthesize this compound from 3,3-difluorocyclobutanamine (or its hydrochloride salt).
-
Materials:
-
3,3-Difluorocyclobutanamine hydrochloride
-
Sodium hydroxide (for free-basing, if starting from the salt)
-
Formic acid (85-98%)
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
If starting with the hydrochloride salt, dissolve it in water and basify with a stoichiometric amount of aqueous sodium hydroxide to a pH > 12. Extract the free amine into a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 3,3-difluorocyclobutanamine.
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 3,3-difluorocyclobutanamine (1.0 eq) and toluene.
-
Add formic acid (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure. The crude this compound is often obtained in high purity. Further purification can be achieved by column chromatography on silica gel if necessary.
-
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. The following are predicted spectral characteristics based on its structure.
Predicted ¹H and ¹³C NMR Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl proton, the methine proton on the cyclobutane ring, and the methylene protons.
-
A singlet or a doublet (due to through-space coupling with the N-H proton) for the formyl proton (CHO) is anticipated in the region of δ 8.0-8.5 ppm.
-
A multiplet for the methine proton (CH-N) adjacent to the nitrogen is expected around δ 4.0-4.5 ppm.
-
The methylene protons (CH₂) of the cyclobutane ring will likely appear as complex multiplets in the upfield region, typically between δ 2.5-3.5 ppm, with significant splitting due to geminal and vicinal coupling, as well as coupling to fluorine.
-
The N-H proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.
-
The formyl carbonyl carbon (C=O) is expected to resonate at approximately δ 160-165 ppm.
-
The gem-difluoro substituted carbon (CF₂) will appear as a triplet due to C-F coupling, at a characteristic downfield shift for a fluorinated carbon, likely in the range of δ 115-125 ppm (J_CF ≈ 270-290 Hz).
-
The methine carbon (CH-N) will be found around δ 40-50 ppm.
-
The methylene carbons (CH₂) of the cyclobutane ring are expected to show signals around δ 35-45 ppm, likely as triplets due to coupling with the adjacent CF₂ group.
-
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions for the amide functional group.
-
N-H Stretch: A moderate to sharp absorption band around 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1650 cm⁻¹ is characteristic of the amide carbonyl stretch.
-
N-H Bend (Amide II): A moderate absorption band around 1550-1520 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the 1200-1000 cm⁻¹ region, indicative of the C-F bonds.
Predicted Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 135.05 for the monoisotopic mass).
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the formyl group, cleavage of the cyclobutane ring, and loss of HF.
Applications in Drug Discovery and Development
The utility of this compound in drug discovery stems from the advantageous properties of the 3,3-difluorocyclobutyl moiety and the synthetic versatility of the formamide group.
The 3,3-Difluorocyclobutyl Moiety as a Bioisostere
As previously mentioned, the 3,3-difluorocyclobutyl group is an effective bioisostere for carbonyls and gem-dimethyl groups. This substitution can lead to:
-
Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic oxidation, preventing the formation of unwanted metabolites and increasing the half-life of a drug.
-
Improved Pharmacokinetics: The replacement of a polar carbonyl group with the more lipophilic difluorocyclobutyl group can modulate cell permeability and oral absorption.
-
Modulation of Binding Affinity: The unique electronic and conformational properties of the fluorinated ring can alter interactions with the target protein, potentially leading to increased potency and selectivity.
Role as a Synthetic Intermediate
This compound is a valuable building block for introducing the 3,3-difluorocyclobutylamino moiety into more complex molecules. The formamide group can be readily hydrolyzed to the primary amine or used in a variety of chemical transformations. This scaffold is particularly relevant in the synthesis of:
-
Kinase Inhibitors: The 3,3-difluorocyclobutanamine precursor is used in the preparation of various kinase inhibitors.[12] The unique conformational constraints and electronic nature of the ring can provide optimal interactions within the ATP-binding pocket of kinases.
-
Antiviral Agents: Substituted cyclobutane rings are present in a number of antiviral compounds. The 3,3-difluorocyclobutanamine moiety has been incorporated into piperazinyl-based antiviral agents.[12][13]
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a strategically important synthetic intermediate that provides access to the valuable 3,3-difluorocyclobutylamino scaffold. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The predictable physicochemical and spectroscopic properties of this compound, combined with the proven benefits of the difluorocyclobutyl moiety in medicinal chemistry, position it as a key building block for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational resource for scientists looking to leverage this promising molecule in their research and development endeavors.
References
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An In-Depth Technical Guide to the Synthesis of N-(3,3-difluorocyclobutyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of the gem-Difluorocyclobutyl Moiety
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl group, a bioisostere of carbonyls and other functional groups, has emerged as a particularly valuable motif in drug discovery. N-(3,3-difluorocyclobutyl)formamide serves as a key building block for the synthesis of more complex pharmaceutical agents, making robust and scalable synthetic routes to this intermediate of paramount importance. This guide provides a detailed exploration of the primary synthetic strategies for this compound, focusing on the critical transformations and the rationale behind the selection of starting materials and reagents.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound (1), at the amide bond reveals the immediate precursors: 3,3-difluorocyclobutanamine (2) and a suitable formylating agent. The synthesis of the key amine intermediate (2) can be approached from two principal starting materials: 3,3-difluorocyclobutanone (3) via reductive amination, or 3,3-difluorocyclobutanecarboxylic acid (4) through a rearrangement reaction.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: 3,3-Difluorocyclobutanamine
Route A: From 3,3-Difluorocyclobutanone via Reductive Amination
The most direct route to 3,3-difluorocyclobutanamine (2) commences with the commercially available 3,3-difluorocyclobutanone (3). Reductive amination is a robust and widely utilized method for the conversion of ketones to amines.[1][2] This one-pot reaction involves the initial formation of an imine intermediate by reacting the ketone with an amine source (in this case, ammonia), followed by in-situ reduction to the desired amine.
The choice of reducing agent is critical for the success of this transformation. Sodium cyanoborohydride (NaBH₃CN) is a commonly employed reagent as it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone.[3][4] Alternative reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd/C) can also be effective.[2]
Caption: Reductive amination of 3,3-difluorocyclobutanone.
Experimental Protocol: Reductive Amination of 3,3-Difluorocyclobutanone
-
To a solution of 3,3-difluorocyclobutanone (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of aqueous HCl (1M) until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with aqueous NaOH (e.g., 2M) to pH > 12 and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3,3-difluorocyclobutanamine.
Route B: From 3,3-Difluorocyclobutanecarboxylic Acid via Curtius Rearrangement
An alternative and highly effective pathway utilizes 3,3-difluorocyclobutanecarboxylic acid (4) as the starting material. This acid can be prepared via several reported methods.[3][4][5][6] The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[7] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate that can be subsequently trapped by a nucleophile.
A modern and efficient variation of the Curtius rearrangement employs diphenylphosphoryl azide (DPPA) in a one-pot procedure.[7][8][9] This method avoids the isolation of the potentially hazardous acyl azide intermediate. The carboxylic acid is reacted with DPPA in the presence of a base (e.g., triethylamine) to form a mixed anhydride in situ, which then converts to the acyl azide. Thermal rearrangement generates the isocyanate, which can be trapped with an alcohol (e.g., tert-butanol) to yield a stable carbamate (e.g., a Boc-protected amine). Subsequent deprotection affords the desired primary amine.
Caption: Curtius rearrangement of 3,3-difluorocyclobutanecarboxylic acid.
Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acyl chloride is then treated with sodium azide to form the acyl azide, which can be subjected to the Curtius rearrangement.
Experimental Protocol: DPPA-Mediated Curtius Rearrangement
-
To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the stirred solution at room temperature.
-
After stirring for 30 minutes, add tert-butanol (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring for the evolution of nitrogen gas to cease.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the Boc-protected 3,3-difluorocyclobutanamine.
-
Dissolve the purified carbamate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and treat with a base (e.g., aqueous NaOH) and extract to obtain the free amine, or isolate the hydrochloride salt.
Final Step: Formylation of 3,3-Difluorocyclobutanamine
The final step in the synthesis of this compound (1) is the formylation of 3,3-difluorocyclobutanamine (2). Several efficient methods are available for this transformation.
Method 1: Formylation with Formic Acid
Direct treatment of the amine with formic acid is a straightforward and environmentally benign method.[1] The reaction is typically performed by heating the amine with a slight excess of formic acid, often in a solvent such as toluene with a Dean-Stark trap to remove the water formed during the reaction.
Method 2: Formylation with Acetic Formic Anhydride
A highly efficient and rapid method involves the use of acetic formic anhydride (AFA), which can be generated in situ from formic acid and acetic anhydride.[1][7][8][9] This reagent is highly reactive and allows for formylation to occur at low temperatures, often providing near-quantitative yields in a short amount of time.[8]
Method 3: Formylation with Formate Esters
Formate esters, such as methyl formate or ethyl formate, can also serve as effective formylating agents.[11][12][13] These reactions may require a catalyst, such as a base, and are often performed at room temperature or with gentle heating.
Caption: Formylation of 3,3-difluorocyclobutanamine.
Experimental Protocol: Formylation using Acetic Formic Anhydride
-
In a flame-dried flask under an inert atmosphere, prepare acetic formic anhydride by slowly adding formic acid (1.0 eq) to acetic anhydride (1.1 eq) at -20 °C. Stir for 20 minutes.
-
In a separate flask, dissolve 3,3-difluorocyclobutanamine (1.0 eq) in anhydrous THF and cool to -20 °C.
-
Slowly add the pre-formed acetic formic anhydride solution to the amine solution.
-
Monitor the reaction by TLC; it is typically complete within 15-30 minutes.
-
Quench the reaction by carefully adding it to an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound.
Comparative Summary of Synthetic Routes
| Route | Starting Material | Key Transformation | Key Reagents | Advantages | Considerations |
| A | 3,3-Difluorocyclobutanone | Reductive Amination | NH₃, NaBH₃CN or H₂/Pd/C | Direct, one-pot conversion | Use of cyanide reagents may require special handling. |
| B | 3,3-Difluorocyclobutanecarboxylic Acid | Curtius Rearrangement | DPPA, t-BuOH; or SOCl₂, NaN₃ | High yielding, avoids direct handling of acyl azides with DPPA | Multi-step process, requires synthesis of the carboxylic acid. |
Conclusion
The synthesis of this compound can be efficiently achieved through well-established synthetic methodologies. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, scalability requirements, and safety considerations. The reductive amination of 3,3-difluorocyclobutanone offers a more direct approach, while the Curtius rearrangement of 3,3-difluorocyclobutanecarboxylic acid provides a robust alternative. Both pathways culminate in a straightforward formylation step to yield the desired product, a valuable building block for the advancement of pharmaceutical research and development.
References
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Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac Group. [Link]
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Filo. (2025). Predict product A of the following conversion. Discuss the mechanism of this reaction. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Wikipedia. (2023, December 27). Methyl formate. [Link]
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Chemistry LibreTexts. (2025, March 5). 7.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
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The Strategic Role of N-(3,3-difluorocyclobutyl)formamide in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable bioisostere for sterically demanding groups like tert-butyl. This in-depth technical guide explores the synthesis, properties, and pivotal role of a key building block, N-(3,3-difluorocyclobutyl)formamide, in the development of novel therapeutics. We will delve into the rationale for its use, provide detailed synthetic protocols, and examine its application in the design of next-generation drug candidates, with a particular focus on its emerging role in the synthesis of small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists.
Introduction: The Flourishing Impact of Fluorine in Drug Design
The introduction of fluorine into small molecules can profoundly influence their biological activity. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow medicinal chemists to fine-tune key drug attributes including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, offers a lipophilic alternative to a carbonyl group and can act as a bioisostere for other functional groups, enhancing a compound's drug-like properties.
The 3,3-difluorocyclobutyl moiety has garnered significant attention as a bioisosteric replacement for the tert-butyl group. This substitution can lead to improved solubility, reduced metabolic liability, and altered basicity of adjacent amines, all of which are critical parameters in drug development. This guide focuses on this compound, a versatile intermediate that provides a direct entry point for incorporating the valuable 3,3-difluorocyclobutyl group into a wide range of molecular scaffolds.
Physicochemical Properties and Strategic Advantages of the 3,3-Difluorocyclobutyl Moiety
The 3,3-difluorocyclobutyl group offers a unique combination of steric bulk and electronic properties that make it an attractive substituent in drug design.
| Property | Comparison | Implication in Drug Design |
| Lipophilicity (logP) | The 3,3-difluorocyclobutyl group is generally more lipophilic than a hydroxyl or carbonyl group but can be less lipophilic than a tert-butyl group, depending on the molecular context. | Allows for fine-tuning of a molecule's overall lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties. |
| Metabolic Stability | The C-F bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism. | Can block metabolic hotspots on a molecule, leading to increased half-life and improved pharmacokinetic profiles. |
| pKa Modulation | The electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby basic functional groups, such as amines. | Can reduce unwanted off-target interactions with ion channels (e.g., hERG) and improve oral bioavailability by modulating the ionization state at physiological pH. |
| Conformational Rigidity | The cyclobutyl ring imposes a degree of conformational constraint on the molecule. | Can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for the target protein. |
Synthesis of this compound: A Gateway Intermediate
The synthesis of this compound is a critical step in its utilization as a building block. The process typically begins with the synthesis of its precursor, 3,3-difluorocyclobutanamine.
Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride
A common route to 3,3-difluorocyclobutanamine hydrochloride starts from 3-oxocyclobutanecarboxylic acid. The process involves fluorination of a methyl ester derivative, followed by a rearrangement reaction.[1] A key final step is the deprotection of a carbamate-protected intermediate.[2][3]
Experimental Protocol: Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride [2][3]
-
Step 1: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate.
-
A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL) is subjected to a hydrogen atmosphere (1 atm).
-
The mixture is stirred overnight at room temperature.
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth and the pad is washed with methanol.
-
-
Step 2: Salt Formation.
-
Concentrated hydrochloric acid (2 mL) is added to the filtrate.
-
The solvent is evaporated under vacuum to yield 3,3-difluorocyclobutanamine hydrochloride.
-
Formylation of 3,3-Difluorocyclobutanamine
The final step to obtain this compound involves the formylation of the corresponding amine. This can be achieved using various formylating agents. A general method involves the reaction of the amine with formic acid or a formic acid equivalent.
Experimental Protocol: General N-Formylation
-
Method A: Using Formic Acid.
-
3,3-Difluorocyclobutanamine hydrochloride is neutralized to the free amine.
-
The free amine is then reacted with formic acid, often in the presence of a coupling agent or under conditions that drive the removal of water.
-
-
Method B: Using other Formylating Agents.
-
Alternatively, reagents such as ethyl formate or a mixed anhydride of formic acid can be used to effect the formylation under milder conditions.
-
Application in Medicinal Chemistry: A Case Study in GLP-1R Agonists
A compelling application of the 3,3-difluorocyclobutyl moiety is in the development of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity.[3] The peptide-based GLP-1R agonists have demonstrated significant therapeutic benefits, but their injectable administration limits patient compliance.[4] The development of orally bioavailable small-molecule agonists is therefore a major goal in the field.
A recent study disclosed a new class of difluorocyclobutyl derivatives as potent GLP-1R agonists with reduced potential for hERG inhibition, a common liability for small molecule drugs.[3] While the study does not explicitly name this compound as a starting material, the structures of the final compounds strongly suggest its use as a key intermediate in the construction of the core scaffold. The formamide can be utilized in cyclization reactions to form heterocyclic systems present in these agonists.
For instance, the synthesis of related pyrrolo[2,1-f][2][3][5]triazine-based antiviral agents involves the cyclization of an N-aminopyrrole derivative with formamide at elevated temperatures.[6] This highlights a plausible synthetic route where this compound or its precursor amine could be incorporated to generate novel GLP-1R agonists.
The rationale for incorporating the 3,3-difluorocyclobutyl group in these GLP-1R agonists is multifaceted:
-
hERG Inhibition Mitigation: The electron-withdrawing nature of the difluoro group can reduce the basicity of a nearby nitrogen atom, which is often a key contributor to hERG channel binding.
-
Improved Pharmacokinetics: The metabolic stability of the difluorocyclobutyl moiety can lead to a longer half-life and improved oral bioavailability.
-
Enhanced Potency: The rigid, three-dimensional structure of the cyclobutyl ring can help to orient the molecule optimally within the GLP-1R binding pocket, leading to high potency. A lead compound from the aforementioned study demonstrated an EC50 of 0.048 nM.[3]
Future Perspectives and Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its strategic use allows for the introduction of the 3,3-difluorocyclobutyl group, a moiety that can confer significant advantages in terms of metabolic stability, pKa modulation, and conformational rigidity. The emerging application of this building block in the synthesis of potent and orally bioavailable GLP-1R agonists underscores its potential to contribute to the development of next-generation therapeutics for metabolic diseases. As the demand for drug candidates with optimized ADME properties continues to grow, the role of specialized fluorinated intermediates like this compound is set to expand, providing medicinal chemists with a powerful tool to address the challenges of modern drug discovery.
References
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Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Kaur, H., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][2][3][5]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]
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PrepChem.com. Preparation of formamide. Available from: [Link]
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ChemistryViews. (2024). An Efficient Path to N-Difluoromethyl Amides and Related Compounds. Available from: [Link]
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Tanasă, F., et al. (2011). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Cellulose Chemistry and Technology. Available from: [Link]
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Ali, M. A., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Available from: [Link]
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Zivkovic, F. G., et al. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. Available from: [Link]
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Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Veeprho. Available from: [Link]
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Blyumin, M. (2025). GLP-1 Receptor Agonists: The Truth Behind the Trend. Stanford Health Library. Available from: [Link]
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Maslehat, S., et al. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Biosciences Biotechnology Research Asia. Available from: [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]
Visualizations
Logical Flow of this compound in Drug Discovery
Caption: Logical workflow from the rationale for using the 3,3-difluorocyclobutyl moiety to its synthesis and application.
Experimental Workflow for Synthesis
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Whitepaper: A Multi-Pronged Strategy for the Deconvolution of N-(3,3-difluorocyclobutyl)formamide's Biological Targets
Abstract
The identification of a small molecule's biological target is a cornerstone of modern drug discovery and chemical biology. It transforms a bioactive "hit" from a phenotypic screen into a tool for understanding biological pathways and a lead for rational drug design. This guide outlines a comprehensive, integrated strategy for elucidating the potential biological targets of N-(3,3-difluorocyclobutyl)formamide, a novel chemical entity with uncharacterized biological activity. By synergistically combining computational prediction, state-of-the-art chemical proteomics, and label-free validation techniques, this workflow provides a robust framework for moving from a compound of interest to a validated mechanism of action. We will detail the causal logic behind each experimental phase, provide actionable protocols, and emphasize the self-validating nature of an orthogonal, multi-technology approach.
Introduction: The Challenge of a Novel Scaffold
This compound (PubChem CID: 86690584) is a small molecule featuring a difluorinated cyclobutyl ring, a motif of increasing interest in medicinal chemistry for its ability to modulate physicochemical properties such as metabolic stability and membrane permeability.[1][2] While its structure is defined, its biological interactome remains unknown. The journey to uncover its molecular targets is a classic challenge in "target deconvolution," a critical process in both phenotypic drug discovery and in understanding the off-target effects of established drugs.[3][4][5]
A successful target identification campaign must be more than a single experiment; it must be a logical, multi-phased investigation designed to generate high-confidence hypotheses and then rigorously validate them. This guide presents such a strategy, using this compound as our central case study.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Expert Rationale: Before committing to resource-intensive wet-lab experiments, we leverage computational methods to scan the entire known proteome for potential binding partners.[6] This is a cost-effective and rapid approach to generate an initial, prioritized list of candidate targets, which will guide the design of subsequent biological assays. These methods use the 2D and 3D structure of our molecule to predict interactions based on ligand shape, pharmacophore features, and similarity to known bioactive compounds.[7][8]
Methodology: A Triad of Computational Approaches
-
Reverse Pharmacophore Screening: We first generate a 3D pharmacophore model of this compound, identifying key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to screen databases of protein structures (like the PDB) to find binding pockets that are sterically and chemically complementary.
-
Structure-Based Reverse Docking: The 3D conformer of our molecule is computationally docked against a library of protein binding sites. Algorithms calculate a binding affinity score for each protein-ligand pair, allowing us to rank potential targets.[7]
Workflow for In Silico Target Prediction
Caption: In Silico Target Hypothesis Generation Workflow.
Data Presentation: Hypothetical In Silico Screening Results
| Predicted Target | Protein Class | Prediction Method | Confidence Score | Potential Relevance |
| MAPK14 (p38α) | Kinase | Reverse Docking, AI | High | Inflammation, Cancer |
| HSP90AA1 | Chaperone | Pharmacophore, AI | Medium | Cancer, Proteostasis |
| FAAH | Hydrolase | Structure Similarity | Medium | Pain, Neuroscience |
| BRD4 | Bromodomain | Reverse Docking | Low | Epigenetics, Cancer |
Phase 2: Experimental Target Identification via Affinity-Based Chemical Proteomics
Expert Rationale: While computational methods provide hypotheses, direct experimental evidence is required to identify physical binding partners in a biological context. Chemical proteomics is a powerful technique to achieve this.[11][12] The core principle is to use a modified version of our small molecule as a "bait" to capture its interacting proteins ("prey") from a complex mixture like a cell lysate.[13][14] Mass spectrometry is then used to identify the captured proteins.
Methodology: Affinity Purification-Mass Spectrometry (AP-MS) The AP-MS workflow involves synthesizing an affinity probe, incubating it with a proteome source, enriching the probe-protein complexes, and identifying the bound proteins.[15][16]
Experimental Protocol: AP-MS for this compound
-
Probe Synthesis:
-
Strategic Design: A linker (e.g., polyethylene glycol) terminating in a biotin tag is covalently attached to the this compound molecule. Causality: The attachment point must be carefully chosen to minimize perturbation of the original molecule's structure and potential binding interfaces. For this molecule, derivatizing the formamide nitrogen or creating a C-H activation point on the cyclobutyl ring away from the fluorine atoms are potential strategies.
-
Control Synthesis: A "negative control" probe, perhaps with a scrambled or inactive analogue of the core scaffold, is also synthesized to help distinguish specific binders from non-specific background proteins.
-
-
Cell Culture and Lysis:
-
Select a relevant human cell line (e.g., HEK293 for general screening or a cancer cell line like HeLa if an anti-proliferative phenotype is observed).
-
Culture cells to ~80-90% confluency.
-
Harvest and lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to preserve native protein structures and interactions.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the biotinylated affinity probe for 1-2 hours at 4°C.
-
Competitive Displacement (Critical for Validation): In a parallel sample, pre-incubate the lysate with an excess (e.g., 100x) of the original, unmodified this compound before adding the biotinylated probe. Causality: True binding partners will be occupied by the free compound, preventing them from binding to the probe. This is the most important control for identifying specific interactors.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated probe and any bound proteins.[15]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., urea-based) or by on-bead digestion.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Data Analysis: True targets will be highly enriched in the affinity probe sample compared to the negative control and significantly diminished in the competitive displacement sample.
-
Workflow for Affinity Purification-Mass Spectrometry (AP-MS)
Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.
Phase 3: Orthogonal, Label-Free Target Validation
Expert Rationale: A key principle of robust science is the validation of findings using an orthogonal method. Affinity-based approaches require chemical modification of the compound, which can sometimes introduce artifacts. Label-free methods overcome this by assessing the interaction between the unmodified small molecule and its target proteins.[15][16] The Cellular Thermal Shift Assay (CETSA) is a premier technique for this purpose, as it can confirm direct target engagement in a physiological context (intact cells or cell lysates).[17]
Methodology: Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).
Experimental Protocol: CETSA for Target Validation
-
Sample Preparation:
-
Prepare samples of either intact cells or cell lysate.
-
Aliquot the samples into separate tubes. Treat one set with a vehicle control (e.g., DMSO) and the other set with a saturating concentration of this compound.
-
-
Thermal Challenge:
-
Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C in 2-3°C increments) for 3 minutes using a PCR thermocycler. Causality: As the temperature increases, proteins will begin to unfold and aggregate.
-
Immediately cool the samples on ice.
-
-
Separation of Soluble and Aggregated Fractions:
-
For lysate samples, centrifuge at high speed to pellet the aggregated proteins.
-
For intact cell samples, lyse the cells (e.g., by freeze-thaw cycles) and then centrifuge.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the remaining soluble protein fraction.
-
Analyze the abundance of the candidate target protein(s) (identified in Phase 2) in the soluble fraction of each sample using Western Blotting or targeted mass spectrometry.
-
-
Data Analysis:
-
For each temperature point, compare the amount of soluble target protein in the vehicle-treated vs. compound-treated samples.
-
Plot the percentage of soluble protein against temperature to generate "melting curves." A shift of the curve to the right in the compound-treated sample indicates thermal stabilization and confirms direct binding.
-
Data Presentation: Hypothetical CETSA Results
| Candidate Target | Vehicle Tₘ (°C) | Compound Tₘ (°C) | Thermal Shift (ΔTₘ) | Outcome |
| MAPK14 | 49.5 | 54.0 | +4.5°C | Validated Hit |
| HSP90AA1 | 51.0 | 51.2 | +0.2°C | Non-binder / Artifact |
| FAAH | 55.2 | 59.0 | +3.8°C | Validated Hit |
Phase 4: Biological Functional Validation
Expert Rationale: Confirming a physical interaction is a major milestone, but it does not prove that this interaction is responsible for the compound's biological effect (if one has been observed in a phenotypic screen). The final phase of target deconvolution is to establish a causal link between target engagement and cellular phenotype.
Methodology: Genetic Perturbation and Phenotypic Assays We use genetic tools like siRNA or CRISPR/Cas9 to specifically reduce the expression of our validated target protein. We then ask: does knocking down the target protein mimic or block the effect of our compound?
-
Target Knockdown:
-
Transfect cells with siRNA or a CRISPR guide RNA targeting the validated hit (e.g., MAPK14).
-
Use a non-targeting control siRNA/gRNA in parallel.
-
Confirm target protein knockdown via Western Blot.
-
-
Phenotypic Rescue/Mimicry:
-
If the compound has a known effect (e.g., inhibits cell proliferation): Treat both the knockdown and control cells with this compound. If MAPK14 is the true target, the knockdown cells may show a reduced sensitivity to the compound (a "rescue" effect), as the target is already diminished.
-
Alternatively: Compare the phenotype of the knockdown cells to cells treated with the compound. If knocking down MAPK14 inhibits proliferation to a similar degree as the compound, it suggests the compound's effect is mediated through inhibiting this target.
-
Integrated Strategy for Target Identification and Validation
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N-(3,3-difluorocyclobutyl)formamide: A Technical Guide to a Key Synthetic Intermediate in Modern Drug Discovery
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the 3,3-difluorocyclobutyl group has emerged as a valuable scaffold, providing conformational rigidity and serving as a lipophilic bioisostere for carbonyl groups. This technical guide provides an in-depth examination of N-(3,3-difluorocyclobutyl)formamide, a pivotal synthetic intermediate derived from the highly sought-after 3,3-difluorocyclobutanamine building block. We will explore its synthesis, physicochemical properties, and critical role in the development of therapeutic agents, including FDA-approved drugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
The Strategic Value of the 3,3-Difluorocyclobutyl Moiety
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and membrane permeability. The gem-difluoromethylene (CF2) group, in particular, is of special interest. It acts as a non-reducible, lipophilic bioisostere of a carbonyl or ether oxygen, capable of improving a molecule's metabolic profile without introducing excessive lipophilicity.[1]
When incorporated into a four-membered ring, the 3,3-difluorocyclobutyl scaffold offers additional advantages:
-
Conformational Constraint: The cyclobutane ring imparts a degree of rigidity to the molecular structure, which can lead to enhanced binding selectivity for a biological target.
-
Improved Physicochemical Properties: This motif can enhance solubility and reduce the risk of metabolic oxidation at the 3-position of the ring.
-
Vectorial Exit Point: The amine functionality provides a versatile handle for further synthetic elaboration, allowing for the construction of diverse molecular architectures.
This compound serves as a stable, easily handled precursor to the free amine or as a key intermediate in its own right, making it a valuable component in the synthetic chemist's toolbox.
Physicochemical Properties and Characterization
This compound is an achiral solid at room temperature. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₅H₇F₂NO | [2][3] |
| Molecular Weight | 135.11 g/mol | [2][3] |
| CAS Number | 1355328-30-1 | [2] |
| InChIKey | OESOERHHZBRGAS-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1C(CC1(F)F)NC=O | [2][3] |
Characterization is typically achieved through standard analytical techniques. ¹H NMR spectroscopy would reveal characteristic multiplets for the cyclobutyl protons and a distinct signal for the formyl proton. ¹⁹F NMR would show a singlet corresponding to the equivalent fluorine atoms. Mass spectrometry would confirm the molecular weight of 135.0496 (monoisotopic mass).[2]
Synthesis of this compound
The synthesis of the title compound is most efficiently achieved through a two-step sequence starting from a protected form of 3,3-difluorocyclobutanamine. The overall workflow involves the synthesis of the key amine intermediate followed by a straightforward formylation reaction.
Step 1: Synthesis of the Key Intermediate: 3,3-Difluorocyclobutanamine Hydrochloride
The most critical precursor is 3,3-difluorocyclobutanamine. It is often handled and stored as its hydrochloride salt for improved stability. A common and reliable method for its preparation involves the deprotection of a carbamate-protected amine.
Rationale for Experimental Choices:
-
Starting Material: Benzyl (3,3-difluorocyclobutyl)carbamate is a stable, solid precursor that is readily available or can be synthesized from 3,3-difluorocyclobutanone.
-
Deprotection Strategy: Hydrogenolysis using palladium on carbon (Pd/C) is the gold standard for removing benzyl and benzyloxycarbonyl (Cbz) protecting groups. The reaction is clean, high-yielding, and the byproducts (toluene and CO₂) are volatile and easily removed.
-
Acidification: The addition of hydrochloric acid post-reaction ensures the isolation of the amine as its stable hydrochloride salt, which simplifies purification by precipitation and filtration.
Detailed Experimental Protocol:
-
To a solution of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) in methanol (20 mL), add 10% Palladium on carbon (1 g) under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm, typically via a balloon).
-
Stir the mixture vigorously at room temperature overnight. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite or diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.[4]
-
To the combined filtrate, add concentrated hydrochloric acid (2 mL).
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
The resulting solid can be triturated with a solvent like ethyl acetate, filtered, and dried under vacuum to afford 3,3-difluorocyclobutanamine hydrochloride as a white solid (Typical yield: 85-95%).[4]
Step 2: Formylation of 3,3-Difluorocyclobutanamine
Formylation of primary and secondary amines is a fundamental transformation in organic synthesis. Formamides are valuable intermediates, serving as protecting groups or precursors for isocyanates, nitriles, and formamidines.[5]
Rationale for Experimental Choices:
-
Formylating Agent: Formic acid is an inexpensive, readily available, and effective formylating agent.[5] To drive the condensation, a dehydrating agent is often used. A common method involves the in-situ formation of a mixed anhydride with acetic anhydride, which is a highly efficient formylating species. Alternatively, direct condensation with ethyl formate can be employed.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a non-polar solvent like toluene can be used, depending on the specific method. For mixed anhydride methods, the reaction can often be run neat or in a suitable aprotic solvent.
Detailed Experimental Protocol (Mixed Anhydride Method):
-
In a round-bottom flask, cool formic acid (1.1 equivalents) to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 equivalent) dropwise with stirring. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-form the mixed formic acetic anhydride.
-
Add 3,3-difluorocyclobutanamine hydrochloride (1.0 equivalent) and a non-nucleophilic base such as triethylamine or N-methylmorpholine (2.2 equivalents) to the reaction mixture. The base is required to neutralize the hydrochloride salt and the acid generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization if necessary.
Application as a Synthetic Intermediate in Drug Development
The primary value of this compound lies in its role as a direct precursor to 3,3-difluorocyclobutanamine, a building block used in the synthesis of several important pharmaceutical agents.[6]
Case Study: Ivosidenib (Tibsovo®)
The most prominent example of the application of this scaffold is in the synthesis of Ivosidenib. Ivosidenib is an oral, targeted inhibitor of the isocitrate dehydrogenase-1 (IDH1) enzyme and is FDA-approved for the treatment of acute myeloid leukemia (AML) with a susceptible IDH1 mutation.[1][7] The 3,3-difluorocyclobutanamine moiety is a critical component of the final drug structure.
The use of this specific building block in Ivosidenib underscores the importance of the 3,3-difluorocyclobutyl motif in achieving the desired biological activity and drug-like properties.
Broader Therapeutic Areas
Beyond oncology, 3-halo substituted cyclobutanamines, including the 3,3-difluoro variant, have been utilized in the preparation of:
Conclusion
This compound is more than a simple derivative; it is a strategic and versatile intermediate that provides access to the valuable 3,3-difluorocyclobutanamine scaffold. Its synthesis is robust and scalable, and its application is validated by its incorporation into an FDA-approved therapeutic agent. As medicinal chemists continue to explore the benefits of conformationally constrained and fluorinated building blocks, the utility of this compound and its derivatives in the discovery and development of next-generation pharmaceuticals is set to grow.
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
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Tsay, C., & Toste, F. D. (2014). Formylation of Amines. Organic Reactions, 85, 1-112. Available from: [Link]
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An In-depth Technical Guide to N-(3,3-difluorocyclobutyl)formamide: A Valuable Building Block in Modern Medicinal Chemistry
Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacological profiles. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and basicity (pKa). Among the diverse array of fluorinated motifs, the gem-difluoroalicyclic scaffold has emerged as a particularly valuable building block. The 3,3-difluorocyclobutyl moiety, a conformationally restricted and metabolically robust isostere for carbonyl or hydroxyl groups, offers medicinal chemists a powerful tool to enhance drug-like properties.[1][2]
This technical guide provides a comprehensive overview of N-(3,3-difluorocyclobutyl)formamide, a key intermediate and building block. While direct literature on this specific formamide is nascent, its synthesis is readily achievable from its amine precursor, 3,3-difluorocyclobutanamine. We will delve into the synthesis of this key precursor, propose a robust protocol for its formylation, and explore the physicochemical advantages conferred by the 3,3-difluorocyclobutyl group that make this compound a molecule of significant interest to researchers, scientists, and drug development professionals.
Synthesis of the Core Scaffold: Accessing 3,3-Difluorocyclobutanamine
The primary route to this compound begins with the synthesis of its parent amine, 3,3-difluorocyclobutanamine. The hydrochloride salt of this amine is a commercially available starting material and its synthesis has been documented in patent literature. A common approach involves the deprotection of a carbamate-protected amine.
Experimental Protocol: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride
This protocol describes the hydrogenolysis of benzyl (3,3-difluorocyclobutyl)carbamate to yield the desired amine hydrochloride.
Step 1: Hydrogenolysis of Benzyl (3,3-difluorocyclobutyl)carbamate
-
To a solution of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) in methanol (20 mL), add 10% Palladium on carbon (1 g).
-
Subject the mixture to a hydrogen atmosphere (1 atm) and stir vigorously overnight at room temperature.
-
Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth and wash the pad with methanol.
-
To the filtrate, add concentrated hydrochloric acid (2 mL).
-
Evaporate the solvent under reduced pressure to yield 3,3-difluorocyclobutanamine hydrochloride.[3][4]
Expected Yield: 0.8 g (85%)[3] Characterization (¹H NMR, 400 MHz, DMSO-d6): δ 8.60 (m, 3H), 3.64 (m, 1H), 2.89 (m, 4H)[3][4]
Caption: Synthetic pathway to 3,3-difluorocyclobutanamine hydrochloride.
Proposed Synthesis of this compound
With the key amine precursor in hand, the synthesis of this compound can be accomplished through a standard N-formylation reaction. Formylation of primary amines is a well-established transformation in organic synthesis, often utilizing reagents like formic acid or formylating agents in the presence of a coupling reagent. A straightforward and high-yielding method involves the use of formamide itself as the formylating agent, which can also serve as the solvent.[5][6]
Proposed Experimental Protocol: N-Formylation of 3,3-Difluorocyclobutanamine
This proposed protocol is based on general methods for the formylation of amines.
Step 1: Neutralization of the Amine Hydrochloride (if starting from the salt)
-
Dissolve 3,3-difluorocyclobutanamine hydrochloride in a minimal amount of water.
-
Add a saturated aqueous solution of sodium bicarbonate or an equivalent base until the solution is basic (pH > 8).
-
Extract the free amine into a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 3,3-difluorocyclobutanamine.
Step 2: N-Formylation
-
In a round-bottom flask, combine 3,3-difluorocyclobutanamine (1 equivalent) with an excess of formamide (which can act as both reagent and solvent).[5]
-
Heat the reaction mixture, for instance, to 120-130°C, and monitor the progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add excess water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Proposed synthesis of this compound.
Physicochemical Properties and Medicinal Chemistry Relevance
The introduction of the 3,3-difluorocyclobutyl moiety imparts several advantageous properties to a molecule, making it an attractive scaffold in drug design.
| Property | Value/Description | Source |
| Molecular Formula | C₅H₇F₂NO | [7][8][9] |
| Molecular Weight | 135.11 g/mol | [7][8][9] |
| CAS Number | 1355328-30-1 | [7] |
| XLogP3-AA | 0.8 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| pKa (predicted) | 14.13 ± 0.40 | [7] |
Key Advantages of the 3,3-Difluorocyclobutyl Scaffold:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethylene group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.[1]
-
Conformational Rigidity: The cyclobutane ring is more conformationally restricted than an open alkyl chain. The gem-difluoro substitution further influences the ring pucker, which can be exploited to lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.[1]
-
Modulation of Basicity: The strongly electron-withdrawing nature of the two fluorine atoms can lower the pKa of the neighboring amine group. This can be advantageous for optimizing a compound's solubility, permeability, and interaction with the target protein, particularly in the context of avoiding off-target activities related to high basicity.[1]
-
Bioisosterism: The CF₂ group can serve as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with a biological target.[1]
Applications in Drug Discovery
While specific applications of this compound are not yet widely reported, the utility of the 3,3-difluorocyclobutyl scaffold is well-established in the development of therapeutic agents. This suggests that the title compound is a valuable intermediate for the synthesis of more complex, biologically active molecules.
Known Applications of the 3,3-Difluorocyclobutyl Moiety:
-
Kinase Inhibitors: The 3,3-difluorocyclobutylamino group has been successfully incorporated into potent and selective kinase inhibitors. The rigid cyclobutyl ring helps to position the molecule within the ATP-binding site of the kinase, while the difluoro substitution contributes to favorable drug-like properties.[1][10][11] For example, this scaffold has been utilized in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors.[1]
-
Antiviral Agents: 3-Halo substituted cyclobutanamines, including the 3,3-difluoro derivative, are used in the preparation of piperazinyl antiviral agents.[3][10][11]
Given these precedents, this compound can serve as a versatile synthon. The formamide group can be readily dehydrated to an isocyanide, a valuable functional group for multicomponent reactions, or it can be used directly in further synthetic transformations to build more complex molecular architectures for screening in various drug discovery programs.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry. Its synthesis is readily achievable from its corresponding amine, a precursor that is accessible through established synthetic routes. The unique structural and electronic properties conferred by the 3,3-difluorocyclobutyl moiety, including enhanced metabolic stability and conformational rigidity, make this scaffold highly attractive for the design of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The successful application of this scaffold in the development of kinase inhibitors and antiviral agents highlights its potential for addressing challenging biological targets. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis and application of this compound in the pursuit of new and improved therapeutics.
References
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Methodological & Application
Synthesis of N-(3,3-difluorocyclobutyl)formamide: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of N-(3,3-difluorocyclobutyl)formamide, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient N-formylation of 3,3-difluorocyclobutylamine, addressing the common use of its hydrochloride salt as a starting material. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, and characterization data.
Introduction
This compound is a key synthetic intermediate. The difluorocyclobutyl motif is of significant interest in drug design as the gem-difluoro group can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, without significantly increasing its size. This application note outlines a reliable and scalable laboratory procedure for the preparation of this compound.
The presented protocol is based on the well-established method of amine formylation using a mixed anhydride of formic acid and acetic acid, which is known for its high efficiency and broad substrate scope.[1][2][3]
Reaction Scheme
The overall synthetic transformation is depicted below:
Experimental Protocol
This protocol is divided into two main stages: the liberation of the free amine from its hydrochloride salt and the subsequent N-formylation reaction.
Materials and Equipment
Table 1: List of Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 3,3-Difluorocyclobutylamine hydrochloride | ≥98% | Commercially Available |
| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Formic acid (HCOOH) | ≥98% | Commercially Available |
| Acetic anhydride ((CH₃CO)₂O) | Reagent Grade | Commercially Available |
| Diethyl ether (Et₂O) | Reagent Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |
| Saturated aqueous sodium chloride (brine) | - | Prepared in-house |
| Round-bottom flasks | - | Standard laboratory supplier |
| Magnetic stirrer and stir bars | - | Standard laboratory supplier |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates (silica gel) | - | Standard laboratory supplier |
| NMR tubes | - | Standard laboratory supplier |
| NMR Spectrometer | - | - |
| FT-IR Spectrometer | - | - |
| Mass Spectrometer | - | - |
Step-by-Step Procedure
Part A: Preparation of 3,3-Difluorocyclobutylamine (Free Base)
-
Dissolution: In a 100 mL round-bottom flask, dissolve 3,3-difluorocyclobutylamine hydrochloride (1.0 eq) in deionized water (20 mL).
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution is >12.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the free amine as an oil. Caution: 3,3-difluorocyclobutylamine is volatile. Avoid excessive heating during solvent removal.
Part B: N-Formylation
-
In situ Formation of Acetic Formic Anhydride: In a separate 100 mL round-bottom flask equipped with a magnetic stir bar, add acetic anhydride (1.2 eq). Cool the flask to 0 °C in an ice bath. Slowly add formic acid (1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 20 minutes to form the acetic formic anhydride.[1][2]
-
Amine Addition: Dissolve the 3,3-difluorocyclobutylamine (obtained in Part A) in anhydrous dichloromethane (10 mL) and add it dropwise to the pre-formed acetic formic anhydride solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
-
Workflow Diagram
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Figure 1. Experimental workflow for the synthesis.
Characterization Data (Expected)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (s, 1H), 6.0-5.8 (br s, 1H), 4.5-4.3 (m, 1H), 3.0-2.8 (m, 2H), 2.7-2.5 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 160.8, 118.9 (t, J = 285 Hz), 45.3, 35.8 (t, J = 24 Hz) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -94.2 (m) |
| Mass Spec. (ESI+) | m/z: 136.05 [M+H]⁺ |
| Appearance | White to off-white solid |
Discussion and Mechanistic Insights
The N-formylation of the primary amine proceeds via nucleophilic acyl substitution. Acetic formic anhydride, generated in situ, is a potent formylating agent. The formyl carbonyl carbon is more electrophilic and less sterically hindered than the acetyl carbonyl carbon, leading to the selective transfer of the formyl group.
Caption: Figure 2. Simplified reaction mechanism.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Formic acid is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The use of the in situ generated acetic formic anhydride ensures high yields and a straightforward procedure. This guide should serve as a valuable resource for chemists engaged in the synthesis of fluorinated building blocks for pharmaceutical and agrochemical research.
References
-
Review of formylation of amines. Molecules, 2014 . [Link]
-
Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151. [Link]
-
Dhake, K. P., Tambade, P. J., Singhal, R. S., & Bhanage, B. M. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews, 4(2), 151-155. [Link]
-
Manjunath, B. N., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 53(12), 2036-2039. [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]
-
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. [Link]
-
PubChem Compound Summary for CID 22500951, 3,3-Difluorocyclobutan-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 86690584, this compound. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols: Synthesis of N-(3,3-difluorocyclobutyl)formamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 3,3-Difluorocyclobutyl Moiety in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational rigidity and altered electronics. N-(3,3-difluorocyclobutyl)formamide serves as a key building block for the introduction of this desirable moiety into more complex pharmaceutical agents. Its formamide functionality provides a versatile handle for further chemical transformations, making it a crucial intermediate in the synthesis of novel therapeutics. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process. The first part involves the preparation of the key precursor, 3,3-difluorocyclobutanamine, typically isolated as its hydrochloride salt for enhanced stability and ease of handling. The second part is the N-formylation of this amine to yield the target compound.
Part I: Synthesis of the Precursor - 3,3-Difluorocyclobutanamine Hydrochloride
The synthesis of 3,3-difluorocyclobutanamine hydrochloride can be accomplished via the deprotection of a suitable N-protected precursor, such as benzyl (3,3-difluorocyclobutyl)carbamate.
Reaction Scheme:
Figure 1: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride.
Protocol 1: Preparation of 3,3-Difluorocyclobutanamine Hydrochloride
This protocol is adapted from established procedures for the hydrogenolysis of benzyl carbamates.[1]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Benzyl (3,3-difluorocyclobutyl)carbamate | 241.25 | 1.47 g | 6.1 |
| 10% Palladium on Carbon (Pd/C) | - | 1 g | - |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 2 mL | - |
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (1 atm, balloon) and stir vigorously at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Filtration: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Salt Formation: To the filtrate, add concentrated hydrochloric acid (2 mL).
-
Isolation: Evaporate the solvent under reduced pressure to yield 3,3-difluorocyclobutanamine hydrochloride as a solid. The expected yield is approximately 0.8 g (85%).
Rationale: The benzyl protecting group is readily cleaved under catalytic hydrogenation conditions, offering a clean and efficient route to the free amine. The in-situ formation of the hydrochloride salt enhances the product's stability and facilitates its isolation.
Part II: N-Formylation to Yield this compound
The formylation of 3,3-difluorocyclobutanamine can be achieved through various methods. Here, we present a robust and widely applicable protocol using formic acid with azeotropic removal of water. This method is advantageous due to the low cost of reagents and straightforward workup.
Reaction Scheme:
Figure 2: N-Formylation of 3,3-Difluorocyclobutanamine.
Protocol 2: Synthesis of this compound
This protocol is based on the general and efficient N-formylation of amines using formic acid in toluene with a Dean-Stark apparatus to drive the reaction to completion by removing water.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3,3-Difluorocyclobutanamine Hydrochloride | 143.57 | 1.0 g | 6.96 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | q.s. | - |
| Formic Acid (≥85% aqueous solution) | 46.03 | 0.38 mL (0.45 g) | 9.74 |
| Toluene | 92.14 | 20 mL | - |
Procedure:
-
Free-Basing the Amine: Dissolve 3,3-difluorocyclobutanamine hydrochloride (1.0 g, 6.96 mmol) in water (10 mL) and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free amine with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free 3,3-difluorocyclobutanamine. Caution: The free amine may be volatile.
-
Reaction Setup: Immediately dissolve the obtained 3,3-difluorocyclobutanamine in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Addition of Formic Acid: Add formic acid (0.38 mL, 9.74 mmol, ~1.4 equivalents) to the solution.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-12 hours). The reaction progress can be monitored by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Wash the toluene solution with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Free-Basing: The formylation reaction requires the free amine as the nucleophile. The hydrochloride salt is unreactive under these conditions.
-
Formic Acid as Reagent: Formic acid is an inexpensive and effective formylating agent.[1]
-
Toluene and Dean-Stark Apparatus: The use of toluene as a solvent allows for the azeotropic removal of water, which is a byproduct of the amide formation. This shifts the equilibrium towards the product, ensuring a high conversion rate.
-
Stoichiometry: A slight excess of formic acid is used to ensure complete consumption of the amine.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted formic acid and other aqueous-soluble impurities.
Alternative Formylation Methodologies
While the formic acid/toluene reflux method is robust, other conditions can also be employed for the N-formylation of amines and could be adapted for 3,3-difluorocyclobutanamine.
Table of Alternative Formylation Conditions:
| Formylating Agent / Conditions | Key Features | Reference(s) |
| Formic acid, solvent-free, 80 °C | Simple, avoids the use of a solvent, suitable for some substrates. | [1] |
| Formic acid, catalytic iodine, solvent-free, 70 °C | Mild, catalytic, and efficient for a wide range of amines. | [2] |
| Ethyl formate, biocatalyst (lipase) | Enzymatic, mild conditions, high selectivity. | |
| Mechanochemical ball milling with formic acid and imidazole | Solvent-free, environmentally friendly, and can be rapid. | [3] |
The choice of method will depend on the available equipment, scale of the reaction, and the desired purity profile of the final product.
Conclusion
The synthesis of this compound is a critical step in the development of novel pharmaceuticals containing the 3,3-difluorocyclobutyl moiety. The protocols outlined in this guide, from the preparation of the amine precursor to its final formylation, provide a reliable and well-reasoned approach for researchers in the field. By understanding the principles behind each step, scientists can confidently reproduce and, if necessary, adapt these methods to their specific needs.
References
- Blicke, F. F., & Lu, C. J. (1952). Formylation of Amines with Chloral. Journal of the American Chemical Society, 74(15), 3933–3934.
- Kim, J. G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
- Manjunath, B. N., et al. (2018). First report on bio-catalytic N-formylation of amines using ethyl formate.
- Porcheddu, A., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1210–1216.
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PubChem. This compound. Retrieved from [Link]
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purification of "N-(3,3-difluorocyclobutyl)formamide"
An In-Depth Technical Guide to the Purification of N-(3,3-difluorocyclobutyl)formamide
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into complex molecular architectures to enhance metabolic stability and binding affinity.[1] The stringent purity requirements for pharmaceutical intermediates necessitate robust and reproducible purification protocols. This guide provides a comprehensive overview of the principles and detailed methodologies for the purification of this compound, designed for researchers, chemists, and drug development professionals. We delve into the identification of common process-related impurities and present validated protocols for purification via column chromatography and recrystallization. Furthermore, this document establishes a framework for purity verification using state-of-the-art analytical techniques, ensuring the final compound meets the rigorous standards of pharmaceutical development.
Introduction: The Importance of Purity
This compound (C₅H₇F₂NO, Mol. Wt.: 135.11 g/mol ) is a fluorinated aliphatic amide.[2][3] The gem-difluorocyclobutyl moiety is an increasingly popular bioisostere for carbonyl and other functional groups in drug design. Its introduction can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability.
The purity of any active pharmaceutical ingredient (API) or intermediate is paramount, as impurities can affect the efficacy, safety, and stability of the final drug product.[4][5] Regulatory bodies like the FDA and EMA enforce strict limits on impurities, making their identification and removal a critical step in chemical synthesis.[6][7] This guide offers a systematic approach to achieving high-purity this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇F₂NO | [2][8] |
| Molecular Weight | 135.11 g/mol | [2][9] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1355328-30-1 | [3] |
| Appearance | Typically a solid at room temperature | Inferred |
| pKa (Predicted) | 14.13 ± 0.40 | [3] |
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities arising from the synthetic route. A common and efficient method for the synthesis of formamides is the N-formylation of the corresponding amine. In this case, 3,3-difluorocyclobutanamine is reacted with a formylating agent.
Plausible Synthetic Route: 3,3-difluorocyclobutanamine + Formylating Agent (e.g., Formic Acid, Ethyl Formate) → this compound
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
3,3-difluorocyclobutanamine
-
Formic acid or other formylating agents.
-
-
Reagents and Catalysts:
-
Bases (e.g., triethylamine, pyridine) used to scavenge acid.
-
Coupling agents (e.g., DCC, EDCI) if formic acid is used directly.
-
-
By-products:
-
Products from side reactions, such as the formation of di-formylated species or degradation products.
-
-
Residual Solvents:
-
Solvents used during the reaction (e.g., Dichloromethane, Acetonitrile) and work-up (e.g., Ethyl Acetate, Hexane).
-
The purification strategy must be designed to effectively remove these specific impurities.
Purification Methodologies: Protocols and Rationale
The polar nature of the formamide group combined with the fluorinated aliphatic ring dictates the choice of purification techniques. We present protocols for column chromatography, a versatile method for separating a wide range of impurities, and recrystallization, an effective technique for removing minor impurities from a solid product.
Workflow for Purification and Analysis
Below is a standard workflow diagram illustrating the logical progression from a crude reaction mixture to a highly purified and verified final product.
Caption: General workflow for the purification of this compound.
Protocol 1: Purification by Silica Gel Column Chromatography
Column chromatography is a powerful technique that separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent eluent).[10][11] Polar compounds like our target molecule interact more strongly with the polar silica gel and thus elute later than non-polar impurities.[12]
Rationale: This method is ideal for separating the moderately polar product from less polar by-products and more polar starting materials or reagents. The choice of eluent is critical for achieving good separation.[11]
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collection tubes
Step-by-Step Methodology:
-
Determine Eluent System via TLC:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent mixtures (e.g., start with 70:30 Hexane:EtOAc, then 50:50, then 30:70).
-
The ideal solvent system will give the product spot an Rf (retention factor) of approximately 0.3-0.4.[11] This provides the best balance between resolution and elution time.
-
-
Prepare the Column:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 80:20 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The weight of silica should be 20-50 times the weight of the crude sample for effective separation.[11]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the packed column.
-
-
Elute and Collect Fractions:
-
Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing polarity if necessary (gradient elution).[10] For example, start with 80:20 Hexane:EtOAc and slowly increase the proportion of EtOAc.
-
Collect the eluent in sequentially labeled test tubes or flasks (fractions).
-
-
Analyze Fractions:
-
Spot every few fractions onto a TLC plate alongside a spot of the crude material.
-
Develop and visualize the plate (e.g., using a UV lamp or an iodine chamber).
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
-
Combine and Concentrate:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds that are already relatively pure (>90%). The principle relies on the differential solubility of the target compound and its impurities in a specific solvent at varying temperatures.
Rationale: An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).[13]
Materials:
-
Purified this compound from chromatography (or crude material if >90% pure)
-
Screening solvents (e.g., Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Water)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Ice bath
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the compound (~50 mg) in a test tube.
-
Add a small volume (~0.5 mL) of a chosen solvent at room temperature. If it dissolves, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.
-
Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Mixed solvent systems (e.g., EtOAc/Hexane, Toluene/Heptane) can also be highly effective.[13]
-
-
Recrystallization Procedure:
-
Place the compound to be purified in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.
-
If the solution is colored and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolate and Dry Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: The Analytical Standard
Analytical validation is a non-negotiable step to confirm the purity and identity of the final compound.[7][14] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture with high resolution, allowing for precise quantification of the main compound and any impurities.[4]
Illustrative HPLC Method:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Interpretation: The purity is determined by the area percentage of the product peak relative to the total area of all peaks in the chromatogram. A successful purification should yield a purity of >99.5%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also reveal the presence of structurally different impurities.[15]
Expected NMR Signals (in CDCl₃):
-
¹H NMR:
-
A signal for the formyl proton (CHO), likely a singlet or doublet depending on conformation, around 8.0-8.2 ppm.
-
A broad signal for the amide proton (NH) around 6.0-7.0 ppm.
-
A multiplet for the cyclobutyl proton attached to the nitrogen (CH-N).
-
Complex multiplets for the remaining cyclobutyl methylene protons (CH₂).
-
-
¹³C NMR:
-
A signal for the formyl carbon (C=O) around 160-165 ppm.
-
A triplet for the difluorinated carbon (CF₂) with a large C-F coupling constant.
-
Signals for the other cyclobutyl carbons.
-
-
¹⁹F NMR:
-
A single signal (or complex multiplet depending on coupling to protons) confirming the presence of the CF₂ group.
-
The absence of signals corresponding to starting materials or other impurities in the ¹H spectrum is a strong indicator of high purity.
Decision Tree for Method Selection
The choice between chromatography and recrystallization depends on the initial purity and the nature of the impurities.
Caption: Decision tree for selecting the primary purification technique.
Conclusion
The purification of this compound to a high degree of purity is an achievable and essential task for its application in research and development. By understanding the potential impurity profile and applying systematic purification protocols such as silica gel chromatography and recrystallization, researchers can reliably obtain material of >99% purity. The final purity must always be confirmed through rigorous analytical methods like HPLC and NMR to ensure the integrity of subsequent experiments and meet regulatory standards. The methodologies outlined in this guide provide a robust framework for achieving this critical quality attribute.
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Application Note: Comprehensive NMR Characterization of N-(3,3-difluorocyclobutyl)formamide
Introduction
N-(3,3-difluorocyclobutyl)formamide is a significant building block in medicinal chemistry, valued for the introduction of the 3,3-difluorocyclobutyl motif into potential therapeutic agents. This structural element is of particular interest as the gem-difluoro group can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design. Accurate and unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such fluorinated organic molecules. This application note provides a detailed guide to the characterization of this compound, leveraging one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectroscopy. We will delve into the causality behind experimental choices and provide a self-validating protocol for researchers, scientists, and drug development professionals. The unique spectral features arising from the interplay between the formamide group and the difluorocyclobutyl ring, including through-space and through-bond couplings involving fluorine, will be a central focus.
Molecular Structure and NMR-Relevant Features
The structure of this compound presents several key features for NMR analysis. The puckered nature of the cyclobutane ring and the presence of two magnetically equivalent fluorine atoms on a single carbon create a distinct spin system.[1][2] Furthermore, the formamide moiety introduces the potential for rotational isomers (rotamers) due to the partial double bond character of the C-N bond, which can lead to the observation of distinct sets of signals for the formyl proton and the N-H proton.[3]
Caption: Molecular structure of this compound.
Experimental Protocols
A systematic approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive characterization.
I. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak. For studies of amide bond rotation or hydrogen bonding, a more polar solvent like DMSO-d₆ may be beneficial.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, referenced to 0.00 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) can be used, or the spectrometer can be referenced internally.[4][5]
II. NMR Data Acquisition Workflow
Caption: Standard workflow for NMR characterization.
III. Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Freq. | 400 MHz | 101 MHz | 376 MHz |
| Pulse Program | zg30 | zgpg30 (proton decoupled) | zg30 |
| Number of Scans | 16 | 1024 | 64 |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s | 1.0 s |
| Spectral Width | 16 ppm | 240 ppm | 200 ppm |
Analysis and Interpretation of NMR Spectra
¹H NMR Spectrum: Predicted Data
The ¹H NMR spectrum is expected to show distinct signals for the formyl proton, the N-H proton, and the protons of the cyclobutyl ring. The protons on the carbons adjacent to the CF₂ group will be split by the fluorine atoms.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-formyl | ~8.2 | d | J(H,H) ≈ 1-2 Hz | 1H |
| N-H | ~6.5 | br d | J(H,H) ≈ 8 Hz | 1H |
| CH-N | ~4.5 | m | - | 1H |
| CH₂ (α to CF₂) | ~2.8 - 3.2 | m | - | 4H |
-
Formyl Proton (H-formyl): This proton will appear as a doublet due to coupling with the N-H proton. In the presence of rotamers, two distinct signals may be observed.[6]
-
Amide Proton (N-H): This signal is often broad due to quadrupolar relaxation of the neighboring ¹⁴N nucleus and will show coupling to the formyl proton and the adjacent methine proton.
-
Methine Proton (CH-N): This proton is coupled to the adjacent methylene protons and the N-H proton, resulting in a complex multiplet.
-
Methylene Protons (CH₂): The four protons on the cyclobutyl ring adjacent to the CF₂ group are chemically equivalent but may be magnetically non-equivalent. They will exhibit complex splitting patterns due to geminal and vicinal H-H couplings, as well as a significant ³J(H,F) coupling, appearing as a multiplet.[2][7]
¹³C NMR Spectrum: Predicted Data
In the proton-decoupled ¹³C NMR spectrum, carbons in proximity to the fluorine atoms will exhibit characteristic splitting due to C-F coupling.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C=O (formyl) | ~162 | s | - |
| CF₂ | ~115 | t | ¹J(C,F) ≈ 250 Hz |
| CH-N | ~50 | t | ³J(C,F) ≈ 5 Hz |
| CH₂ (α to CF₂) | ~35 | t | ²J(C,F) ≈ 25 Hz |
-
Carbonyl Carbon (C=O): This carbon will appear as a singlet in the downfield region, typical for amides.[8]
-
Difluorinated Carbon (CF₂): This carbon will be observed as a triplet due to coupling to two equivalent fluorine atoms, with a large one-bond coupling constant (¹J(C,F)).[4]
-
Methine Carbon (CH-N): This carbon will show a small triplet due to a three-bond coupling to the fluorine atoms (³J(C,F)).
-
Methylene Carbons (CH₂): These two equivalent carbons will appear as a triplet due to a two-bond coupling to the fluorine atoms (²J(C,F)).
¹⁹F NMR Spectrum: Predicted Data
The ¹⁹F NMR spectrum provides direct information about the fluorine environment. Since both fluorine atoms are chemically and magnetically equivalent, a single signal is expected.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CF₂ | ~-90 to -110 | t | ³J(F,H) ≈ 15-20 Hz |
-
CF₂ Group: The signal for the two fluorine atoms will be a triplet due to coupling with the four adjacent protons (³J(F,H)). The chemical shift is characteristic of gem-difluoroaliphatic systems.[9][10]
Structural Verification Logic
The conclusive identification of this compound relies on the integration of data from all three NMR experiments.
Caption: Logic map for structural verification.
The presence of H-F and C-F couplings with the expected magnitudes and multiplicities provides a powerful diagnostic tool.[7][11] The observation of a triplet for the CF₂ carbon in the ¹³C NMR and a triplet for the CF₂ fluorines in the ¹⁹F NMR, coupled with the complex multiplet for the adjacent protons in the ¹H NMR, creates a self-consistent and robust validation of the 3,3-difluorocyclobutyl moiety.
Conclusion
This application note outlines a comprehensive and logical workflow for the NMR-based structural characterization of this compound. By systematically acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. The key to this characterization lies in the detailed analysis of the chemical shifts and, most critically, the heteronuclear coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei. This protocol serves as a foundational guide for scientists engaged in the synthesis and analysis of fluorinated molecules, ensuring high confidence in their structural assignments.
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El-Sayed, M. A. A., et al. (2018). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Molecules, 23(11), 2931. [Link]
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Application Note: High-Resolution Mass Spectrometry Analysis of N-(3,3-difluorocyclobutyl)formamide
Abstract
This application note provides a comprehensive guide for the analysis of N-(3,3-difluorocyclobutyl)formamide, a fluorinated organic compound relevant as a building block in pharmaceutical and agrochemical synthesis. We detail a robust methodology employing High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) for unambiguous molecular formula confirmation. Furthermore, a protocol for tandem mass spectrometry (MS/MS) is presented, alongside a proposed fragmentation pathway to facilitate structural elucidation and identification in complex matrices. The protocols are designed for researchers, analytical scientists, and drug development professionals requiring precise and reliable characterization of novel small molecules.
Introduction
This compound is a small molecule incorporating two key structural motifs: a strained, gem-difluorinated cyclobutyl ring and a formamide functional group. The presence of fluorine atoms can significantly alter the physicochemical and metabolic properties of a molecule, making such building blocks highly valuable in medicinal chemistry.[1] Accurate mass measurement and structural verification are therefore critical quality control steps in its synthesis and downstream applications.
Mass spectrometry is the definitive technique for this purpose. Electrospray Ionization (ESI) is a soft ionization method that allows for the gentle generation of gas-phase ions from solution, typically preserving the intact molecule as a protonated species, [M+H]⁺.[2] This is particularly advantageous for preventing premature fragmentation of the analyte. When coupled with a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, ESI enables the determination of an analyte's elemental composition with high confidence.
For unequivocal structural confirmation, tandem mass spectrometry (MS/MS) is employed. This technique involves isolating the ion of interest (the precursor ion) and subjecting it to fragmentation, often through Collision-Induced Dissociation (CID). The resulting fragment ions produce a characteristic "fingerprint" spectrum that provides rich structural information.[3] This guide establishes a complete workflow, from sample preparation to data interpretation, for the comprehensive MS analysis of this compound.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to method development. Key characteristics for this compound are summarized below.[4][5][6]
| Property | Value | Source |
| Molecular Formula | C₅H₇F₂NO | [4][5] |
| Molecular Weight (Average) | 135.11 g/mol | [4] |
| Monoisotopic Mass | 135.04957017 Da | [4] |
| CAS Number | 1355328-30-1 | [5] |
| Canonical SMILES | C1C(CC1(F)F)NC=O | [4][6] |
| Structure | PubChem CID: 86690584[4] |
Experimental Design and Scientific Rationale
The analytical strategy is built on a two-tiered approach: first, confirming the elemental composition via accurate mass measurement (MS1), and second, elucidating the structure through fragmentation analysis (MS2).
Ionization Strategy: Electrospray Ionization (ESI)
The formamide moiety contains a nitrogen atom that is readily protonated. Therefore, positive-ion ESI is the logical choice for this analysis. It is a soft ionization technique that is expected to generate a strong signal for the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[2][7]
Sample and Solvent Selection
A standard solvent system for ESI-MS, such as 50:50 methanol:water, is recommended to ensure good solubility and efficient nebulization. The addition of a small amount of acid (e.g., 0.1% formic acid) to the sample solution is crucial. This lowers the pH, ensuring the analyte is predominantly in its protonated form, thereby maximizing the signal intensity of the [M+H]⁺ ion.[2] Formamide-based solvents have also shown promise in ESI-MS applications and could be considered as an alternative.[8]
Mass Analysis: High Resolution for Unambiguous Identification
High-resolution mass spectrometry (HRMS) is essential for distinguishing the target analyte from other species with the same nominal mass. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, the elemental formula can be confirmed with a mass error of less than 5 ppm, providing a high degree of confidence in the compound's identity.[9]
Structural Elucidation: Tandem MS (MS/MS)
While HRMS confirms what the molecule is, MS/MS helps confirm how it is assembled. By inducing fragmentation of the isolated [M+H]⁺ precursor ion, we can observe characteristic neutral losses and fragment ions. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds to form the most stable resulting ions.[3] For this compound, we anticipate fragmentation involving the formamide group, the C-N bond, and the strained difluorocyclobutyl ring.[10][11]
Detailed Protocols
Protocol 1: Sample Preparation
This protocol is designed to prepare the analyte for direct infusion analysis.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the solid in 1 mL of high-purity methanol. Vortex for 30 seconds to ensure complete dissolution.
-
-
Working Solution Preparation (1 µg/mL):
-
Prepare the analysis solvent: 50:50 (v/v) methanol:deionized water with 0.1% formic acid.
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.
-
Add 990 µL of the analysis solvent to the vial. This creates a 1:100 dilution (10 µg/mL).
-
Perform a second 1:10 serial dilution by taking 100 µL of the 10 µg/mL solution and adding 900 µL of the analysis solvent. The final concentration will be 1 µg/mL.
-
-
Final Preparation:
-
Vortex the final working solution for 10 seconds.
-
The sample is now ready for infusion into the mass spectrometer.
-
Protocol 2: HRMS & MS/MS Instrument Parameters
The following parameters are provided as a starting point for an Orbitrap or Q-TOF mass spectrometer. Optimization may be required based on the specific instrument.
| Parameter | MS1 (Full Scan) Setting | MS2 (dd-MS2) Setting | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | To generate the protonated [M+H]⁺ ion. |
| Spray Voltage | 3.5 - 4.0 kV | 3.5 - 4.0 kV | Optimal voltage for stable spray formation. |
| Capillary Temp. | 275 - 325 °C | 275 - 325 °C | Aids in desolvation of the ESI droplets.[12] |
| Sheath/Nebulizer Gas | Instrument Dependent | Instrument Dependent | Facilitates droplet formation and desolvation. |
| Scan Range (m/z) | 50 - 250 | Precursor-dependent | A narrow range focused on the expected molecular ion. |
| Resolution | > 60,000 | > 15,000 | High resolution is critical for accurate mass measurement. |
| Precursor Ion (m/z) | N/A | 136.0569 | The theoretical m/z of [C₅H₇F₂NO + H]⁺. |
| Isolation Window | N/A | 1.0 - 1.5 Da | Isolates the precursor ion for fragmentation. |
| Activation Type | N/A | CID (HCD) | Collision-Induced Dissociation is a standard method. |
| Collision Energy | N/A | Stepped: 15, 25, 40 eV | Using multiple energies ensures a wide range of fragments are observed. |
Data Analysis and Interpretation
MS1 Spectrum: Accurate Mass Confirmation
The primary goal of the full scan MS1 analysis is to confirm the elemental composition.
-
Expected Ion: The protonated molecule, [M+H]⁺.
-
Theoretical m/z Calculation:
-
Formula: [C₅H₈F₂NO]⁺
-
Monoisotopic Masses: C=12.000000, H=1.007825, F=18.998403, N=14.003074, O=15.994915
-
Calculated Exact Mass: (512.0) + (81.007825) + (218.998403) + (114.003074) + (1*15.994915) = 136.0569 Da
-
-
Analysis: The acquired spectrum should show a prominent peak at m/z 136.0569. The measured mass should be compared to the theoretical mass, and the mass error should be calculated in parts-per-million (ppm). A mass error of < 5 ppm provides high confidence in the assigned elemental formula.
MS2 Spectrum: Proposed Fragmentation Pathway
The MS/MS spectrum provides structural evidence. Based on established fragmentation principles for similar functional groups, a plausible fragmentation pathway for the [M+H]⁺ ion (m/z 136.06) is proposed below.[3][11]
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of protonated formamides is the neutral loss of CO (27.9949 Da), leading to the formation of an aminium ion.
-
Cyclobutyl Ring Fragmentation: The strained four-membered ring is susceptible to cleavage. A common pathway is the loss of ethylene (C₂H₄, 28.0313 Da) or, in this case, potentially difluoroethene (C₂H₂F₂, 64.0167 Da).
-
Cleavage of the C-N Bond: The bond between the cyclobutyl ring and the formamide nitrogen can cleave, leading to fragments corresponding to the protonated formamide or the difluorocyclobutyl cation.
-
Loss of Hydrogen Fluoride (HF): Fluorinated compounds can undergo the neutral loss of HF (20.0062 Da).
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.
Experimental Workflow Visualization
The entire analytical process, from sample receipt to final data reporting, is summarized in the following workflow diagram.
Caption: Overall workflow for MS analysis.
Conclusion
The methodology presented in this application note provides a reliable and robust framework for the mass spectrometric analysis of this compound. By combining high-resolution MS1 scans with detailed MS/MS fragmentation analysis, users can achieve confident identification and structural confirmation of this important fluorinated building block. The provided protocols and theoretical fragmentation pathways serve as a strong foundation for routine quality control, reaction monitoring, and metabolite identification studies involving this and structurally related compounds.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Hogan, C. J., & Fernandez de la Mora, J. (2011). How Are Completely Desolvated Ions Produced in Electrospray Ionization: Insights from Molecular Dynamics Simulations. ACS Publications. Retrieved from [Link]
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The Strategic Incorporation of N-(3,3-difluorocyclobutyl)formamide in the Synthesis of Novel Oral GLP-1R Agonists
Abstract
The prevalence of type 2 diabetes mellitus and obesity has spurred intensive research into the development of effective therapeutics. Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a highly successful class of drugs, traditionally dominated by injectable peptide-based therapies. The quest for orally bioavailable, small-molecule GLP-1R agonists represents a significant frontier in medicinal chemistry. This comprehensive guide details the application of a key building block, N-(3,3-difluorocyclobutyl)formamide , in the synthesis of potent and selective small-molecule GLP-1R agonists, with a particular focus on the synthetic pathway toward Lotiglipron (PF-07081532). This document provides in-depth protocols, mechanistic insights, and the scientific rationale behind the use of this fluorinated carbocyclic moiety, tailored for researchers and professionals in drug development.
Introduction: The Rise of Small-Molecule GLP-1R Agonists and the Role of Fluorine Chemistry
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis.[1] Activation of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR), stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2][3] While peptide-based GLP-1R agonists have demonstrated remarkable efficacy, their injectable administration presents challenges for patient compliance.[4] The development of orally active small-molecule agonists is therefore a major objective in metabolic disease research.[4]
These small-molecule agonists typically interact with a non-canonical orthosteric binding pocket within the transmembrane domain of the GLP-1R, often exhibiting biased agonism.[5][6] This selective activation of G-protein signaling over β-arrestin recruitment may contribute to improved therapeutic profiles with fewer side effects.[7][8]
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[9] The 3,3-difluorocyclobutyl group, in particular, has garnered significant interest. Its introduction can enhance metabolic stability, modulate pKa, and improve cell permeability. Crucially, in the context of certain pharmacophores, it has been shown to mitigate off-target effects, such as the inhibition of the hERG potassium channel, a common cause of cardiotoxicity.[10] This strategic use of the difluorocyclobutyl moiety is exemplified in the development of GLP-1R agonists like Lotiglipron.
The GLP-1R Signaling Pathway: A Focus on Small-Molecule Agonism
The canonical activation of the GLP-1R by its endogenous peptide ligand, GLP-1, involves interactions with both the extracellular domain and the transmembrane bundle, leading to a balanced activation of downstream signaling pathways, including Gs-protein-mediated cAMP production and β-arrestin recruitment.[5] Small-molecule agonists, however, bind deep within the transmembrane domain, inducing a conformational change that preferentially activates the Gs-protein pathway.[5] This "biased agonism" is a key concept in the design of next-generation GLP-1R agonists.[7]
Figure 1: Biased signaling of small-molecule GLP-1R agonists.
Synthetic Application Notes: The Pathway to Lotiglipron
The synthesis of Lotiglipron involves a multi-step sequence where this compound serves as a crucial building block for introducing the key fluorinated moiety. The overall synthetic strategy can be broken down into three main parts:
-
Preparation of the Key Intermediate: Synthesis of this compound.
-
Core Heterocycle Assembly: Construction of the substituted pyrimidine core.
-
Fragment Coupling and Final Elaboration: Convergent synthesis to yield the final API.
Figure 2: Overall synthetic workflow for Lotiglipron.
Detailed Protocol: Synthesis of this compound
This two-step protocol starts from a commercially available protected amine and proceeds through deprotection followed by formylation.
Step 1: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride
Causality: This step involves the hydrogenolytic cleavage of the benzyl carbamate protecting group. Palladium on carbon is a standard and highly efficient catalyst for this transformation, which proceeds under mild conditions with high yield. The use of hydrochloric acid ensures the product is isolated as a stable, crystalline hydrochloride salt.
Materials and Equipment:
-
Benzyl (3,3-difluorocyclobutyl)carbamate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂) supply
-
Round-bottom flask, magnetic stirrer, hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration apparatus (e.g., Büchner funnel with celite or diatomaceous earth)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) in methanol.[11]
-
Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution.
-
Secure the vessel to the hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to the desired pressure (typically 1-3 atm).[11]
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite or diatomaceous earth to remove the Pd/C catalyst, washing the pad with methanol.[11]
-
To the filtrate, add concentrated hydrochloric acid (approx. 1.2 eq).[11]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 3,3-difluorocyclobutanamine hydrochloride as a solid.[11]
Step 2: N-Formylation to Yield this compound
Causality: Formic acid serves as a simple and effective formylating agent. The reaction is typically driven to completion by removing the water byproduct, often by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus. This method is high-yielding and avoids the need for more expensive or moisture-sensitive formylating reagents.[12][13]
Materials and Equipment:
-
3,3-Difluorocyclobutanamine hydrochloride
-
Formic acid (85-98%)
-
Toluene
-
Triethylamine (or other suitable base)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer
-
Separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3,3-difluorocyclobutanamine hydrochloride (1.0 eq) and toluene.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.
-
Add formic acid (1.2-1.5 eq) to the mixture.[12]
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound, which can be purified further by column chromatography if necessary.[12]
Synthesis of the Pyrimidine Core and Final Assembly of Lotiglipron
The pyrimidine core of Lotiglipron is constructed via a classical condensation reaction.[5][6] A substituted chalcone (an α,β-unsaturated ketone) is first synthesized through a Claisen-Schmidt condensation of an appropriate aromatic aldehyde and ketone. This chalcone is then reacted with guanidine in the presence of a base to form the dihydropyrimidine ring, which subsequently aromatizes.[6]
The final steps involve the coupling of the pyrimidine core with an activated form of this compound (or its corresponding amine precursor followed by a later formylation) and other necessary fragments, followed by any final deprotection or modification steps to yield Lotiglipron. The precise coupling strategy can vary, but often involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Analytical Characterization
Rigorous characterization of intermediates and the final product is essential for ensuring purity and structural integrity.
| Compound | Technique | Expected Observations |
| 3,3-Difluorocyclobutanamine HCl | ¹H NMR | Signals corresponding to the methine proton adjacent to the amine and the methylene protons of the cyclobutyl ring. The amine protons may appear as a broad singlet.[11] |
| ¹³C NMR | Peaks for the two distinct carbons of the cyclobutyl ring, with the CF₂ carbon showing a characteristic triplet due to C-F coupling. | |
| MS (ESI+) | [M+H]⁺ corresponding to the free amine (m/z = 108.07). | |
| This compound | ¹H NMR | Appearance of a formyl proton signal (around 8 ppm), coupling between the amide N-H and the adjacent methine proton. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. | |
| IR | Characteristic C=O stretch of the amide (approx. 1670 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹). | |
| MS (ESI+) | [M+H]⁺ at m/z = 136.06. | |
| Lotiglipron (Final Product) | HPLC | Single major peak indicating high purity (>99%). |
| ¹H & ¹³C NMR | Complex spectra with signals corresponding to all protons and carbons in the molecule, consistent with the final structure. | |
| HRMS (ESI+) | Accurate mass measurement confirming the elemental composition. |
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[14]
Reagent-Specific Hazards:
-
Organofluorine Compounds: While generally stable, some organofluorine compounds can release hydrogen fluoride (HF) upon decomposition. Be aware of the potential for HF exposure, especially when heating reactions.[15]
-
Formamide and Derivatives: Formamides are classified as reproductive toxicity hazards.[16][17] Avoid inhalation of vapors and skin contact. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[17][18]
-
Palladium on Carbon: The dry catalyst is flammable and can ignite solvents in the presence of air. Handle as a slurry or under an inert atmosphere.
-
Acids and Bases: Handle concentrated acids (HCl) and bases (triethylamine) with care, as they are corrosive.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
This compound is a strategically important building block in the synthesis of modern small-molecule GLP-1R agonists. Its incorporation serves not only as a means to explore novel chemical space but also to fine-tune the pharmacological properties of the final drug candidate, particularly in mitigating potential hERG-related cardiotoxicity. The synthetic protocols outlined herein, derived from established chemical principles, provide a robust framework for the laboratory-scale preparation of this key intermediate and its subsequent use in constructing complex drug molecules like Lotiglipron. As the demand for oral therapies for metabolic diseases continues to grow, the application of such advanced, fluorinated building blocks will undoubtedly play a pivotal role in the future of drug discovery.
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Jones, B. (2024, November 15). Partial or biased agonism to improve GLP-1 receptor agonist properties. The Longevity Forum. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of N-(3,3-difluorocyclobutyl)formamide as a Potential Diabetes Therapeutic
Introduction: The Quest for Novel Glucokinase Activators in Diabetes Therapy
Type 2 Diabetes Mellitus (T2DM) is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A key regulator of glucose homeostasis is the enzyme glucokinase (GK), which acts as a glucose sensor in pancreatic β-cells and a gatekeeper of glucose metabolism in the liver.[1][2] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[3][4] In hepatocytes, GK facilitates glucose uptake and its conversion to glycogen.[2] The pivotal role of GK in maintaining euglycemia is underscored by the fact that activating mutations in the GK gene lead to hypoglycemia, while inactivating mutations cause a form of diabetes (MODY-2).[5][6]
This has led to the development of small-molecule glucokinase activators (GKAs) as a promising therapeutic strategy for T2DM.[7][8] These allosteric activators enhance the catalytic activity of GK, leading to increased insulin secretion and hepatic glucose uptake.[9][10] While early generation GKAs faced challenges such as hypoglycemia and hypertriglyceridemia, next-generation compounds like Dorzagliatin have shown clinical success, revitalizing interest in this therapeutic class.[3][11]
This document provides a comprehensive guide for the preclinical evaluation of a novel compound, N-(3,3-difluorocyclobutyl)formamide , as a potential GKA for the treatment of T2DM.
Scientific Rationale for Investigating this compound
The chemical structure of this compound presents several features that make it an attractive candidate for a novel GKA. The formamide moiety is a common feature in a number of known GKA scaffolds, suggesting its potential for interaction with the allosteric binding site of the enzyme.[12][13]
The incorporation of a difluorocyclobutyl group is a strategic design element rooted in modern medicinal chemistry principles. The cyclobutane ring provides a rigid, three-dimensional scaffold that can optimally position the molecule within the binding pocket of GK.[14] The geminal difluoro substitution on the cyclobutane ring is particularly noteworthy. Fluorine is a bioisostere of hydrogen that can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][4] Specifically, the introduction of fluorine can:
-
Block metabolic oxidation: The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, potentially increasing the compound's half-life.[11]
-
Modulate physicochemical properties: Fluorine's high electronegativity can alter the acidity and lipophilicity of the molecule, improving membrane permeability and bioavailability.[4]
-
Enhance binding affinity: The fluorine atoms can form favorable interactions with the target protein, increasing the potency of the compound.[4]
Therefore, this compound represents a rationally designed molecule that warrants thorough investigation as a potential next-generation GKA.
Experimental Workflow for the Evaluation of this compound
The following diagram illustrates the proposed experimental workflow for the comprehensive evaluation of this compound.
Caption: Glucokinase-mediated insulin secretion pathway.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for type 2 diabetes. By systematically assessing its effects on glucokinase activity, insulin secretion, and in vivo glucose homeostasis, researchers can determine its potential as a novel glucokinase activator. The rational design of this molecule, incorporating a difluorocyclobutyl moiety, underscores the ongoing efforts to develop safer and more effective treatments for this global health challenge.
References
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Matschinsky, F. M., & Wilson, D. F. (2019). The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans. Frontiers in Physiology, 10, 148. [Link]
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- Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery, 8(5), 399-416.
- Pal, M. (2009). Recent advances in glucokinase activators for the treatment of type 2 diabetes. Drug Discovery Today, 14(15-16), 784-792.
- Grippo, J. F., & Zhang, B. B. (2012). Allosteric activators of glucokinase: potential role in diabetes therapy. Science, 299(5605), 370-373.
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- Pfefferkorn, J. A., Guzman-Perez, A., Oates, P. J., Litchfield, J., Aspnes, G., Basak, A., ... & Rolph, T. P. (2013). Designing glucokinase activators with reduced hypoglycemia risk: discovery of N, N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl) benzofuran-4-yloxy) pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus. MedChemComm, 4(11), 1494-1499.
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- Futamura, M., Ohta, M., & Akahoshi, F. (2013). An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism. Journal of Biological Chemistry, 288(41), 29438-29447.
- Grimsby, J., Sarabu, R., Corbett, W. L., Haynes, N. E., Bizzarro, F. T., Coffey, J. W., ... & Matschinsky, F. M. (2003). Allosteric activators of glucokinase: potential role in diabetes therapy. Science, 301(5631), 370-373.
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- Petrou, V. I., & Chung, H. S. (2013). Small-molecule allosteric activation of human glucokinase in the absence of glucose. ACS Chemical Biology, 8(8), 1736-1744.
- Coghlan, M. J., & Leighton, H. J. (2008). Small molecule glucokinase activators as novel anti-diabetic agents. Current Opinion in Drug Discovery & Development, 11(4), 521-531.
- Johnson, T. A., Li, T., & Wang, Y. (2016). Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394. ACS Medicinal Chemistry Letters, 7(10), 929-933.
- Grimsby, J., Sarabu, R., & Corbett, W. L. (2003). Allosteric activators of glucokinase: potential role in diabetes therapy. Science, 301(5631), 370-373.
- Lawrence, R. M., Varghese, G., & Priestley, A. (2022). Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl) pyrazin-2-yl) oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl) methyl) phosphonate (BMS-820132). Journal of Medicinal Chemistry, 65(5), 4291-4317.
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Application Notes and Protocols for the Functionalization of N-(3,3-difluorocyclobutyl)formamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Modern Chemistry
The 3,3-difluorocyclobutyl group has emerged as a valuable structural motif in medicinal chemistry and materials science. Its incorporation into molecules can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity by acting as a bioisostere for various functional groups.[1][2] N-(3,3-difluorocyclobutyl)formamide is a key building block that provides a versatile entry point for introducing this fluorinated scaffold. The formamide functionality serves as a synthetic linchpin, amenable to a variety of chemical transformations to generate a diverse array of derivatives.
This guide provides a comprehensive overview of the key functionalization strategies for this compound, complete with detailed, field-tested protocols and mechanistic insights. The methodologies described herein are designed to be robust and scalable, empowering researchers to leverage this unique building block in their synthetic campaigns.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthetic manipulation.
| Property | Value | Source |
| CAS Number | 1355328-30-1 | PubChem |
| Molecular Formula | C₅H₇F₂NO | PubChem |
| Molecular Weight | 135.11 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Chemical Knowledge |
Part 1: Deformylation to Access the Primary Amine
The most direct functionalization is the removal of the formyl group to yield 3,3-difluorocyclobutanamine. This primary amine is a critical precursor for the synthesis of amides, sulfonamides, and for reductive amination protocols.
Causality Behind Protocol Choice:
While acidic hydrolysis is a common method for amide cleavage, basic hydrolysis under non-aqueous conditions is often preferred for substrates that may be sensitive to strong acids or high temperatures. The use of sodium hydroxide in a mixed solvent system of methanol and a less polar aprotic solvent like dichloromethane provides a mild yet effective means to cleave the formamide bond without compromising the difluorocyclobutyl ring.[3][4]
Protocol 1: Basic Hydrolysis of this compound
Workflow Overview:
Caption: Workflow for the basic hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 9:1 mixture of dichloromethane and methanol (to a final concentration of approximately 0.1 M).
-
Prepare a 4 M solution of NaOH in methanol. Add this solution (4.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating to reflux (approx. 40 °C for DCM) can be applied to accelerate the reaction if necessary.[4]
-
Upon completion, cool the reaction to room temperature and carefully add deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,3-difluorocyclobutanamine.
-
If required, the product can be further purified by silica gel column chromatography.
Part 2: Reduction to the N-Methylamine Derivative
Conversion of the formamide to an N-methylamine introduces a key pharmacophore found in numerous bioactive molecules.[5] This transformation enhances basicity and can significantly alter the pharmacological profile of the parent compound.
Causality Behind Protocol Choice:
The sodium borohydride/iodine (NaBH₄/I₂) system is a powerful and versatile reducing agent. In tetrahydrofuran (THF), it generates diborane in situ, which is highly effective for the reduction of amides to amines under relatively mild conditions. This method avoids the use of more hazardous and expensive reducing agents like lithium aluminum hydride (LAH).[5]
Protocol 2: Reduction of this compound to N-methyl-3,3-difluorocyclobutanamine
Mechanism Overview:
Caption: In situ generation of diborane and subsequent reduction of the formamide.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium borohydride (3.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of iodine (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Acidify the mixture with 1 M HCl to a pH of ~2.
-
Stir for 30 minutes, then basify with saturated sodium bicarbonate solution until pH > 8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N-methyl-3,3-difluorocyclobutanamine.
Part 3: Dehydration to the Isocyanide
Isocyanides are exceptionally versatile intermediates in organic synthesis, participating in a wide range of multicomponent reactions (e.g., Passerini and Ugi reactions) to rapidly build molecular complexity.
Causality Behind Protocol Choice:
The dehydration of formamides is the most common and practical route to isocyanides. Phosphorus oxychloride (POCl₃) is an effective and readily available dehydrating agent. Using a tertiary amine base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, preventing side reactions and promoting high yields.[6][7][8] Performing the reaction at 0 °C helps to control its exothermicity.
Protocol 3: Synthesis of 1,1-difluoro-3-isocyanocyclobutane
Workflow for Isocyanide Synthesis:
Caption: A rapid and efficient workflow for the synthesis of 1,1-difluoro-3-isocyanocyclobutane.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N), distilled
-
Diethyl ether (Et₂O)
-
Ice-water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 eq) in triethylamine (used as both solvent and base, approx. 10 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture vigorously at 0 °C for 5-15 minutes. Monitor the reaction by TLC or by observing the disappearance of the amide C=O stretch and the appearance of the isocyanide N≡C stretch (~2150 cm⁻¹) in the IR spectrum.[6]
-
Once complete, pour the reaction mixture onto a stirred slurry of ice-water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully concentrate the filtrate under reduced pressure at low temperature to avoid evaporation of the volatile isocyanide product.
Part 4: Vilsmeier-Haack Type Functionalization
The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich arenes using a Vilsmeier reagent generated from a disubstituted formamide like DMF and POCl₃.[9][10][11] By analogy, this compound can generate a novel Vilsmeier reagent, the (3,3-difluorocyclobutyl)(chloro)methyleniminium salt. This electrophilic species can then be trapped by various nucleophiles, enabling the introduction of the (3,3-difluorocyclobutyl)aminomethylene group.
Protocol 4: Generation and Trapping of the (3,3-Difluorocyclobutyl) Vilsmeier Reagent
Conceptual Reaction Scheme:
Caption: Generation of a novel Vilsmeier reagent and subsequent reaction with a nucleophile.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Electron-rich arene (e.g., N,N-dimethylaniline, indole) or other suitable nucleophile
-
Saturated sodium acetate solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add phosphorus oxychloride (1.2 eq) dropwise. Stir the mixture for 30-60 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
In a separate flask, dissolve the nucleophilic substrate (e.g., indole, 1.0 eq) in anhydrous DCM.
-
Add the solution of the nucleophile dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by adding a saturated aqueous solution of sodium acetate.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting aldehyde or ketone derivative by column chromatography.
Conclusion and Future Outlook
This compound is a highly adaptable building block, providing access to a rich variety of functionalized derivatives. The protocols detailed in this guide for deformylation, reduction, dehydration, and Vilsmeier-Haack type reactions represent foundational transformations that unlock the potential of this fluorinated scaffold. The resulting amines, methylamines, isocyanides, and aminomethylene products serve as valuable precursors for the synthesis of novel pharmaceuticals and advanced materials. The strategic application of these methods will undoubtedly continue to fuel innovation in drug discovery and chemical synthesis.[12][13]
References
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Molecules. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Available from: [Link]
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Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. Available from: [Link]
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PubMed. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Available from: [Link]
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ResearchGate. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Available from: [Link]
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Semantic Scholar. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Available from: [Link]
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Organic Chemistry Portal. Synthesis of N-Heterocycles. Available from: [Link]
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National Institutes of Health (NIH). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Available from: [Link]
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ResearchGate. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]
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ARKAT USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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Patsnap Synapse. What is the role of bioisosterism in drug design?. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The synthesis of novel N-heterocycles from 2-azido-, 2-vinylazido- and 2-formyl-1,6-methano[9]annulene-2-carbaldehydes. Available from: [Link]
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National Center for Biotechnology Information. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available from: [Link]
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NROChemistry via YouTube. Vilsmeier-Haack Reaction. Available from: [Link]
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HETEROCYCLES, Vol. 83, No. 9, 2011. SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. Available from: [Link]
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National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]
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Royal Society of Chemistry. Controlled reduction of isocyanates to formamides using monomeric magnesium hydride. Available from: [Link]
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ACS Publications. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Available from: [Link]
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Application Note: The 3,3-Difluorocyclobutyl Moiety as a Privileged Bioisostere in Fragment-Based Drug Discovery
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has become a cornerstone strategy for identifying novel chemical starting points for challenging therapeutic targets.[1][2] This approach relies on screening libraries of low molecular weight fragments to identify efficient binders, which are then optimized into potent lead compounds.[2][3] The incorporation of fluorine into these fragments offers distinct advantages, including the potential to improve metabolic stability, binding affinity, and overall physicochemical properties.[1][4] This guide focuses on the strategic application of the 3,3-difluorocyclobutyl group, a non-aromatic, sp³-rich bioisostere, in FBDD campaigns. While the specific molecule N-(3,3-difluorocyclobutyl)formamide is a conceptual entity, this note provides a practical framework by focusing on readily accessible derivatives like 3,3-difluorocyclobutanol and 3,3-difluorocyclobutane-1-carboxylic acid, which embody the core principles of using this valuable moiety.
Introduction to the 3,3-Difluorocyclobutyl Moiety in FBDD
The "escape from flatland"—the move away from planar, aromatic structures towards more three-dimensional, sp³-rich molecules—is a prevailing theme in modern medicinal chemistry.[5] Saturated, fluorinated motifs are particularly valuable as they combine the benefits of 3D geometry with the unique electronic properties of fluorine.[5] The 3,3-difluorocyclobutyl group has emerged as a powerful bioisostere, often used to replace less favorable groups like gem-dimethyl, carbonyls, or even small aromatic rings.[6]
Key Advantages in a Fragment Context:
-
Metabolic Stability: The gem-difluoro substitution blocks potential sites of metabolic oxidation, a common liability for alkyl groups. The carbon-fluorine bond is exceptionally strong, making the moiety resistant to enzymatic degradation.[4]
-
Modulation of Physicochemical Properties: Fluorination significantly impacts a molecule's electronic properties. The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic centers and modulate lipophilicity (LogP).[4][7]
-
Defined Exit Vectors: The rigid cyclobutyl scaffold provides well-defined vectors for fragment growth. Once a fragment hit is identified and its binding mode is confirmed, chemists can elaborate the structure in specific directions to engage with nearby pockets on the protein target.
-
Improved Ligand Efficiency: As a small, rigid, and polar moiety, the 3,3-difluorocyclobutyl group can form highly efficient interactions with a target, providing a strong foundation for developing leads with favorable drug-like properties.
Physicochemical Profile of Representative Fragments
To effectively deploy these fragments, understanding their core properties is essential. The following table summarizes key computed and experimental data for representative fragments containing the 3,3-difluorocyclobutyl moiety.
| Fragment Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donor | H-Bond Acceptor | Reference |
| This compound | C₅H₇F₂NO | 135.11 | 0.8 | 1 | 1 | [PubChem CID: 86690584][8] |
| 3,3-Difluorocyclobutanol | C₄H₆F₂O | 108.09 | 0.4 | 1 | 1 | [PubChem CID: 13591942] |
| 3,3-Difluorocyclobutylamine | C₄H₇F₂N | 107.10 | 0.5 | 1 | 1 | [PubChem CID: 13903176] |
| 3,3-Difluorocyclobutane-1-carboxylic acid | C₅H₆F₂O₂ | 136.09 | 0.6 | 1 | 2 | [PubChem CID: 13777789][9] |
Strategic Application and Experimental Workflows
The successful application of the 3,3-difluorocyclobutyl moiety in an FBDD campaign follows a structured, multi-stage process. This workflow ensures that fragment hits are robustly identified, validated, and primed for efficient optimization into lead compounds.
Protocol 2.1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragment binding.[10][11] It provides real-time data on binding kinetics and affinity.[12][13]
Objective: To identify fragments from a library, including those with the 3,3-difluorocyclobutyl moiety, that bind to a target protein of interest.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, Series S)
-
Target protein (high purity, >95%)
-
Fragment library (dissolved in 100% DMSO)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is reached.
-
Deactivate any remaining active esters by injecting ethanolamine for 7 minutes. A reference flow cell should be prepared similarly but without protein injection to subtract non-specific binding.
-
-
Fragment Library Preparation:
-
Prepare a stock plate of the fragment library at 100 mM in DMSO.
-
Dilute fragments into running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).
-
-
Screening Execution:
-
Inject each fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response in real-time. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and buffer-only injections.
-
Identify "hits" as fragments that produce a binding response significantly above the baseline noise. The binding efficiency (BE) can be calculated to prioritize hits.[13]
-
Causality: Using a high-density immobilized surface maximizes the signal for low molecular weight fragments. Careful matching of DMSO concentration is critical to avoid false positives caused by refractive index mismatches.[11]
-
Protocol 2.2: Hit Validation and Structural Characterization by X-ray Crystallography
Unambiguously determining the binding mode of a fragment hit is paramount for successful structure-based design.[14][15] X-ray crystallography provides high-resolution, atomic-level detail of the protein-fragment interaction.[16][17]
Objective: To solve the 3D structure of the target protein in complex with a validated 3,3-difluorocyclobutyl-containing fragment hit.
Materials:
-
Purified protein suitable for crystallization.
-
Fragment hit (e.g., 3,3-difluorocyclobutanol) as a high-concentration stock solution.
-
Crystallization reagents (screens, buffers, precipitants).
-
Cryoprotectant.
-
Synchrotron X-ray source.
Methodology:
-
Crystal Preparation:
-
Grow crystals of the apo-protein to a suitable size (e.g., >50 µm) using vapor diffusion (sitting or hanging drop) methods.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking (Preferred for initial screening): Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-20 mM) dissolved in a solution similar to the crystal mother liquor.
-
Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
Co-crystallization: If soaking fails or disrupts the crystal lattice, set up new crystallization trials with the protein pre-incubated with the fragment.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Solution and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure as a model.
-
Analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to confirm the presence and determine the precise orientation of the bound fragment.
-
Self-Validation: The presence of clear, unambiguous electron density for the fragment in the difference map (Fo-Fc) validates its binding and specific pose. The quality of the final refined model (R-work/R-free values) further validates the result.
-
From Fragment Hit to Lead Compound: A Design Strategy
Once a 3,3-difluorocyclobutyl fragment is validated and its binding mode is known, the hit-to-lead phase begins.[18] The goal is to elaborate the fragment into a larger, more potent molecule by adding new chemical functionalities that make additional favorable interactions with the target.[19][20]
Protocol 3.1: Conceptual 'Fragment Growing' Strategy
This protocol outlines the intellectual and experimental steps for evolving a hypothetical 3,3-difluorocyclobutanol hit.
Objective: To increase the binding affinity of a fragment hit by at least 100-fold through structure-guided chemical synthesis.
Methodology:
-
Structural Analysis (The "Why"):
-
Carefully examine the co-crystal structure obtained from Protocol 2.2. Identify the key interactions made by the 3,3-difluorocyclobutanol fragment (e.g., a hydrogen bond from the hydroxyl group).
-
Crucially, identify unoccupied space and potential "hot spots" (hydrophobic patches, H-bond donors/acceptors) in the protein pocket adjacent to the fragment's hydroxyl group. This defines the "exit vector" for growth.
-
-
In Silico Design:
-
Using molecular modeling software, computationally "grow" the fragment by adding chemical functionalities to the hydroxyl group.
-
Explore virtual libraries of building blocks that can be attached via ether or ester linkages. Prioritize designs that are predicted to form favorable interactions (e.g., adding a phenyl ring to occupy a hydrophobic pocket or a basic amine to form a salt bridge).
-
-
Synthesis:
-
Synthesize a small, focused library of 5-10 designed analogs. The synthetic routes should be straightforward, for example, using a Williamson ether synthesis to couple the fragment's hydroxyl group with various alkyl or aryl halides.
-
-
Evaluation:
-
Test the newly synthesized compounds for binding affinity using the primary screening assay (e.g., SPR) to determine the dissociation constant (Kd).
-
Calculate the Ligand Efficiency (LE) for each new compound to ensure that the gain in affinity is proportional to the increase in molecular size.
-
-
Iterative Refinement:
-
Select the most promising analog from the initial library for a new round of structural determination via crystallography.
-
Use the new structural information to guide the next design cycle. This iterative process of design, synthesis, testing, and structural analysis is the core engine of hit-to-lead optimization.[21]
-
Conclusion
The 3,3-difluorocyclobutyl moiety is a powerful and versatile building block for modern fragment-based drug discovery. Its unique combination of metabolic stability, sp³-rich three-dimensionality, and ability to finely tune physicochemical properties makes it an attractive component for any fragment library. By employing rigorous biophysical screening methods like SPR, validating hits with high-resolution structural techniques like X-ray crystallography, and pursuing disciplined, structure-guided optimization, researchers can leverage this privileged fragment to discover novel, high-quality lead compounds for a new generation of therapeutics.
References
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-
Kopec, M., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. Available from: [Link]
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Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry. Available from: [Link]
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Ciulli, A. (2013). Fragment-based screening using X-ray crystallography and NMR spectroscopy. In Protein-Ligand Interactions. Available from: [Link]
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Creative Biostructure. Fragment-to-Lead. Available from: [Link]
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Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. SLAS DISCOVERY: Advancing Life Sciences R&D. Available from: [Link]
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Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. Available from: [Link]
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Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available from: [Link]
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Gill, A. L. (2010). Crystallographic Fragment Screening. In Fragment-Based Drug Discovery. Available from: [Link]
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ChemAxon. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Available from: [Link]
-
MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]
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Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]
-
Thermo Fisher Scientific. (2015). New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency. Available from: [Link]
-
YouTube. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Available from: [Link]
-
Kalyani, A. S., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Medicinal Chemistry. Available from: [Link]
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Selvita. X-ray Crystallography Fragment Screening. Available from: [Link]
-
Rich, R. L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link]
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ACS Publications. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available from: [Link]
-
Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]
-
Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Available from: [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available from: [Link]
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Chernykh, A. V., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PubChem. 3,3-Difluorocyclobutane-1-carboxylic acid. Available from: [Link]
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American Chemical Society. (2019). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. Available from: [Link]
-
Grygorenko, O. O., et al. (2020). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available from: [Link]
-
Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm. Available from: [Link]
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Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry. Available from: [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]
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Wikipedia. Fragment-based lead discovery. Available from: [Link]
-
Tanasa, F., et al. FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Available from: [Link]
-
Mortusewicz, O., et al. (2021). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. DNA Repair. Available from: [Link]
-
Cambridge Healthtech Institute. Fragment Based Drug Discovery. Available from: [Link]
-
Grygorenko, O. O., et al. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available from: [Link]
- Google Patents. Method for preparing formamide compounds.
-
ResearchGate. (2021). Formamide groups found in natural products and pharmaceuticals. Available from: [Link]
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- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(3,3-difluorocyclobutyl)formamide Synthesis
Prepared by: Gemini, Senior Application Scientist Document ID: TSC-2026-01-CF2-FORMAMIDE Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for the synthesis of N-(3,3-difluorocyclobutyl)formamide. This molecule is a crucial building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The core of this synthesis is the N-formylation of 3,3-difluorocyclobutanamine, a reaction that, while straightforward in principle, presents several opportunities for yield and purity optimization.[4]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide you not just with protocols, but with the underlying chemical reasoning to empower you to make informed decisions, diagnose issues, and maximize your synthetic efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally high-yielding method is the formylation of 3,3-difluorocyclobutanamine using acetic formic anhydride (AFA) . AFA is typically generated in situ by reacting formic acid with acetic anhydride.[5] This mixed anhydride is highly effective because the formyl group is inherently more electrophilic and less sterically hindered than the acetyl group, leading to selective N-formylation.[5] This method avoids the often harsh conditions or difficult workups associated with other formylating agents.
Q2: My starting material is 3,3-difluorocyclobutanamine hydrochloride. Can I use it directly?
No, you must first liberate the free amine from its hydrochloride salt. The formylation reaction requires the amine to be a nucleophile, but in the hydrochloride salt form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic.
Standard procedure: Before the reaction, neutralize the hydrochloride salt with a suitable base (e.g., sodium hydroxide, potassium carbonate, or triethylamine) in an appropriate solvent and extract the free amine. Ensure the extracted amine is thoroughly dried, as water can interfere with the formylation reaction.[6]
Q3: What are the most critical parameters to control for maximizing yield and purity?
There are three primary parameters that demand rigorous control:
-
Moisture Control: Formylating agents, especially anhydrides like AFA, are highly sensitive to moisture. Water will rapidly quench the reagent, reducing its effective concentration and leading to lower yields.[6] All glassware should be oven- or flame-dried, and anhydrous solvents are essential.[7]
-
Temperature: The initial formation of AFA is exothermic and should be performed at a low temperature (e.g., 0 °C) to prevent uncontrolled side reactions. The subsequent formylation step may require gentle heating to proceed to completion, but excessive temperatures can lead to decomposition or byproduct formation.[6][8]
-
Stoichiometry: A slight excess of the formylating agent (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification. Careful and accurate measurement of all reagents is critical.[7][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Scenario 1: Low or No Product Yield
Question: I've completed the reaction, but my TLC/LC-MS analysis shows very little product, and a significant amount of starting amine remains. What went wrong?
Answer: This is a common issue that typically points to one of four root causes:
-
Cause A: Inactive (Protonated) Amine: If you did not adequately neutralize the 3,3-difluorocyclobutanamine hydrochloride starting material, the amine was not sufficiently nucleophilic to attack the formylating agent.
-
Diagnosis: Check the pH of the aqueous layer after your amine extraction; it should be basic.
-
Solution: Re-run the neutralization and extraction, ensuring you use a sufficient quantity of base.
-
-
Cause B: Deactivated Formylating Agent: The acetic formic anhydride (AFA) is likely the culprit.
-
Diagnosis: This is the most probable cause if you used non-anhydrous solvents or glassware, or if your formic acid or acetic anhydride reagents are old and have absorbed atmospheric moisture.[6]
-
Solution: Ensure all solvents are freshly dried over molecular sieves. Use new, sealed bottles of formic acid and acetic anhydride. Prepare the AFA in situ immediately before use and do not let it sit for extended periods.
-
-
Cause C: Incorrect Temperature Control:
-
Diagnosis: If the reaction was not gently warmed after the addition of the amine, it may not have had enough activation energy to proceed to completion. Conversely, if the initial AFA formation was not cooled, the reagent may have decomposed.
-
Solution: Follow a strict temperature profile: 0 °C for AFA formation, followed by slow warming to room temperature or gentle heating (e.g., 40-50 °C) for the formylation step. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[6]
-
-
Cause D: Poor Reagent Quality:
Scenario 2: Reaction Stalls and Does Not Go to Completion
Question: My reaction starts well, but it stalls at ~50% conversion, even after several hours. What should I do?
Answer: A stalled reaction indicates that one of the limiting reagents has been consumed or the reaction conditions are no longer favorable.
-
Cause A: Insufficient Formylating Agent: The most likely cause is that the AFA was consumed by trace moisture or that an insufficient amount was used initially.
-
Diagnosis: The reaction shows both starting material and product, with no new impurity spots appearing over time.
-
Solution: Prepare a fresh solution of AFA and add a small additional portion (e.g., 0.2-0.3 equivalents) to the reaction mixture. Monitor the progress closely. Be cautious not to add a large excess, which will complicate purification.
-
-
Cause B: Poor Mixing/Heterogeneity:
-
Diagnosis: The reaction mixture may appear cloudy or have distinct layers, indicating poor solubility of reagents.
-
Solution: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider switching to a more suitable anhydrous solvent in which all components are soluble, such as THF or Dichloromethane.
-
Scenario 3: Multiple Spots on TLC / Significant Impurity Profile
Question: The reaction worked, but I have a major side product that is difficult to separate from my desired this compound. What is it and how can I avoid it?
Answer: The most likely impurity, if using the AFA method, is the acetylated byproduct, N-(3,3-difluorocyclobutyl)acetamide .
-
Cause: Acetylation Side Reaction: Although formylation is favored, if the reaction is run at too high a temperature or for an excessive duration, the less reactive acetyl group from the acetic anhydride can begin to compete, leading to the acetamide impurity.[5]
-
Diagnosis: Use LC-MS to identify the impurity. The mass of the acetylated product will be 14 mass units higher than the formylated product (CH₃CO- vs. HCO-).
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This enhances the inherent selectivity for formylation over acetylation.[5]
-
Optimize Reagent Ratio: Use a slight excess of formic acid relative to acetic anhydride when preparing the AFA. This helps ensure that the mixed anhydride is the dominant reactive species, minimizing the amount of unreacted acetic anhydride available for the side reaction.[5]
-
Monitor Reaction Time: Do not let the reaction run indefinitely. Monitor by TLC/LC-MS and quench the reaction as soon as the starting amine is consumed to prevent the slower formation of the acetylated byproduct.[8]
-
-
Data & Protocols
Recommended Protocol: Synthesis via Acetic Formic Anhydride (AFA)
This protocol is a robust starting point for optimization.
Step 1: Preparation of Acetic Formic Anhydride (AFA)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous acetic anhydride (1.2 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 98-100% formic acid (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 60 minutes to ensure complete formation of the mixed anhydride.
Step 2: N-Formylation
-
Dissolve 3,3-difluorocyclobutanamine (1.0 eq, free amine) in a suitable anhydrous solvent (e.g., THF or DCM).
-
Add the amine solution dropwise to the pre-formed AFA solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.
-
If the reaction is sluggish at room temperature, gently heat to 40 °C.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding cold saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Optimization Parameters
The choice of formylating agent and conditions can significantly impact the outcome. The following table provides a comparative overview based on general amine formylation literature.
| Formylating System | Typical Temp. | Pros | Cons | Potential Yield |
| Acetic Formic Anhydride [5] | 0 °C to 40 °C | High yield, high selectivity, mild conditions. | Moisture sensitive, potential for acetylation byproduct. | >90% |
| Formic Acid / Toluene (Dean-Stark) [4] | Reflux | Simple reagents, water is removed physically. | High temperatures required, may not be suitable for sensitive substrates. | 70-85% |
| Formic Acid / EDCI [11] | Room Temp | Very mild conditions, good for complex molecules. | Expensive coupling reagent, generates urea byproduct. | >85% |
| Ethyl Formate | Reflux | Inexpensive reagent. | Often requires high temperatures and long reaction times; lower yields. | 50-70% |
Visual Workflows
DOT Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
DOT Diagram: Troubleshooting Low Yield
Caption: Decision tree for diagnosing the root cause of low reaction yield.
References
-
Wikipedia. (2023). Formamide. Wikipedia. Retrieved January 20, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
Home Sunshine Pharma. (n.d.). 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7. Home Sunshine Pharma. Retrieved January 20, 2026, from [Link]
-
Formamide: Organic compound with unique properties. (2025, September 10). LookChem. Retrieved January 20, 2026, from [Link]
-
Zoeller, J. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Quora. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3. Google Patents.
-
Stradiotto, M., & Narender, N. (2014). Formylation of Amines. Molecules, 19(6), 7687-7709. MDPI. Retrieved January 20, 2026, from [Link]
-
Garcı́a-Álvarez, R., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10533–10541. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Synthesis of N-(3,3-difluorocyclobutyl)formamide
Prepared by the Applications Science Team
Welcome to the technical support guide for the synthesis of N-(3,3-difluorocyclobutyl)formamide. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important building block. The unique 3,3-difluorocyclobutyl motif is of significant interest in medicinal chemistry for its ability to act as a stable, non-metabolizable bioisostere for various functional groups.
This guide provides troubleshooting workflows, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during the synthesis of this compound, ensuring a successful and efficient experimental outcome.
Troubleshooting & FAQs: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the most common issues reported by researchers in the field.
Part 1: Starting Material and Reaction Setup
Question 1: My starting material is 3,3-difluorocyclobutanamine hydrochloride. Can I use it directly in the formylation reaction?
Answer: No, you must first neutralize the hydrochloride salt to generate the free amine. The formylation reaction is a nucleophilic attack by the amine's lone pair of electrons on a formylating agent.[1] In the hydrochloride salt form, this lone pair is protonated, rendering the amine non-nucleophilic and unreactive.
-
Causality: The ammonium salt (R-NH₃⁺Cl⁻) is stable and lacks the necessary nucleophilicity to initiate the reaction. An external base is required to deprotonate the ammonium ion and liberate the free amine (R-NH₂), which is the active nucleophile.
-
Recommended Action: Before adding your formylating agent, treat a solution or suspension of the 3,3-difluorocyclobutanamine hydrochloride with a suitable base. Common choices include triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or sodium carbonate (Na₂CO₃). The choice of base may depend on the specific formylation protocol you are following. For instance, an organic-soluble base like Et₃N is often used in anhydrous organic solvents.
Question 2: What is the best solvent for this reaction?
Answer: The optimal solvent depends on the chosen formylating agent.
-
For Formic Acid: Often, an excess of formic acid itself can serve as both the reagent and the solvent.[2] This is a common solvent-free approach.[2][3]
-
For Acetic Formic Anhydride (AFA): Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used. AFA is highly reactive and sensitive to moisture.[2][4]
-
For Catalytic Methods: If using a catalyst like ZnO or iodine with formic acid, the reaction can often be run under solvent-free conditions or in a non-polar solvent like toluene.[2][3][5]
Part 2: Low Yield and Incomplete Conversion
Question 3: My reaction yield is consistently low, and I recover a significant amount of the starting amine. What's going wrong?
Answer: This is one of the most common issues and can stem from several factors. A systematic approach is needed to diagnose the root cause.
-
Incomplete Neutralization: As discussed in Q1, if the amine hydrochloride is not fully neutralized, a portion of your starting material will be unreactive, leading to low conversion. Ensure you are using at least one full equivalent of base.
-
Insufficient Reagent or Inactive Reagent:
-
Stoichiometry: For simple formylations with formic acid, a molar excess of formic acid is often required to drive the reaction to completion.[2][5] For other reagents like AFA, a ratio of 1.1 to 1.5 equivalents is more common.
-
Reagent Quality: Formylating agents can degrade. Acetic formic anhydride, in particular, is moisture-sensitive.[4] Formic acid can contain varying amounts of water. Use freshly opened or properly stored reagents.
-
-
Sub-optimal Reaction Temperature: Formylation of aliphatic amines like 3,3-difluorocyclobutanamine may require heating to proceed at a reasonable rate, especially when using formic acid as the formylating agent.[2][6] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side products or decomposition.[7]
-
Moisture Contamination: Water can hydrolyze reactive formylating agents like AFA or compete with the amine as a nucleophile, reducing the efficiency of the reaction.[4] Ensure all glassware is oven-dried and that anhydrous solvents are used where specified.
Question 4: The reaction seems to stall after a few hours. How can I push it to completion?
Answer:
-
Monitor Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides real-time data on the consumption of starting material and formation of the product.
-
Increase Temperature: If the reaction has stalled at room temperature, gradually increasing the heat to 40-70°C can often restart the conversion.[3][5]
-
Add More Reagent: If you suspect reagent degradation or insufficient stoichiometry, a second addition of the formylating agent may be beneficial. Add a small portion (e.g., 0.2-0.3 equivalents) and continue to monitor.
Part 3: Impurities and Purification
Question 5: I see an unexpected side product in my crude NMR. What could it be?
Answer: While the formylation of 3,3-difluorocyclobutanamine is generally clean, potential side products can arise.
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 3,3-difluorocyclobutanamine.
-
Residual Formic Acid/Base: During work-up, insufficient washing can leave behind formic acid or the base used for neutralization (e.g., triethylamine). This is typically resolved with a standard aqueous work-up.
-
Double Formylation (Di-formamide): While rare for primary amines under standard conditions, harsh conditions (very high temperatures or highly reactive reagents) could potentially lead to the formation of a di-formylated product, though this is mechanistically less favorable.[4][7]
-
Products from Solvent Reaction: In some cases, the solvent itself can participate in side reactions if conditions are too harsh.
Question 6: What is the best method to purify the final this compound product?
Answer:
-
Aqueous Work-up: First, perform a standard aqueous work-up. Dilute the reaction mixture with an organic solvent (like ethyl acetate or DCM) and wash sequentially with a dilute acid (e.g., 1% HCl) to remove any remaining amine, followed by a wash with saturated sodium bicarbonate solution to remove excess formic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Silica Gel Chromatography: This is the most effective method for achieving high purity. This compound is a polar molecule. A typical eluent system for column chromatography would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Recrystallization/Distillation: Depending on the physical properties of the product (solid or liquid), recrystallization or vacuum distillation could be viable options for purification on a larger scale.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common problems during the synthesis.
Sources
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formylation of Amines [mdpi.com]
- 6. data.epo.org [data.epo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(3,3-difluorocyclobutyl)formamide
Welcome to the dedicated technical support guide for N-(3,3-difluorocyclobutyl)formamide. This resource is designed for researchers, medicinal chemists, and process development scientists to address common and complex purity challenges encountered during and after synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve your desired purity targets.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries we receive regarding the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A: Typically, impurities stem from the synthetic route. The most prevalent are:
-
Unreacted Starting Material: 3,3-difluorocyclobutanamine.
-
Excess Reagents: Residual formamide or byproducts from other formylating agents.[1][2]
-
Reaction Solvents: High-boiling point solvents like DMF, DMSO, or chlorinated solvents like dichloromethane (DCM).
-
Side-Reaction Products: Potential for di-formylation or other adducts, though often at low levels.
-
Degradation Products: Hydrolysis of the formamide back to the amine and formic acid can occur if the compound is exposed to strong acidic or basic conditions, especially at elevated temperatures.
Q2: How can I quickly assess the purity of my crude product?
A: A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective for a rapid preliminary assessment.
-
TLC: Develop a system (e.g., 50% Ethyl Acetate in Hexanes) to resolve your product from the more polar 3,3-difluorocyclobutanamine starting material. The amine will typically have a much lower Rf value.
-
¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Look for the characteristic formyl proton peak and the cyclobutyl ring signals. The presence of signals corresponding to starting materials or residual solvents will give you an immediate semi-quantitative idea of purity.
Q3: My NMR spectrum shows a significant amount of residual 3,3-difluorocyclobutanamine. What is the most efficient removal method?
A: The most efficient method is an acidic aqueous wash. The basic amine starting material will be protonated to form a water-soluble salt and partition into the aqueous phase, while your neutral formamide product remains in the organic layer. See Protocol 2 for a detailed step-by-step guide.
Q4: I am struggling to remove residual formamide used as a reagent/solvent. What do you recommend?
A: Formamide is a high-boiling, polar solvent that can be challenging to remove. Several strategies can be employed:
-
Azeotropic Removal: Toluene can be added to the crude product, and the mixture can be concentrated on a rotary evaporator. Toluene forms a low-boiling azeotrope with formamide, facilitating its removal. Repeat this process 2-3 times.
-
Aqueous Washes: Formamide has high water solubility. Thoroughly washing the organic solution of your product with brine can significantly reduce formamide content.
-
Lyophilization (Freeze-Drying): If your product is stable, dissolving it in a solvent like 1,4-dioxane or tert-butanol and freeze-drying can effectively remove formamide.
Section 2: Troubleshooting and Purification Workflow
Navigating the path from a crude reaction mixture to a highly pure compound requires a logical approach. This section provides a structured workflow for diagnosing and resolving purity issues.
Initial Purity Assessment Workflow
The first step in any purification is to understand the problem. This workflow guides you from initial analysis to selecting the right purification strategy.
Caption: Troubleshooting workflow for purifying this compound.
Common Impurities and Solutions
This table summarizes common issues and provides targeted solutions for achieving high purity.
| Impurity Identity | Typical Source | Analytical Signature (¹H NMR) | Recommended Removal Strategy |
| 3,3-difluorocyclobutanamine | Unreacted starting material | Absence of a formyl proton (~8.2 ppm); characteristic cyclobutyl peaks will be present. | Acid-Base Extraction (Protocol 2) |
| Formamide | Reagent or solvent | Broad singlet around 7.9-8.1 ppm and a broad NH₂ signal. | Aqueous washes, azeotropic removal with toluene, or high-vacuum drying. |
| Formic Acid | Formylating agent | Sharp singlet >8.0 ppm, often exchangeable with D₂O. | Basic Wash: Saturated sodium bicarbonate (NaHCO₃) wash during workup. |
| High-Boiling Solvents (DMF, DMSO) | Reaction solvent | Characteristic peaks (e.g., DMF: ~8.0, 2.9, 2.7 ppm). | Extensive washing with water/brine, followed by purification via column chromatography or recrystallization. |
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for the most effective purification techniques.
Protocol 1: Recrystallization for High Purity Solids
Expert Insight: Recrystallization is a powerful technique that purifies compounds based on differences in solubility. An ideal solvent will dissolve the compound poorly at low temperatures but completely at higher temperatures, while impurities remain soluble or insoluble at all temperatures. This allows for the selective crystallization of the pure product upon cooling.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in various solvents (e.g., ethyl acetate, isopropyl acetate, toluene, heptane, water, and mixtures thereof). A good starting point is an Ethyl Acetate/Heptane solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Ethyl Acetate) required to fully dissolve the solid. Ensure this is done on a hot plate with gentle stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Slowly add the anti-solvent (e.g., Heptane) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Acid-Base Extraction to Remove Starting Amine
Expert Insight: This separation leverages the difference in the acid-base properties between the neutral amide product and the basic amine starting material. The amine is selectively protonated by an acid, forming a water-soluble ammonium salt that is easily extracted from the organic phase.
Caption: Workflow for selective removal of basic amine impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Use a volume of aqueous acid approximately half that of the organic layer. Shake the funnel vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer, which now contains the amine impurity as its hydrochloride salt.
-
Repeat: Repeat the acidic wash (Step 2 & 3) one more time to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Finally, wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
Expert Insight: Flash chromatography is a cornerstone of purification, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3][4] By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. For this system, the non-polar formamide product will elute before the highly polar amine starting material.
Recommended Parameters:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes or Heptanes. A typical starting point is a gradient from 10% to 60% Ethyl Acetate.
-
Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better resolution, or dissolve in a minimal amount of DCM for wet loading.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).
-
Sample Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
TLC Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Section 4: Purity Analysis
Confirming the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.
Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reverse-phase HPLC.[5] |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 210 nm | Amides typically have a UV absorbance at lower wavelengths.[5] |
| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Blake, R. D., & Delcourt, S. G. (1996). Thermodynamic effects of formamide on DNA stability. Nucleic Acids Research, 24(11), 2095–2103. Available at: [Link]
-
SIELC Technologies. (2018). HPLC Method for Formamide, Propionic acid, Formic acid. Available at: [Link]
-
Interchim. Purification - Flash Chromatography. Available at: [Link]
- Google Patents. CN102942500A - Preparation method of N-formamide compound.
-
Canavelli, P., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10694–10702. Available at: [Link]
-
SIELC Technologies. Separation of Formamide, N-butyl-N-methyl on Newcrom R1 HPLC column. Available at: [Link]
-
Open Research@CSIR-NIScPR. Synthesis of N-aryl derived formamides using triflic anhydride. Available at: [Link]
-
Tanasa, F., & Onciu, M. (2009). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Cellulose Chemistry and Technology, 43(9-10), 415-420. Available at: [Link]
-
Schär, H. P., & Ghisalba, O. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. European Journal of Biochemistry, 158(3), 475-481. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Sources
- 1. CN102942500A - Preparation method of N-formamide compound - Google Patents [patents.google.com]
- 2. Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. orgsyn.org [orgsyn.org]
- 5. Formamide | SIELC Technologies [sielc.com]
Technical Support Center: N-(3,3-difluorocyclobutyl)formamide Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-(3,3-difluorocyclobutyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The introduction of the gem-difluorocyclobutyl motif is of significant interest in medicinal chemistry for its ability to modulate properties like metabolic stability and binding affinity.[1][2] However, scaling up its synthesis presents unique challenges that require careful consideration of reaction conditions, reagent selection, and process safety.
This resource is structured to address specific issues you may encounter during the multi-step synthesis, focusing on the critical fluorination and formylation stages.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis, providing potential causes and actionable solutions.
Issue 1: Poor Yield and/or Byproduct Formation in the Deoxyfluorination Step
Question: We are experiencing low yields and significant elimination byproducts during the deoxyfluorination of 3-oxocyclobutanecarboxylic acid derivatives to form the 3,3-difluorocyclobutyl intermediate. Our lab-scale reactions with DAST were acceptable, but the profile has worsened on a larger scale. What could be the cause and how can we mitigate this?
Answer: The deoxyfluorination of ketones is a powerful transformation, but it is often accompanied by challenges, especially during scale-up. The issues you're facing likely stem from a combination of factors related to the fluorinating agent and thermal control.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Thermal Instability of DAST | Diethylaminosulfur trifluoride (DAST) is known to be thermally unstable and can decompose exothermically, especially at temperatures above 50 °C.[3] On a larger scale, inefficient heat transfer can lead to localized hotspots, promoting decomposition and the formation of elimination byproducts.[4][5][6] | 1. Strict Temperature Control: Utilize a jacketed reactor with an efficient cooling system to maintain a consistent low temperature (e.g., -78 °C) during the DAST addition.[3] 2. Slow, Subsurface Addition: Add the DAST slowly below the surface of the reaction mixture to ensure rapid dilution and minimize localized concentration and heat buildup. |
| Acid-Catalyzed Side Reactions | DAST can be contaminated with or generate hydrofluoric acid (HF), which can catalyze side reactions like elimination and rearrangement.[3][7] This issue is often exacerbated at larger scales due to longer reaction times. | 1. Use High-Purity DAST: Ensure the DAST used is of high purity and has been stored correctly to minimize decomposition. 2. Consider Alternative Reagents: For large-scale synthesis, consider using more thermally stable and less hazardous alternatives to DAST.[8][9] |
| Inadequate Mixing | Poor agitation in a large reactor can lead to localized excesses of the fluorinating agent, causing uncontrolled reactions and byproduct formation. | 1. Optimize Agitation: Use an overhead stirrer with appropriate impeller design to ensure efficient mixing. 2. Reaction Monitoring: Use in-situ monitoring techniques (e.g., IR spectroscopy) to track the reaction progress and ensure homogeneity. |
Issue 2: Safety Concerns and Handling of Fluorinating Agents at Scale
Question: Our environmental health and safety (EHS) department has raised concerns about scaling up our process with DAST due to its explosive potential. What are the primary hazards, and what safer alternatives are available for industrial-scale deoxyfluorination?
Answer: Your EHS department's concerns are valid. DAST is a high-hazard reagent that requires stringent safety protocols.[10] Upon heating, it can disproportionate to form highly explosive byproducts and sulfur tetrafluoride.[3] It is also corrosive, reacts violently with water, and can cause severe burns.[10][11]
Safer Alternative Fluorinating Agents
For large-scale production, transitioning to a more stable fluorinating agent is highly recommended. Several alternatives have been developed to address the safety and handling issues associated with DAST.
| Reagent | Advantages | Considerations |
| Deoxo-Fluor® | More thermally stable than DAST, with a less energetic decomposition.[8] It is also effective for converting alcohols and carbonyls to their fluorinated counterparts.[7][9] | Still a liquid and requires careful handling. Can also generate HF. |
| XtalFluor-E® and XtalFluor-M® | Crystalline solids that are significantly more stable and easier to handle than DAST and Deoxo-Fluor®.[3][9][12] They do not generate free HF and can be used in standard glass-lined reactors.[7][12][13] | Often used with a promoter like triethylamine trihydrofluoride (Et₃N·3HF).[12] |
| Fluolead™ | A crystalline solid with high thermal stability that can be handled in the air.[9][13] | Reactions can generate HF, which may require the use of HF scavengers.[9] |
Issue 3: Incomplete Reaction and Purification Challenges in the Formylation Step
Question: We are struggling with the formylation of 3,3-difluorocyclobutanamine. The reaction with ethyl formate seems to stall, and the subsequent purification to isolate this compound is proving difficult at a larger scale due to the product's solubility. How can we improve the reaction and purification?
Answer: Formylation reactions can sometimes be sluggish, and the purification of relatively small, polar, fluorinated molecules can indeed be challenging. Let's break down the potential issues and solutions for both the reaction and the workup.
Troubleshooting the Formylation Reaction
| Potential Cause | Explanation | Recommended Solutions |
| Equilibrium Limitations | The reaction between an amine and an ester to form an amide is often an equilibrium process. The ethanol byproduct can drive the reverse reaction. | 1. Use of a Formylating Agent that Drives the Reaction to Completion: Consider using a mixed anhydride, such as one formed from formic acid and acetic anhydride, which provides a more reactive acylating species. 2. Removal of Byproduct: If using ethyl formate, consider performing the reaction under conditions that allow for the removal of ethanol as it is formed (e.g., distillation if temperatures permit). |
| Insufficient Reaction Time/Temperature | The reaction may simply require more forcing conditions to go to completion. | 1. Reaction Optimization: Conduct a design of experiments (DoE) to systematically evaluate the effects of temperature, time, and reagent stoichiometry. 2. Use of a Catalyst: While often not necessary for simple formylations, a mild acid or base catalyst could potentially increase the reaction rate. |
Improving Purification at Scale
The unique solubility profile of fluorinated compounds can complicate standard purification methods.[14]
| Purification Method | Advantages | Challenges & Solutions |
| Crystallization | Can provide highly pure material and is often the most scalable and cost-effective method. | Challenge: Finding a suitable solvent system can be difficult. Solution: Screen a wide range of solvents and solvent mixtures. Consider anti-solvent crystallization. |
| Liquid-Liquid Extraction | Useful for removing major impurities based on differential solubility.[14] | Challenge: Emulsion formation can be an issue with fluorinated compounds. Solution: Use brine washes to break emulsions. Minimize vigorous shaking in favor of gentle inversions. |
| Column Chromatography | Provides high resolution for difficult separations.[14] | Challenge: Not ideal for large-scale production due to cost and solvent usage. Solution: Use as a final polishing step if high purity is required and other methods are insufficient. Consider using specialized fluorinated HPLC columns for enhanced selectivity.[14] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common synthetic pathway starts from a commercially available cyclobutanone derivative. The key steps are:
-
Deoxyfluorination: Conversion of the ketone to the gem-difluoride using a fluorinating agent like DAST or a safer alternative.
-
Functional Group Interconversion: Transformation of other functional groups on the cyclobutane ring to an amine. This may involve steps like reductive amination or conversion of a carboxylic acid to an amine via a Curtius or Hofmann rearrangement.
-
Formylation: Reaction of the resulting 3,3-difluorocyclobutanamine with a formylating agent (e.g., ethyl formate, formic acid with a coupling agent) to yield the final product.
Q2: How can we monitor the progress of the deoxyfluorination reaction at scale?
A2: Monitoring the reaction is crucial for safety and process control.
-
¹⁹F NMR Spectroscopy: This is a powerful technique for tracking the consumption of the fluorinating agent and the formation of the gem-difluorinated product.[15] It provides direct information about the fluorine environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can be used to monitor the disappearance of the starting ketone and the appearance of the product.
-
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the carbonyl stretch of the starting ketone.
Q3: Are there any specific materials of construction we should be aware of when scaling up these reactions?
A3: Yes, this is a critical consideration.
-
Fluorination Step: If there is a possibility of generating HF, standard glass-lined reactors may be etched.[10] While reagents like XtalFluor® are compatible with borosilicate glass, it is crucial to ensure conditions do not lead to HF generation.[7][12] For reactions where HF is a known byproduct, specialized reactors (e.g., Hastelloy) may be necessary.
-
General Considerations: Ensure all seals and gaskets are compatible with the solvents and reagents used. For cryogenic reactions, ensure the reactor is rated for such temperatures.
Q4: What are the key thermal safety parameters we should measure before scaling up the deoxyfluorination and formylation steps?
A4: A thorough thermal hazard assessment is essential.
-
Reaction Calorimetry (RC1): This will determine the heat of reaction (ΔHrxn), the heat flow, and the maximum temperature of the synthetic reaction (MTSR). This data is critical for designing an adequate cooling system to prevent thermal runaway.[5]
-
Differential Scanning Calorimetry (DSC): This can be used to determine the onset of decomposition for starting materials, intermediates, the final product, and the reaction mixture itself.[8] This helps define the safe operating temperature window.
Visualizations
Troubleshooting Workflow for Deoxyfluorination
Caption: Decision tree for troubleshooting deoxyfluorination scale-up.
General Scale-Up Consideration Flow
Caption: Key considerations at different stages of chemical scale-up.
References
- Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. (n.d.).
- Simpler fluorine chemistry. (n.d.). SCI.
- What are the alternatives to Diethylaminosulfur trifluoride (DAST) for fluorination reactions?. (n.d.).
- Diethylaminosulfur trifluoride. (n.d.). Wikipedia.
- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. (2020). Organic Letters - ACS Publications.
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010). The Journal of Organic Chemistry - ACS Publications.
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. (n.d.). Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride. (2025). ChemicalBook.
- Fluorination Remains Key Challenge in API Synthesis. (n.d.). Pharmaceutical Technology.
- Making Cyclobutenes from Cyclopropyl Carbenes. (2024). ChemistryViews.
- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). The Journal of Organic Chemistry - ACS Publications.
- How to Scale Up a New Synthesis Reaction. (2022). Lab Manager.
- SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci.
- What are issues/things to consider when scaling up reactions from the lab to a factory?. (2021). Reddit.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.
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- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(3,3-difluorocyclobutyl)formamide
Welcome to the technical support center for the purification of N-(3,3-difluorocyclobutyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this fluorinated organic compound. The inherent polarity and potential for hydrogen bonding of this compound, coupled with the unique electronic properties conferred by the gem-difluoro group, can present specific purification hurdles.[1][2] This resource aims to equip you with the knowledge to overcome these challenges effectively.
I. Frequently Asked Questions (FAQs)
FAQ 1: My compound is highly polar and streaks badly on silica gel TLC, even with highly polar solvent systems. How can I get a clean separation?
This is a common issue with polar molecules like this compound. The formamide group can engage in strong hydrogen bonding with the silanol groups on the silica surface, leading to tailing and poor separation.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
For Basic Impurities: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent. A common starting point is 0.1-1% TEA in your ethyl acetate/hexane or dichloromethane/methanol solvent system. This will neutralize acidic silanol groups and minimize strong interactions.[3]
-
For Acidic Impurities: Incorporate a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), into your mobile phase. This can improve the chromatography of acidic compounds by suppressing their ionization.[3]
-
Highly Polar Systems: If your compound remains at the baseline even with 100% ethyl acetate, consider more polar solvent systems. A gradient of methanol in dichloromethane is often effective. For very polar compounds, a system containing ammonium hydroxide in methanol, further diluted in dichloromethane, can be employed.[4]
-
-
Stationary Phase Alternatives:
-
Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. Basic alumina can be particularly effective for purifying compounds that are sensitive to the acidic nature of silica.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) silica is an excellent option.[3] The stationary phase is nonpolar, and you would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.
-
FAQ 2: I'm performing column chromatography, but my compound seems to be decomposing on the column. How can I confirm this and prevent it?
Fluorinated compounds can sometimes be sensitive to the acidic nature of standard silica gel.[2]
Confirmation and Prevention:
-
2D TLC Analysis: To check for on-plate degradation, run a TLC plate as usual. Then, turn the plate 90 degrees and re-elute it in the same solvent system. If your compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see a streak or multiple spots along the second elution path.[4]
-
Deactivating Silica Gel: You can reduce the acidity of silica gel by treating it with a base. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and add 1-2% triethylamine. Mix thoroughly and then pack your column as usual.
-
Alternative Stationary Phases: As mentioned in FAQ 1, consider using neutral or basic alumina, or Florisil, which are generally less harsh than silica gel.[4]
FAQ 3: My purified this compound shows extra peaks in the 1H NMR spectrum. What could be the source of these impurities?
Potential impurities can arise from the synthesis or degradation.
Common Impurities and Their Identification:
-
Residual Solvents: Check for common synthesis and purification solvents like ethyl acetate, hexane, dichloromethane, or methanol.
-
Starting Materials: Incomplete reaction can leave behind starting materials. For instance, if synthesized from 3,3-difluorocyclobutanamine and a formylating agent, you might see residual amine.
-
Byproducts of Formylation: Depending on the formylation reagent used, various byproducts can form. For example, if using formic acid with a coupling agent, unreacted reagents or their breakdown products could be present.
-
N-Formylmethamphetamine-related impurities: Studies on related compounds have identified impurities such as N-formylamphetamine and N,N-di-(β-phenylisopropyl)formamide.[5] While not identical, this suggests that dimerized or related formamide impurities could be a possibility.
-
Rotational Isomers (Rotamers): The amide bond in formamides has a significant barrier to rotation, which can lead to the presence of two distinct rotational isomers (cis and trans) that are observable by NMR at room temperature.[6] This will manifest as a doubling of some or all of the peaks corresponding to the this compound molecule. This is an inherent property of the molecule and not an impurity. Variable temperature NMR can be used to confirm this; as the temperature is increased, the peaks will broaden and eventually coalesce into a single set of averaged signals.
FAQ 4: I am trying to crystallize my compound, but it oils out or forms a very fine powder. What can I do to get good quality crystals?
The presence of fluorine atoms can significantly influence crystal packing.[7][8]
Crystallization Troubleshooting:
-
Solvent Screening: A systematic solvent screen is crucial. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water) and solvent mixtures.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature. Cover the vial with a cap that has a small hole to control the evaporation rate.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place this vial inside a larger, sealed container with a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystal growth.
-
Temperature Gradient: Slowly cool a saturated solution. This can be done by placing the solution in a refrigerator or freezer. A programmable cooling ramp can be very effective.
-
Seeding: If you have a small amount of crystalline material, add a single, well-formed crystal to a saturated solution to initiate crystallization.
II. In-Depth Troubleshooting Guides
Guide 1: Optimizing Flash Column Chromatography
Flash column chromatography is the workhorse for purifying this compound. Here’s a systematic approach to troubleshooting common issues.
Problem: The compound is not eluting from the column.
This can be a frustrating experience, but a logical approach can resolve it.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-eluting compounds.
Step-by-Step Protocol: Dry Loading for Poorly Soluble Samples
If your crude product has poor solubility in the initial chromatography solvent, dry loading is recommended to ensure a narrow starting band and better separation.[9]
-
Dissolve your crude this compound in a suitable solvent like dichloromethane or methanol.
-
Add silica gel to this solution (approximately 5-10 times the mass of your crude product).
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a free-flowing powder.
-
Carefully add this silica-adsorbed sample to the top of your pre-packed column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding the eluent.
-
Proceed with the elution as planned.
Guide 2: Recrystallization Strategies
Recrystallization is a powerful technique for obtaining highly pure this compound.
Data Presentation: Common Recrystallization Solvent Systems
| Solvent System (v/v) | Polarity | Typical Use Case |
| Ethyl Acetate / Hexane | Medium | Good for compounds of moderate polarity. Dissolve in hot EtOAc, add hexane until cloudy, then cool. |
| Dichloromethane / Pentane | Medium-Low | Similar to EtOAc/Hexane, useful if compound is very soluble in EtOAc. |
| Methanol / Water | High | For highly polar compounds. Dissolve in methanol, add water as the anti-solvent. |
| Acetonitrile | High | A good single-solvent system for many polar compounds. |
| Isopropanol | Medium-High | Can be effective as a single solvent for slow cooling crystallization. |
Experimental Protocol: Two-Solvent Recrystallization
-
Select Solvents: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (the saturation point).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
III. Characterization of Purified Product
Expected Spectroscopic Data
Proper characterization is key to confirming the purity and identity of your final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the formyl proton (CHO), the proton on the nitrogen (NH), and the protons on the cyclobutyl ring. The formyl proton often appears as two distinct signals due to the presence of rotamers.[10][11] The NH proton may also appear as two signals and will likely be broad. The cyclobutyl protons will show complex splitting patterns due to coupling to each other and to the fluorine atoms.
-
¹³C NMR: The carbonyl carbon of the formamide group will have a characteristic chemical shift.[6] The carbons of the cyclobutyl ring will also be observable, with the carbon bearing the two fluorine atoms (CF₂) showing a triplet due to C-F coupling.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.
Mass Spectrometry (MS):
-
Look for the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]+ or sodium adduct [M+Na]+. The calculated molecular weight of this compound is approximately 135.11 g/mol .[12]
Infrared (IR) Spectroscopy:
-
Key stretches to look for include the N-H stretch (around 3300 cm⁻¹), the C-H stretches (around 2800-3000 cm⁻¹), and a strong C=O (amide I) stretch (around 1650-1680 cm⁻¹).
IV. Logical Relationships in Purification
The choice of purification strategy is dictated by the nature of the impurities present.
Caption: Logic diagram for selecting a purification strategy.
This guide provides a comprehensive framework for troubleshooting the purification of this compound. By understanding the chemical properties of the molecule and applying these systematic approaches, researchers can efficiently obtain high-purity material for their studies.
References
- Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Taylor, R. E., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 765–773. [Link]
-
Gidron, O., et al. (2018). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C, 6(32), 8754-8759. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Bauzá, A., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(5), 3467–3476. [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct Fluorination.
- Google Patents. (n.d.). CN102942500A - Preparation method of N-formamide compound.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Vesnaver, G., & Breslauer, K. J. (1991). The contribution of hydration to the thermodynamic stability of the DNA duplex. Proceedings of the National Academy of Sciences, 88(9), 3569-3573.
-
Biological Magnetic Resonance Bank. (n.d.). Formamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 15 N NMR spectra of a formamide in natural abundance sample (DMSOd 6 , 14.1 T). Retrieved from [Link]
- Google Patents. (n.d.). EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom.
-
Open Research@CSIR-NIScPR. (n.d.). Synthesis of N-aryl derived formamides using triflic anhydride. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 3260441 B1 - METHOD FOR PREPARING FORMAMIDE COMPOUND. Retrieved from [Link]
- Schär, H. P., & Ghisalba, O. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. European Journal of Biochemistry, 158(3), 475-481.
-
Sciencemadness Discussion Board. (2004, November 23). synthesis of formamide. Retrieved from [Link]
- Google Patents. (n.d.). US5959148A - Purification process of N-vinylformamide.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurements of microwave and NMR spectra for 15N substituted formamidinium formate. Retrieved from [Link]
- Google Patents. (n.d.). US20140018576A1 - Method for Preparing Formamide Compounds.
-
ResearchGate. (n.d.). Formamide groups found in natural products and pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Retrieved from [Link]
-
PubMed. (2023). Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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"N-(3,3-difluorocyclobutyl)formamide" stability and storage conditions
Welcome to the technical support center for N-(3,3-difluorocyclobutyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. The following information is curated to provide both direct answers to common questions and troubleshooting guidance for potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific stability data for this compound is not extensively published, based on the known properties of formamide and general principles for analogous compounds, the following storage conditions are recommended to ensure its integrity:
-
Temperature: For long-term storage, it is advisable to keep this compound at or below room temperature, ideally in a cool, dry place. Refrigeration (2-8°C) is a good practice, and for extended periods, storage at -20°C may be considered, especially if the compound is in solution.[1]
-
Atmosphere: To prevent potential oxidation and hydrolysis, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.[2] This is particularly crucial after the container has been opened.
-
Container: The compound should be stored in a tightly sealed, light-resistant container to protect it from moisture and light.
Q2: What are the potential degradation pathways for this compound?
The primary degradation pathways for this compound are likely to be:
-
Hydrolysis: Like other formamides, it can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or upon prolonged exposure to moisture. This would lead to the formation of 3,3-difluorocyclobutylamine and formic acid.
-
Oxidation: Exposure to air and light can potentially lead to oxidation.[2]
-
Thermal Decomposition: At elevated temperatures, the compound may decompose. Thermal decomposition can lead to the release of irritating gases and vapors.[3]
Q3: Is this compound hygroscopic?
Formamide itself is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4] It is therefore highly probable that this compound shares this property. To mitigate this, always handle the compound in a dry environment (e.g., a glove box or under a stream of inert gas) and ensure the container is securely sealed after use.
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: This could be a sign of compound degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, inert atmosphere).
-
Check for Physical Changes: Inspect the compound for any changes in appearance, such as discoloration or clumping, which could indicate degradation.
-
Analytical Confirmation: If possible, re-analyze the compound using techniques like NMR, LC-MS, or GC-MS to check for the presence of impurities or degradation products. Compare the results with the initial certificate of analysis.
-
Issue 2: The compound appears clumpy or has absorbed moisture.
-
Possible Cause: The compound has likely been exposed to ambient air and has absorbed moisture due to its hygroscopic nature.
-
Troubleshooting Steps:
-
Drying: If the compound is stable to gentle heating, it may be possible to dry it under a high vacuum. However, this should be done with caution to avoid thermal degradation.
-
Future Prevention: To prevent this in the future, handle the compound in a controlled, dry atmosphere. Consider aliquoting the compound into smaller, single-use vials to minimize exposure of the bulk material to air.[1]
-
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the best practices for handling the compound to maintain its integrity.
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold compound.
-
Inert Atmosphere: Conduct all handling in a glove box or under a gentle stream of an inert gas like argon or nitrogen.
-
Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount of the compound and securely reseal the container.
-
Storage of Aliquots: If you need to use the compound frequently, consider preparing smaller aliquots in individual, tightly sealed vials. This minimizes the exposure of the main stock to the atmosphere with each use.[1]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Cool, dry place (Refrigeration at 2-8°C recommended) | To minimize thermal degradation and slow down potential chemical reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture.[2] |
| Container | Tightly sealed, light-resistant | To protect from moisture and light-induced degradation.[4][5] |
| Handling | Dry, inert conditions | To prevent moisture absorption due to its likely hygroscopic nature.[4] |
Visual Workflow
Below is a decision-making workflow for assessing the stability of a suspect sample of this compound.
Caption: Workflow for assessing this compound stability.
References
-
National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 86690584. [Link]
-
U.S. Food and Drug Administration. "this compound - gsrs". [Link]
-
Loba Chemie. "FORMAMIDE AR/ACS". [Link]
-
Unil. "Material Safety Data Sheet - Formamide". [Link]
-
Harrell Industries. "SAFETY DATA SHEET - Formamide". [Link]
-
Cheméo. "Chemical Properties of Formamide (CAS 75-12-7)". [Link]
-
Tanasa, F., et al. "FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES". [Link]
-
Indian Academy of Sciences. "Influence of formamide on the thermal stability of DNA". [Link]
-
ChemBK. "Formamide". [Link]
- Google Patents.
-
European Patent Office. "METHOD FOR PREPARING FORMAMIDE COMPOUND - EP 3260441 B1". [Link]
Sources
Technical Support Center: Synthesis of N-(3,T3-difluorocyclobutyl)formamide
Welcome to the technical support center for the synthesis of N-(3,3-difluorocyclobutyl)formamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed synthetic protocols to navigate the challenges you might encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in the laboratory.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Route 1: Formylation of 3,3-Difluorocyclobutanamine
-
Question 1: I am attempting to formylate 3,3-difluorocyclobutanamine with formic acid, but I am observing low conversion to the desired formamide. What could be the issue?
Answer: Low conversion in the formylation of amines with formic acid is a common issue and can often be attributed to the equilibrium of the reaction.[1][2] The direct condensation of an amine and a carboxylic acid to form an amide is a dehydration reaction, and the water generated can hydrolyze the product back to the starting materials.
Troubleshooting Steps:
-
Water Removal: The most effective way to drive the reaction to completion is to remove the water as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[3]
-
Activating Agents: If azeotropic removal of water is not feasible for your setup, consider using a coupling agent to activate the formic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) can be used to facilitate the amide bond formation.[4]
-
Alternative Formylating Agents: Consider using a more reactive formylating agent. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a powerful option.[2] Another choice is ethyl formate, which can be used in excess to drive the reaction forward.
-
-
Question 2: My reaction to formylate 3,3-difluorocyclobutanamine seems to be working, but I am struggling with the purification of the final product. What are some recommended purification strategies?
Answer: The purification of this compound can be challenging due to its potential polarity and solubility characteristics.
Troubleshooting Steps:
-
Extraction: After the reaction, a standard aqueous workup is the first step. Ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic to ensure any unreacted amine is in its free base form and can be removed with an organic solvent.
-
Crystallization: If the product is a solid, recrystallization is often the best method for obtaining high purity. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/diethyl ether.
-
Column Chromatography: If the product is an oil or if crystallization is ineffective, silica gel column chromatography is the next logical step. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
Route 2: Reductive Amination of 3,3-Difluorocyclobutanone followed by Formylation
-
Question 3: I am performing a reductive amination of 3,3-difluorocyclobutanone with ammonia followed by in situ reduction, but I am getting a significant amount of the corresponding alcohol as a byproduct. How can I improve the selectivity for the amine?
Answer: The formation of the alcohol byproduct in reductive amination suggests that the reduction of the ketone is competing with the formation of the imine and its subsequent reduction.[5][6]
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are generally preferred for reductive aminations because they are less reactive towards ketones at neutral or slightly acidic pH.[5]
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 5-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. However, strongly acidic conditions will protonate the ammonia, rendering it non-nucleophilic. Careful pH control is crucial.
-
Stepwise Procedure: Consider a stepwise approach. First, form the imine from 3,3-difluorocyclobutanone and ammonia. You can try to isolate the imine or, more practically, form it in situ and then add the reducing agent. This can sometimes give cleaner results than having all reagents present from the start.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic strategies to produce this compound?
A1: The primary synthetic approaches revolve around the formation of the key intermediate, 3,3-difluorocyclobutanamine, followed by a formylation step. The amine can be synthesized from 3,3-difluorocyclobutanone via reductive amination or from 3,3-difluorocyclobutanecarboxylic acid through rearrangements like the Curtius, Schmidt, or Hofmann rearrangements.[7][8][9][10][11][12] Once the amine is obtained, it can be formylated using various reagents such as formic acid, ethyl formate, or acetic formic anhydride.[2][3][13]
-
Q2: Are there any safety precautions I should be aware of when working with fluorinated compounds and azides?
A2: Yes, safety is paramount. When working with fluorinated compounds, be aware that some can be volatile and may have toxicological properties that are not fully characterized. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). When using azides, such as in the Curtius or Schmidt reactions, it is crucial to be aware of the potential for explosive decomposition of acyl azides, especially with heating.[8][11] Use appropriate safety shields and conduct the reaction on a small scale initially. Hydrazoic acid, used in the Schmidt reaction, is highly toxic and explosive.[7][10]
-
Q3: Can I scale up the synthesis of this compound? What are the key considerations?
A3: Scaling up any chemical synthesis requires careful consideration of several factors. For the routes to this compound, pay close attention to:
-
Heat Transfer: Reactions that are exothermic on a small scale can become difficult to control on a larger scale. Ensure you have adequate cooling capacity.
-
Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage reaction temperature and prevent localized high concentrations.
-
Workup and Purification: Extraction and purification methods may need to be adapted for larger volumes. For example, crystallization may be more practical than chromatography for large quantities.
-
Safety: The risks associated with hazardous reagents and reactions are amplified on a larger scale. A thorough safety review is essential before attempting a scale-up.
-
Comparison of Synthetic Routes
| Feature | Route 1: Formylation of Amine | Route 2: Reductive Amination | Route 3: Curtius Rearrangement |
| Starting Material | 3,3-Difluorocyclobutanamine | 3,3-Difluorocyclobutanone | 3,3-Difluorocyclobutanecarboxylic acid |
| Number of Steps | 1 | 2 (if amine is isolated) | 2 (formylation after rearrangement) |
| Key Reagents | Formic acid or other formylating agent | Ammonia, NaBH3CN or NaBH(OAc)3 | Diphenylphosphoryl azide (DPPA), alcohol, then formylation |
| Potential Yield | High | Moderate to High | Moderate to High |
| Pros | Direct and straightforward | Readily available starting material | Avoids handling free amine |
| Cons | Requires synthesis of the amine first | Potential for alcohol byproduct | Use of potentially explosive azide reagents |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Formylation of 3,3-Difluorocyclobutanamine
Step 1: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride (Precursor)
A common method to obtain 3,3-difluorocyclobutanamine is through the deprotection of a carbamate precursor. For instance, benzyl (3,3-difluorocyclobutyl)carbamate can be hydrogenated.[14]
-
To a solution of benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature overnight.
-
Upon completion (monitored by TLC), the mixture is filtered through a pad of celite, and the filter cake is washed with methanol.
-
Concentrated hydrochloric acid (1.2 eq) is added to the filtrate, and the solvent is removed under reduced pressure to yield 3,3-difluorocyclobutanamine hydrochloride.[14]
Step 2: Formylation
-
To a solution of 3,3-difluorocyclobutanamine hydrochloride (1.0 eq) in toluene, add triethylamine (1.1 eq) and stir for 15 minutes.
-
Add formic acid (1.2 eq) to the reaction mixture.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: Synthesis of this compound via Reductive Amination
-
Dissolve 3,3-difluorocyclobutanone (1.0 eq) in methanol.
-
Add ammonium acetate (3.0 eq) to the solution.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic.
-
Stir for 30 minutes, then basify with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 3,3-difluorocyclobutanamine.
-
Proceed with the formylation as described in Protocol 1, Step 2.
Visualizing the Synthesis
Diagram 1: Synthetic Pathways to this compound
Caption: Overview of primary synthetic routes.
Diagram 2: Troubleshooting Low Yield in Formylation
Caption: Decision tree for low formylation yield.
References
-
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). National Institutes of Health. [Link]
-
Chiriac, C. I., et al. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. [Link]
- Preparation method of N-formamide compound. (n.d.).
-
Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. (2023). PubMed. [Link]
- Kwak, S. H., & Gong, Y. D. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron, 69(34), 7107-7111.
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). [Link]
-
A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. (n.d.). ResearchGate. [Link]
-
Schmidt reaction. (n.d.). Wikipedia. [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]
-
Formylation of Amines. (n.d.). National Institutes of Health. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2022). ACS Publications. [Link]
- Kim, J. G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
-
Curtius rearrangement. (n.d.). Wikipedia. [Link]
-
Beckmann rearrangement. (n.d.). Wikipedia. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
- Aubé, J. (2005). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 59(4), 180-185.
-
Reductive Amination. (2023). Chemistry LibreTexts. [Link]
-
Alternative Synthetic Route to a Conformationally Stable C,N-Palladacycle. (2019). ResearchGate. [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. [Link]
-
Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]
-
Schmidt Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). (2023). Atmospheric Chemistry and Physics. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). National Institutes of Health. [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. [Link]
-
Beckmann Rearrangement. (2023). Chemistry LibreTexts. [Link]
-
Schmidt Reaction. (2021). YouTube. [Link]
-
Beckmann Rearrangement. (2020). YouTube. [Link]
-
Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride. (1952). ACS Publications. [Link]
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][4]-Proton Shift Reaction.(1) Scope and Limitations. (1996). PubMed. [Link]
-
3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7. (n.d.). Home Sunshine Pharma. [Link]
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. (n.d.). Scholars Research Library. [Link]
-
Schmidt Reaction. (2023). Chemistry LibreTexts. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. [Link]
-
Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate. [Link]
Sources
- 1. CN102942500A - Preparation method of N-formamide compound - Google Patents [patents.google.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Schmidt Reaction [organic-chemistry.org]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
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- 14. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]
Technical Support Center: Synthesis of N-(3,3-difluorocyclobutyl)formamide
Welcome to the technical support center for the synthesis of N-(3,3-difluorocyclobutyl)formamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful synthesis of this key building block. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the nuances of this specific formylation reaction.
Introduction: The Importance of this compound
This compound is a valuable intermediate in medicinal chemistry. The 3,3-difluorocyclobutyl moiety is increasingly incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This guide focuses on the critical step of N-formylation of 3,3-difluorocyclobutanamine, a reaction that, while common in principle, presents unique challenges due to the specific nature of the fluorinated substrate.
Catalyst Selection: A Critical Choice
The choice of catalyst is paramount for a successful and efficient formylation of 3,3-difluorocyclobutanamine. Several catalytic systems can be employed for N-formylation of aliphatic amines, each with its own set of advantages and disadvantages.[1][2][3]
Recommended Catalyst Systems: A Comparative Overview
| Catalyst System | Formylating Agent | Key Advantages | Potential Challenges |
| Lewis Acids (e.g., ZnCl₂, InCl₃) | Formic Acid | Cost-effective, readily available, high yields reported for various amines.[3][4] | Potential for substrate degradation under harsh conditions, requires careful optimization of temperature and catalyst loading. |
| Molecular Iodine (I₂) | Formic Acid | Mild, metal-free, high-yielding, and environmentally friendly.[5] | The in situ generated HI can be corrosive; requires appropriate reactor materials. |
| Ruthenium-based Catalysts | Methanol | Utilizes a sustainable C1 source. | Often requires higher temperatures and pressures, and the catalyst can be expensive. |
| Catalyst-Free (CO₂ + NaBH₄) | Carbon Dioxide | Sustainable, utilizes a readily available C1 source.[1][6][7] | Requires careful control of stoichiometry and reaction conditions to avoid side reactions. |
For the synthesis of this compound, we recommend starting with a Lewis acid-catalyzed approach using ZnCl₂ and formic acid due to its simplicity, cost-effectiveness, and proven efficacy with a broad range of aliphatic amines.[3][4]
Reaction Mechanism: Lewis Acid-Catalyzed N-Formylation
The following diagram illustrates the plausible mechanism for the ZnCl₂-catalyzed N-formylation of 3,3-difluorocyclobutanamine with formic acid.
Caption: Proposed mechanism for ZnCl₂-catalyzed N-formylation.
The Lewis acid, ZnCl₂, coordinates to the carbonyl oxygen of formic acid, increasing its electrophilicity. The lone pair of electrons on the nitrogen of 3,3-difluorocyclobutanamine then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of water and regeneration of the catalyst yield the desired this compound.
Experimental Protocol: ZnCl₂-Catalyzed Synthesis
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
3,3-difluorocyclobutanamine
-
Formic acid (≥98%)
-
Zinc chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-difluorocyclobutanamine (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the amine in anhydrous dichloromethane (5-10 mL per gram of amine). Add formic acid (1.5 eq) to the solution.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (0.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section addresses common issues encountered during the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, even after extended reaction times. What should I do?
A1: Several factors could be at play:
-
Catalyst Deactivation: Ensure your ZnCl₂ is anhydrous. Moisture can deactivate the Lewis acid. Consider using freshly opened or properly stored catalyst.
-
Insufficient Catalyst: For less reactive amines, a higher catalyst loading (e.g., 0.2 eq) might be necessary.
-
Reagent Quality: The purity of your 3,3-difluorocyclobutanamine and formic acid is crucial. Impurities can interfere with the reaction.
Q2: I am observing a significant amount of an unknown byproduct. What could it be?
A2: While the formylation of primary amines is generally clean, potential side reactions include:
-
Decomposition: The difluorocyclobutyl ring is generally stable, but prolonged heating in the presence of a strong Lewis acid could potentially lead to ring-opening or other decomposition pathways. Try reducing the reaction temperature or time.
-
Further Reactions: Although less common for formamides, over-alkylation or other secondary reactions can occur. Analyze the byproduct by NMR and mass spectrometry to identify its structure, which will provide clues about its formation.
Q3: The purification of the final product is challenging. Any tips?
A3: this compound is a relatively polar molecule.
-
Chromatography: If you are having trouble with separation on silica gel, consider using a gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate.
-
Crystallization: If the purified product is an oil, attempting crystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, diethyl ether/pentane) can yield a solid, more easily handleable product.
Q4: Can I use a different formylating agent?
A4: Yes, other formylating agents can be used. For example, a mixture of carbon dioxide and a reducing agent like sodium borohydride offers a metal-free alternative.[1][6][7] However, this may require significant optimization for this specific substrate. Formic acid is generally the most straightforward and cost-effective choice for this transformation.
Q5: Is it possible to perform this reaction without a catalyst?
A5: Catalyst-free N-formylation of amines with formic acid is possible but often requires higher temperatures and longer reaction times, which could lead to decomposition of the starting material or product. The use of a catalyst like ZnCl₂ significantly accelerates the reaction, allowing for milder conditions and higher yields.
References
-
Kumar, A., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances. Available at: [Link]
-
Reddy, K. L. (2017). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Molecules. Available at: [Link]
-
Shafir, A., et al. (2007). Formylation of Amines. Molecules. Available at: [Link]
-
Kumar, A., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Publishing. Available at: [Link]
-
Reddy, K. L. (2007). Formylation of Amines. Molecules. Available at: [Link]
-
Kumar, A., et al. (2021). Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4. ResearchGate. Available at: [Link]
-
Reddy, K. L. (2017). Facile N-formylation of amines using Lewis acids as novel catalysts. ResearchGate. Available at: [Link]
Sources
- 1. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 6. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
managing impurities in "N-(3,3-difluorocyclobutyl)formamide" reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for N-(3,3-difluorocyclobutyl)formamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. Our goal is to provide field-proven insights and actionable protocols to help you anticipate, identify, and manage common impurities encountered during its synthesis and handling.
Section 1: The Synthetic Landscape and Key Impurity Hotspots
The most common and direct route to this compound is the N-formylation of 3,3-difluorocyclobutanamine.[1][2] While seemingly straightforward, this reaction pathway has several critical points where impurities can be introduced or formed. Understanding these "hot spots" is the first step toward effective control.
The primary reaction involves treating the starting amine with a formylating agent. A common laboratory-scale method involves using formic acid with an activating agent, such as a carbodiimide or, for a highly reactive mixed anhydride, triflic anhydride in the presence of a non-nucleophilic base.
Below is a diagram illustrating the primary synthetic pathway and the origins of the most frequently observed impurities.
Caption: Synthesis of this compound and key impurity pathways.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered in the lab in a direct question-and-answer format.
Q1: My post-reaction analysis (LC-MS/¹H NMR) shows a significant amount of unreacted 3,3-difluorocyclobutanamine. How can I improve the reaction conversion?
Answer: This is the most common issue and typically points to three potential causes: insufficient equivalents of the formylating agent, inadequate reaction time/temperature, or issues with the starting amine salt form.
-
Causality: The starting material, 3,3-difluorocyclobutanamine, is often supplied as a hydrochloride salt to improve shelf stability.[3][4] If you are using the HCl salt directly, the formylation reaction will be slow or may not proceed at all without a sufficient amount of base to liberate the free amine. The formylating agent will react with the neutralizing base, so additional equivalents of all reagents are necessary.
-
Recommended Actions:
-
Use the Free Base: If possible, start with the free amine of 3,3-difluorocyclobutanamine.[5][6] If you only have the HCl salt, you can liberate the free base by dissolving the salt in a suitable solvent (like dichloromethane or EtOAc), washing with a base (e.g., 1M NaOH or saturated NaHCO₃), separating the organic layer, drying it over Na₂SO₄, and using the resulting solution directly.
-
In-Situ Neutralization: If using the HCl salt directly, ensure you add at least 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) relative to the amine salt. One equivalent will neutralize the HCl, and the second will act as an acid scavenger for the formylation reaction itself.
-
Reagent Equivalents: For reactions using formic acid and an activating agent (like a carbodiimide), use a slight excess of both reagents (e.g., 1.1-1.2 equivalents each) relative to the free amine to drive the reaction to completion.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material before quenching the reaction. Formylation of primary amines is typically fast, but reaction times can vary from 1 to 4 hours.
-
Q2: My final product is contaminated with an acidic impurity. My NMR spectrum is clean except for a broad singlet, and my LC-MS shows a corresponding small peak. What is this and how do I remove it?
Answer: This impurity is almost certainly residual formic acid, especially if your formylation protocol used it as a reagent.
-
Causality: Formic acid is a polar, relatively low-boiling-point compound, but it can be difficult to remove completely by evaporation alone, often co-distilling or forming an azeotrope with common solvents.
-
Recommended Actions:
-
Aqueous Workup: The most effective way to remove formic acid is a liquid-liquid extraction during workup. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and wash it with a mild base.
-
Protocol:
-
Wash the organic layer 1-2 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
CRITICAL: Watch for gas evolution (CO₂) which indicates neutralization is occurring. Perform this step carefully in a separatory funnel, venting frequently.
-
Follow with a wash using saturated aqueous NaCl (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This procedure effectively removes acidic impurities like formic acid and any remaining activating agents.
-
-
Q3: My initial reaction appears clean, but I observe the re-appearance of the starting amine in my final product after purification or upon storage. What is happening?
Answer: You are observing hydrolysis of the formamide product. Formamides can be susceptible to hydrolysis back to the corresponding amine and formic acid, a reaction catalyzed by both acid and base.[7][8]
-
Causality: The C-N amide bond, while generally robust, can be cleaved by water. This is often triggered by residual acidic or basic impurities from the workup if not performed thoroughly. Storing the material in a non-anhydrous state or in protic solvents can accelerate this degradation.
-
Recommended Actions:
-
Ensure Neutrality: During your workup, after the base wash (Q2), ensure the final organic layer is neutral. You can test the pH of the final aqueous wash.
-
Thorough Drying: Be meticulous in drying the final organic solution before solvent removal. Use a sufficient amount of drying agent and allow adequate time for it to work. Additionally, after rotary evaporation, placing the product under high vacuum for several hours can remove trace amounts of water and volatile solvents.
-
Storage: Store the final, purified this compound in a tightly sealed container, preferably under an inert atmosphere (N₂ or Argon), and in a desiccator or freezer to minimize exposure to atmospheric moisture.[5][9]
-
Section 3: Recommended Experimental Protocols
Protocol 1: General Procedure for N-Formylation using Ethyl Formate
This is a classic and often clean method for formylation that avoids strong acids.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-difluorocyclobutanamine (1.0 eq).
-
Reagents: Add ethyl formate (3.0 to 5.0 eq) as both the reagent and solvent.
-
Reaction: Heat the mixture to reflux (approx. 54 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Workup: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove excess ethyl formate. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Guideline HPLC-MS Method for Impurity Profiling
This method provides a starting point for analyzing the purity of your this compound and detecting common impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape and MS ionization.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 5% B to 95% B over 5-7 minutes | A standard screening gradient to elute a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1-5 µL | |
| Detection (MS) | ESI+ | The amine and formamide are basic and will readily protonate for detection. |
| Scan Range | m/z 50-500 | Covers the masses of starting material, product, and potential dimers. |
Expected Elution Order:
-
3,3-Difluorocyclobutanamine: Most polar, will elute earliest. (Expected [M+H]⁺ = 108.1)
-
This compound: Less polar than the amine, will elute later. (Expected [M+H]⁺ = 136.1)
Troubleshooting Workflow
Use the following decision tree to diagnose issues based on your initial analytical results.
Caption: A logic diagram for troubleshooting impurity issues in the reaction.
References
-
National Center for Biotechnology Information. This compound - gsrs. [Link]
-
PubChem. This compound. [Link]
-
Pliego, J. R., & Riveros, J. M. (2002). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Physical Chemistry A, 106(32), 7434-7439. [Link]
-
Taft, B. R. (2010). Formylation of Amines. Organic reactions, 1-28. [Link]
-
ResearchGate. Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. [Link]
-
PubChem. 3,3-Difluorocyclobutan-1-amine. [Link]
-
ResearchGate. (PDF) Formylation of Amines. [Link]
-
Open Research@CSIR-NIScPR. Synthesis of N-aryl derived formamides using triflic anhydride. [Link]
-
Al-Rimawi, F., et al. (2023). An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. Journal of Chromatographic Science. [Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]
- 5. 3,3-Difluorocyclobutan-1-amine | 791061-00-2 [sigmaaldrich.com]
- 6. 3,3-Difluorocyclobutan-1-amine | C4H7F2N | CID 22500951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 791061-00-2|3,3-Difluorocyclobutan-1-amine|BLD Pharm [bldpharm.com]
- 10. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of N-(3,3-difluorocyclobutyl)formamide
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for novel chemical entities is not merely a regulatory requirement but a cornerstone of scientific validity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of N-(3,3-difluorocyclobutyl)formamide, a key building block in medicinal chemistry. We will explore the rationale behind methodological choices, compare HPLC with alternative analytical techniques, and provide a detailed, field-tested protocol.
The Analytical Challenge: Characterizing this compound
This compound (C₅H₇F₂NO, Molar Mass: 135.11 g/mol ) is a small, polar, fluorinated amide.[1][2][3] Its unique structural features—a strained difluorocyclobutyl ring and a formamide group—present specific challenges for purity analysis. The polarity of the molecule suggests that reversed-phase HPLC is a suitable starting point, while the presence of the fluorine atoms necessitates careful consideration of potential interactions with the stationary phase.
Potential impurities in this compound can originate from starting materials, by-products, or degradation. Common synthesis routes for formamides include the reaction of an amine with formic acid or its derivatives.[4][5] Therefore, potential impurities could include unreacted 3,3-difluorocyclobutanamine, residual formic acid, and related side-products. An effective analytical method must be able to separate the main component from these structurally similar compounds.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely recognized as the most precise and robust method for the quantitative analysis of pharmaceutical compounds and the detection of impurities.[6] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for definitive purity assessment.[7]
Why HPLC is the Optimal Choice:
-
High Resolution: HPLC columns with small particle sizes provide excellent separation of the main analyte from closely related impurities.
-
Sensitivity: UV detectors commonly used in HPLC can detect chromophoric impurities at very low levels (parts per million).
-
Quantitative Accuracy: The area of the chromatographic peak is directly proportional to the concentration of the analyte, allowing for precise quantification of purity and impurity levels.
-
Method Validation: HPLC methods can be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust.[6]
Comparative Analysis of Purity Assessment Techniques
While HPLC is the preferred method, other techniques can provide complementary information or be used for preliminary screening.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, sensitivity, and quantitative accuracy. Well-established and robust. | Requires method development and validation. More time-consuming and expensive than simpler methods. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for preliminary checks and reaction monitoring. | Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides structural confirmation of the main component and impurities. Quantitative NMR (qNMR) can quantify without a reference standard for the impurity. | Lower sensitivity for trace impurities compared to HPLC. Complex to interpret for mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity for impurity identification, especially when coupled with a separation technique like LC-MS. Provides molecular weight information. | Quantitative accuracy can be lower than HPLC unless using isotopic standards. Typically requires coupling with a separation technique for complex mixtures. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Can determine the purity of highly pure, crystalline compounds without a reference standard. | Not suitable for amorphous or thermally unstable compounds. Less effective for samples with purity below 98%. |
Recommended HPLC Protocol for Purity Analysis
This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound. The method is designed to provide good resolution between the main peak and potential impurities.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (analytical grade).
-
This compound reference standard and sample.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase helps to suppress the ionization of any basic impurities and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. | A gradient is necessary to elute any less polar impurities that may be present and to ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | The formamide chromophore has a UV absorbance at low wavelengths. |
| Injection Volume | 5 µL | A small injection volume helps to prevent peak broadening. |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Prepare the this compound sample to be analyzed in the same manner as the standard solution.
Data Analysis
The purity of the sample is determined by the area normalization method. The percentage purity is calculated from the peak area of this compound relative to the total peak area of all components in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow Visualization
The following diagram illustrates the key steps in the HPLC purity analysis workflow.
Caption: Workflow for HPLC purity analysis of this compound.
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, the described HPLC method must be validated according to ICH guidelines.[6] This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. A validated method provides confidence that the purity results are accurate and reliable for decision-making in research and development.
Conclusion
The purity of this compound is critical for its successful application in drug discovery and development. While several analytical techniques can be employed for purity assessment, reversed-phase HPLC stands out as the most suitable method due to its high resolving power, sensitivity, and quantitative accuracy. The detailed protocol and comparative analysis provided in this guide offer a robust framework for researchers and scientists to implement a reliable HPLC method for the purity determination of this important fluorinated building block. The principles and methodologies discussed herein are broadly applicable to the analysis of other novel small molecules, underscoring the central role of HPLC in modern chemical analysis.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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GSRS. This compound. Global Substance Registration System. [Link]
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Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(6), 771-777. [Link]
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Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In: Pharmacology of Fluorides. Springer, Berlin, Heidelberg. [Link]
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Abe, A., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5393. [Link]
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Wikipedia. Formamide. [Link]
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ACS Publications. Electrochemically Controlled Deposition of Oriented Fluorinated Covalent Organic Framework Films for Selective Electrochemical Sensing. Chemistry of Materials. [Link]
- Google Patents.
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In-Pharmatechnologist. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Open Research@CSIR-NIScPR. Synthesis of N-aryl derived formamides using triflic anhydride. [Link]
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European Patent Office. EP 3260441 B1 - METHOD FOR PREPARING FORMAMIDE COMPOUND. [Link]
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Sciencemadness Discussion Board. synthesis of formamide. [Link]
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A Comparative Guide to the Structural Validation of N-(3,3-difluorocyclobutyl)formamide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive framework for the structural validation of N-(3,3-difluorocyclobutyl)formamide, a molecule of interest in medicinal chemistry due to the prevalence of the difluorocyclobutyl motif in contemporary drug discovery.
In the absence of a complete set of publicly available experimental data for the target molecule, this guide employs a multi-faceted approach. We will present a detailed analysis based on predicted spectroscopic data for this compound and compare it with experimental data from structurally related compounds. For the formamide moiety, we will draw comparisons with N-butylformamide. For the difluorocyclobutyl ring system, we will reference data from 3,3-difluorocyclobutanamine hydrochloride. This comparative methodology, grounded in fundamental spectroscopic principles, provides a robust strategy for structural elucidation.
Strategic Approach to Structural Validation
The validation of this compound's structure hinges on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. Our approach is built on the following pillars:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To probe the electronic environment of the hydrogen, carbon, and fluorine nuclei, providing detailed information on connectivity and stereochemistry.
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.
-
Infrared (IR) Spectroscopy : To identify the characteristic functional groups present in the molecule.
Caption: Workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1H, 13C, and 19F NMR experiments is essential for a complete structural assignment.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is expected to show distinct signals for the formyl proton, the methine proton on the cyclobutyl ring, and the methylene protons of the cyclobutyl ring. Due to the presence of the formamide group, rotational isomers (rotamers) may be observed, leading to a doubling of some signals.
| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 1 | ~8.1 | s | - | CHO |
| 2 | ~4.5 | p (quintet) | ~8 | N-CH |
| 3 | ~2.8 | m | - | CH₂ (adjacent to N-CH) |
| 4 | ~6.0 | br s | - | NH |
Rationale for Predictions: The formyl proton (CHO) is expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the carbonyl group. The methine proton (N-CH) will be a multiplet due to coupling with the adjacent methylene protons and potentially with the fluorine atoms. The methylene protons (CH₂) on the cyclobutyl ring will be in a complex magnetic environment and are expected to appear as a multiplet. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
Comparison with ¹H NMR of 3,3-difluorocyclobutanamine hydrochloride
Experimental data for 3,3-difluorocyclobutanamine hydrochloride provides valuable insight into the expected chemical shifts and multiplicities for the cyclobutyl ring protons in a similar electronic environment.[1]
| Compound | Proton | Experimental Chemical Shift (ppm) | Multiplicity |
| 3,3-difluorocyclobutanamine HCl | N-CH | 3.64 | m |
| CH₂ | 2.89 | m |
The data from 3,3-difluorocyclobutanamine hydrochloride supports the predicted upfield shift for the cyclobutyl protons compared to the formyl proton. The methine proton in the amine is observed at 3.64 ppm, and we predict a downfield shift for the corresponding proton in the formamide due to the electron-withdrawing nature of the formyl group.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. The carbon of the carbonyl group will appear at a characteristic downfield shift. The gem-difluorinated carbon will appear as a triplet due to coupling with the two fluorine atoms.
| Predicted Signal | Chemical Shift (ppm) | Multiplicity (¹JCF) | Assignment |
| 1 | ~162 | s | C=O |
| 2 | ~118 | t | CF₂ |
| 3 | ~45 | s | N-CH |
| 4 | ~35 | t | CH₂ |
Rationale for Predictions: Carbonyl carbons in amides typically resonate in the 160-180 ppm range.[2] The CF₂ carbon's chemical shift is significantly influenced by the attached fluorines, and it will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a triplet. The other cyclobutyl carbons will appear at higher field.
Predicted ¹⁹F NMR Spectrum of this compound
¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the fluorine atoms.
| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1 | -90 to -110 | t | CF₂ |
Rationale for Predictions: The chemical shift of fluorine is highly dependent on its environment. For a gem-difluoro group on a cyclobutyl ring, a chemical shift in the range of -90 to -110 ppm (relative to CFCl₃) is expected. The signal should appear as a triplet due to coupling with the adjacent methylene protons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
High-resolution mass spectrometry (HRMS) is indispensable for determining the accurate mass and elemental formula of a molecule.
Predicted High-Resolution Mass Spectrum:
-
Molecular Formula : C₅H₇F₂NO
-
Monoisotopic Mass : 135.0496 u
-
Expected [M+H]⁺ : 136.0574 u
Fragmentation Analysis
Electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID) will induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, key expected fragmentations include:
-
α-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom.
-
Cleavage of the formyl group .
-
Loss of HF .
Caption: Predicted major fragmentation pathways for this compound.
Comparison with Mass Spectrum of N-Butylformamide
The mass spectrum of N-butylformamide shows characteristic fragmentation patterns for an N-alkylformamide, which can be compared to the expected fragmentation of the target molecule.[3]
| Ion | m/z | Identity |
| [M]⁺˙ | 101 | Molecular Ion |
| [M-29]⁺ | 72 | Loss of CHO |
| [M-43]⁺ | 58 | α-cleavage |
This comparison helps to validate the expected fragmentation of the formamide portion of this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
HRMS Acquisition : Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with a liquid chromatograph.
-
Fragmentation Analysis (MS/MS) : Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation to obtain the MS/MS spectrum.
-
Data Analysis : Determine the elemental composition from the accurate mass measurement and interpret the fragmentation pattern.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (amide I) |
| ~1530 | Medium | N-H bend (amide II) |
| ~1100-1300 | Strong | C-F stretch |
Rationale for Predictions: The N-H stretch of a secondary amide typically appears around 3300 cm⁻¹. The C=O stretch (amide I band) is a strong and characteristic absorption. The N-H bend (amide II band) is also a key diagnostic peak for secondary amides. The strong C-F stretching vibrations will be prominent in the fingerprint region.
Comparison with IR Spectrum of N-Butylformamide
The gas-phase IR spectrum of N-butylformamide provides a good reference for the amide-related vibrations.[4]
| Functional Group | N-Butylformamide (cm⁻¹) |
| N-H stretch | ~3450 |
| C=O stretch | ~1730 |
The differences in wavenumber between the gas-phase spectrum of N-butylformamide and the predicted condensed-phase spectrum of the target molecule are expected due to intermolecular hydrogen bonding in the solid or liquid state, which typically lowers the stretching frequencies of the N-H and C=O bonds.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation : For a solid sample, prepare a KBr pellet or use an ATR accessory. For a liquid, a thin film can be prepared between salt plates.
-
Data Acquisition : Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The structural validation of this compound requires a cohesive analytical strategy. By combining the predictive power of spectroscopic theory with comparative analysis against structurally related compounds, a confident and unambiguous structural assignment can be achieved. The methodologies and expected data presented in this guide provide a comprehensive roadmap for researchers undertaking the characterization of this and similar novel molecules. The synergy of ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and infrared spectroscopy, when interpreted within a logical and comparative framework, forms the bedrock of sound scientific investigation in drug discovery and development.
References
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NIST. Formamide, N-butyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
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NIST. Formamide, N-butyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001888). [Link]
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ResearchGate. 15 N NMR spectra of a formamide in natural abundance sample. [Link]
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ResearchGate. Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. [Link]
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Royal Society of Chemistry. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]
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PubMed Central. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link]
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ResearchGate. IR absorption spectra of dimethylformamide: experimental (CCl 4 solution, 1; pure compound, 1 ′ ) and calculated (monomer, 2; dimers, 2 ′ ). [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
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A Senior Application Scientist's Guide to Difluorocyclobutyl Precursors: A Comparative Analysis of N-(3,3-difluorocyclobutyl)formamide
Introduction: The Strategic Value of the gem-Difluorocyclobutane Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the various fluorinated motifs, the gem-difluorocyclobutane ring has emerged as a particularly valuable building block.[2][3] This small, polar, yet surprisingly lipophilic moiety acts as a versatile bioisostere for carbonyl groups and other functionalities, often leading to enhanced metabolic stability, modulated basicity (pKa) of nearby functional groups, and improved cell permeability.[1][4][5]
Accessing this valuable scaffold, however, relies on the judicious selection of appropriate synthetic precursors. The choice of building block can significantly impact reaction efficiency, functional group compatibility, scalability, and overall synthetic strategy. This guide provides an in-depth, objective comparison of key 3,3-difluorocyclobutyl precursors, with a special focus on the utility of N-(3,3-difluorocyclobutyl)formamide versus more common alternatives like the corresponding amine, alcohol, and tosylate. We will delve into the causality behind experimental choices, supported by protocols and comparative data to empower researchers in drug development to make informed decisions.
The Precursor Landscape: Synthetic Interrelationships
The majority of 3,3-difluorocyclobutyl precursors originate from a common, commercially available starting material: 3,3-difluorocyclobutanone .[2][6] The synthetic pathways to the most relevant building blocks are interconnected, and understanding these relationships is crucial for strategic planning.
Caption: Synthetic pathways from 3,3-difluorocyclobutanone to key precursors.
Comparative Analysis of Key Precursors
The selection of an optimal precursor is not a one-size-fits-all decision. It is a function of the specific chemical transformation required, the compatibility of other functional groups in the molecule, and practical considerations like stability and handling.
3,3-Difluorocyclobutylamine (and its Hydrochloride Salt)
As the most direct precursor to amides, ureas, sulfonamides, and secondary/tertiary amines (via N-alkylation), 3,3-difluorocyclobutylamine is a cornerstone building block.[7]
-
Advantages:
-
Direct Reactivity: Ready for immediate use in a vast array of common synthetic transformations without requiring activation or deprotection steps.
-
Modulated Basicity: The gem-difluoro group significantly lowers the pKa of the amine compared to its non-fluorinated analog, which can be beneficial for reducing off-target interactions with biological systems.[1]
-
-
Disadvantages:
-
Handling: The free base can be volatile and hygroscopic. The hydrochloride salt is typically preferred for its superior stability and ease of handling, but requires a stoichiometric amount of base for neutralization before reaction.[8][9]
-
Reaction Incompatibility: The inherent basicity and nucleophilicity of the free amine can interfere with other sensitive functional groups or reagents within a complex molecule, leading to undesired side reactions. This is a critical limitation in multi-step synthesis.
-
3,3-Difluorocyclobutanol
This precursor is the primary choice when the synthetic goal is the formation of ethers or when the cyclobutyl ring is to be attached via an oxygen linkage.
-
Advantages:
-
Disadvantages:
3,3-Difluorocyclobutyl Tosylate/Mesylate
These are activated derivatives of the alcohol, designed for maximum reactivity as electrophiles.
-
Advantages:
-
High Reactivity: As potent alkylating agents with an excellent leaving group, they react readily with a wide range of weak and strong nucleophiles, making them ideal for forming C-C, C-N, C-O, and C-S bonds.[14]
-
-
Disadvantages:
-
Instability: Tosylates and mesylates are often moisture-sensitive and have limited shelf stability. They are frequently prepared in situ or used immediately after synthesis.[12]
-
Handling Precautions: As reactive alkylating agents, they require careful handling.
-
This compound: The Strategic Alternative
This is where this compound distinguishes itself. It is best understood not as a direct reactant, but as a stable, non-basic, and easily handleable surrogate for 3,3-difluorocyclobutylamine .
-
Advantages:
-
Exceptional Stability & Handling: Typically a stable, crystalline solid, making it ideal for weighing, storing, and dispensing, especially in automated or high-throughput synthesis platforms.[15][16]
-
Chemical Orthogonality: The formamide is non-basic and non-nucleophilic under most conditions. This "protected" nature allows chemists to perform a wide range of chemical transformations on other parts of a complex molecule without interference from a reactive amine.
-
Controlled Amine Release: The primary amine can be cleanly unmasked under specific acidic or basic hydrolysis conditions when it is needed for the next reaction step.
-
-
Disadvantages:
-
Requires Deprotection: Its primary drawback is the necessity of an additional deprotection step to liberate the free amine, adding to the overall step count of a synthesis.
-
Decision-Making Guide for Precursor Selection
To streamline the selection process, the following workflow can be applied:
Caption: A decision-making workflow for selecting the optimal precursor.
Quantitative Data Summary
| Precursor | Molecular Formula | Key Applications | Primary Advantage | Key Disadvantage |
| This compound | C₅H₇F₂NO[15] | Stable source for 3,3-difluorocyclobutylamine; useful in multi-step and automated synthesis. | Non-basic, stable solid, excellent handling properties. | Requires a separate deprotection step to liberate the amine. |
| 3,3-Difluorocyclobutylamine HCl | C₄H₈ClF₂N | Direct formation of amides, sulfonamides, ureas; reductive amination. | Ready for direct use after neutralization. | Basicity can cause reaction incompatibilities; HCl salt requires a base. |
| 3,3-Difluorocyclobutanol | C₄H₆F₂O[11] | Synthesis of ethers; precursor for activation to tosylates/mesylates. | Versatile for O-alkylation and as a precursor to electrophiles. | OH is a poor leaving group, requiring activation for substitutions. |
| 3,3-Difluorocyclobutyl Tosylate | C₁₁H₁₂F₂O₃S | General electrophile for Sₙ2 reactions with N, C, O, S nucleophiles. | Highly reactive, excellent leaving group. | Limited stability, often prepared and used in situ. |
Experimental Protocols
The following protocols are provided as representative examples of the synthesis and application of these precursors.
Protocol 1: Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride
This protocol describes the deprotection of a carbamate-protected precursor, a common route to the amine hydrochloride salt.[8][9]
Materials:
-
Benzyl (3,3-difluorocyclobutyl)carbamate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a solution of benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) in methanol, add 10% Pd/C (approx. 0.1 eq by weight).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stir vigorously at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
To the combined filtrate, add concentrated HCl (approx. 2.0 eq) dropwise at 0 °C.
-
Remove the solvent in vacuo to yield 3,3-difluorocyclobutylamine hydrochloride as a solid.
Protocol 2: Application of this compound in Amide Synthesis
This two-step protocol highlights the key advantage of the formamide: performing a reaction on a substrate, followed by deprotection and coupling.
Step A: Hydrolysis (Deformylation)
-
Dissolve this compound (1.0 eq) in a mixture of methanol and 6M aqueous HCl.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by LC-MS for the formation of the free amine.
-
Cool the reaction to room temperature and concentrate in vacuo to remove the methanol.
-
Basify the aqueous residue with NaOH (e.g., 2M solution) to pH > 10 and extract the free 3,3-difluorocyclobutylamine with dichloromethane or another suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully in vacuo to yield the volatile free amine, which should be used immediately.
Step B: Amide Coupling
-
Dissolve a carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir for 10 minutes at room temperature to activate the acid.
-
Add the freshly prepared 3,3-difluorocyclobutylamine (from Step A, 1.2 eq) to the mixture.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Perform a standard aqueous workup and purify the resulting amide product by column chromatography or crystallization.
Conclusion and Expert Recommendation
The choice of a difluorocyclobutyl precursor is a critical decision in the synthetic workflow. While 3,3-difluorocyclobutylamine offers the most direct route for nitrogen-linked analogs, its utility can be hampered by the reactivity of the free amine in complex molecular environments. 3,3-Difluorocyclobutanol and its activated tosylate/mesylate derivatives are the precursors of choice for introducing the motif via O-alkylation or general nucleophilic substitution, respectively.
This compound occupies a unique and strategic position. It is the superior choice when stability, ease of handling, and compatibility with sensitive functional groups are paramount. Its role as a stable, crystalline, non-basic amine surrogate makes it exceptionally well-suited for library synthesis, automated chemistry, and long, multi-step synthetic campaigns where protecting group strategies are essential. The additional deprotection step is a small trade-off for the significant increase in synthetic robustness and reliability it provides. For drug development professionals, mastering the use of this precursor can unlock more efficient and successful routes to novel chemical entities.
References
- M. K. Cyranski, "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols," The Journal of Organic Chemistry, 2025. [Online].
- Google Patents, "3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3...," [Online].
- ChemicalBook, "3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7," [Online].
- ChemicalBook, "3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE synthesis," [Online].
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Online].
- ChemicalBook, "3,3-Difluorocyclobutanecarboxylic acid synthesis," [Online].
- gsrs, "this compound," [Online].
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A Comparative Guide to the Synthesis of N-(3,3-difluorocyclobutyl)formamide and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The 3,3-difluorocyclobutyl motif has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and unique conformational constraints. This guide provides a comparative analysis of the prevailing synthetic strategies for N-(3,3-difluorocyclobutyl)formamide and its analogs, with a focus on efficiency, scalability, and practical insights to inform your experimental design.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a two-fold challenge: the construction of the gem-difluorinated cyclobutane ring and the subsequent formylation of the primary amine. The efficiency of the overall synthesis is highly dependent on the route chosen to assemble the key intermediate, 3,3-difluorocyclobutylamine. This guide will dissect and compare two primary pathways to this intermediate and then evaluate common formylation techniques.
Part 1: Synthesis of the 3,3-Difluorocyclobutylamine Core
The two most common routes to 3,3-difluorocyclobutylamine start from either a protected cyclobutanone derivative or 3-oxocyclobutanecarboxylic acid. Each approach has distinct advantages and disadvantages in terms of reagent availability, safety, and scalability.
Strategy 1: Deoxofluorination of a Protected Cyclobutanone
This classic approach involves the conversion of a carbonyl group to a gem-difluoride using a deoxofluorinating agent. The choice of fluorinating agent is critical and significantly impacts the reaction's efficiency and safety profile.
-
Protection: 3-Oxocyclobutanone is first protected, for example, as a ketal, to prevent side reactions.
-
Fluorination: The protected cyclobutanone is then treated with a deoxofluorinating agent such as Morph-DAST (Deoxofluor).
-
Deprotection and Amination: The resulting 3,3-difluorocyclobutanone is then converted to the amine via reductive amination or through a multi-step sequence involving oxime formation and reduction.
Diagram: Deoxofluorination Pathway
Caption: Deoxofluorination approach to 3,3-difluorocyclobutylamine.
Strategy 2: Ring Construction from 3-Oxocyclobutanecarboxylic Acid
An alternative and often more scalable approach begins with 3-oxocyclobutanecarboxylic acid. This method avoids the direct use of potentially hazardous deoxofluorinating agents on simple cyclobutanones and can be more amenable to large-scale production.[1]
-
Esterification: 3-Oxocyclobutanecarboxylic acid is esterified, for example, to the methyl ester.
-
Fluorination: The keto-ester is then fluorinated to yield the 3,3-difluoro-ester.
-
Amide Formation: The ester is converted to a primary amide.
-
Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement to yield the target 3,3-difluorocyclobutylamine. This method has the advantage of being azide-free, which is a significant safety consideration for industrial applications.[1]
Diagram: Carboxylic Acid Route
Caption: Azide-free synthesis from 3-oxocyclobutanecarboxylic acid.
Comparison of Amine Synthesis Strategies
| Parameter | Strategy 1: Deoxofluorination | Strategy 2: From Carboxylic Acid |
| Starting Material | 3-Oxocyclobutanone derivatives | 3-Oxocyclobutanecarboxylic acid |
| Key Reagents | Deoxofluorinating agents (e.g., DAST, Morph-DAST) | Standard reagents for esterification, amidation, and rearrangement |
| Reported Yields | Moderate to good, but can be variable | Generally good and reproducible[1] |
| Scalability | Can be challenging due to the cost and handling of fluorinating agents | More amenable to large-scale synthesis[1] |
| Safety | Deoxofluorinating agents can be hazardous | Avoids the use of azides, offering a better safety profile[1] |
| Generality | Applicable to a range of substituted cyclobutanones | May require optimization for substituted analogs |
Part 2: Formylation of 3,3-Difluorocyclobutylamine
Once the 3,3-difluorocyclobutylamine core has been synthesized, the final step is N-formylation. The choice of formylating agent and reaction conditions can impact the final yield, purity, and ease of workup.
Method 1: Formic Acid with a Coupling Agent
A common and effective method for formylation is the use of formic acid activated by a coupling agent.
-
Activation: Formic acid is activated with a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
Amine Addition: 3,3-Difluorocyclobutylamine is added to the activated formic acid solution.
-
Workup: The reaction is typically worked up by aqueous extraction to remove the urea byproduct.
Method 2: Formic Acid with an Activating Agent
Triflic anhydride can be used to activate formic acid for the N-formylation of amines. This method is often high-yielding and proceeds under mild conditions.
-
Activation: A solution of formic acid in a suitable solvent (e.g., dichloromethane) is treated with triflic anhydride and a base (e.g., triethylamine) at low temperature.
-
Amine Addition: 3,3-Difluorocyclobutylamine is added to the reaction mixture.
-
Workup: The reaction is quenched and worked up to isolate the N-formylated product.
Method 3: Using a Formylating Agent
Other reagents can directly transfer a formyl group to the amine.
-
Reaction: 3,3-Difluorocyclobutylamine is heated with an excess of ethyl formate, which serves as both the formyl source and the solvent.
-
Workup: The excess ethyl formate and ethanol byproduct are removed by distillation.
Diagram: Formylation Workflow
Caption: Overview of common formylation methods.
Comparison of Formylation Methods
| Parameter | Formic Acid + Coupling Agent | Formic Acid + Activating Agent | Ethyl Formate |
| Reagents | Formic acid, EDCI/DCC | Formic acid, Tf₂O, base | Ethyl formate |
| Conditions | Mild, room temperature | Mild, often low temperature | Elevated temperature |
| Yields | Good to excellent | Generally high | Moderate to good |
| Workup | Requires removal of urea byproduct | Standard aqueous workup | Simple distillation |
| Substrate Scope | Broad | Broad | Generally good for primary amines |
Conclusion and Recommendations
The synthesis of this compound and its analogs offers multiple strategic pathways, each with its own set of advantages and challenges.
-
For Scalability and Safety: The route starting from 3-oxocyclobutanecarboxylic acid is highly recommended for larger-scale synthesis due to its avoidance of hazardous reagents like azides and the more manageable nature of the fluorination step.[1]
-
For Rapid Analog Synthesis: The deoxofluorination approach may be more suitable for medicinal chemistry settings where a variety of substituted cyclobutanones are available and rapid access to a diverse set of analogs is the primary goal.
-
For Formylation: The use of formic acid with an activating agent like triflic anhydride offers a reliable and high-yielding method for the final formylation step, although the cost of the activating agent should be considered. For a simpler, albeit potentially lower-yielding, procedure, heating with ethyl formate is a viable alternative.
Ultimately, the optimal synthetic route will depend on the specific goals of the project, including the desired scale, the availability of starting materials, and the safety infrastructure in place. This guide provides the foundational data and protocols to make an informed decision for your research and development endeavors.
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A Comparative Guide to N-(3,3-difluorocyclobutyl)formamide Derivatives as Stearoyl-CoA Desaturase (SCD) Inhibitors
Introduction: The Emergence of the N-(3,3-difluorocyclobutyl)formamide Scaffold in Metabolic Disease and Oncology Research
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. The this compound moiety has recently garnered attention as a promising pharmacophore. The introduction of the gem-difluorocyclobutyl group is a strategic bioisosteric replacement for other functionalities, often leading to enhanced metabolic stability and binding affinity.[1][2][3] This guide provides a comparative analysis of derivatives based on this scaffold, with a specific focus on their activity as inhibitors of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism.
Stearoyl-CoA Desaturase (SCD) is an endoplasmic reticulum-resident enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[4][5] This enzymatic activity is crucial for maintaining cellular membrane fluidity, lipid signaling, and energy storage. However, dysregulation of SCD activity has been implicated in a range of pathologies, including metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as various cancers.[4][5] Consequently, SCD has emerged as a compelling therapeutic target for the development of novel inhibitors.
This guide will objectively compare the performance of this compound derivatives and other structurally diverse compounds as SCD inhibitors, supported by experimental data and detailed methodologies to aid researchers in this field.
Comparative Analysis of SCD Inhibitors
While specific biological data for this compound derivatives as SCD inhibitors is emerging, a patent application has disclosed compounds bearing a closely related 5-(3,3-difluorocyclobutyl) moiety as potent modulators of SCD activity.[1] To provide a comprehensive comparison, we will evaluate this structural class against other well-characterized SCD inhibitors with diverse chemical scaffolds.
| Compound Class/Name | Chemical Scaffold | Target | IC50 (nM) | Reference |
| A939572 | Pyridazine derivative | hSCD1 | 37 | [4] |
| mSCD1 | <4 | [4] | ||
| CAY10566 | Thiazole derivative | hSCD1 | 26 | [4] |
| mSCD1 | 4.5 | [4] | ||
| GSK1940029 | Triazole derivative | SCD | Not specified | [6] |
| MK-8245 | Not specified | hSCD1 | 1 | [7] |
| mSCD1 | 3 | [7] | ||
| MF-438 | Not specified | rSCD1 | 2.3 | [4] |
| 5-(3,3-difluorocyclobutyl)-oxadiazole derivative | Oxadiazole | SCD | Not specified | [1] |
Note: hSCD1: human Stearoyl-CoA Desaturase 1; mSCD1: mouse Stearoyl-CoA Desaturase 1; rSCD1: rat Stearoyl-CoA Desaturase 1. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
The data presented in the table highlight the high potency of several classes of SCD inhibitors. The difluorocyclobutyl-containing scaffold represents a newer entrant in this therapeutic area. The rationale behind incorporating the 3,3-difluorocyclobutyl group often lies in its ability to confer desirable physicochemical properties, such as improved metabolic stability and enhanced binding interactions within the enzyme's active site. The fluorine atoms can modulate the electronics and conformation of the molecule, potentially leading to a more favorable binding pose.
Experimental Protocols
Microsomal Stearoyl-CoA Desaturase (SCD) Activity Assay
This protocol describes a common method for determining the inhibitory activity of compounds against SCD using liver microsomes, which are rich in this enzyme.[8][9]
1. Preparation of Liver Microsomes: a. Homogenize fresh or frozen liver tissue (e.g., from rat or human) in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. c. Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, 20% glycerol) and determine the protein concentration using a standard method (e.g., Bradford assay). e. Store the microsomes in aliquots at -80°C until use.
2. SCD Inhibition Assay: a. Prepare a reaction mixture containing:
- 100 mM Potassium phosphate buffer, pH 7.2
- 2.5 mM MgCl₂
- 1.25 mM NADH
- 1.0 mM ATP
- 0.25 mM Coenzyme A
- Liver microsomes (typically 50-100 µg of protein)
- Test compound at various concentrations (or vehicle control, e.g., DMSO) b. Pre-incubate the reaction mixture for 10 minutes at 37°C. c. Initiate the reaction by adding the substrate, [¹⁴C]-Stearoyl-CoA (typically to a final concentration of 10 µM). d. Incubate the reaction for 15 minutes at 37°C with gentle shaking. e. Stop the reaction by adding 1.5 M KOH in 75% ethanol. f. Saponify the lipids by heating at 85°C for 60 minutes. g. Acidify the reaction mixture by adding formic acid. h. Extract the fatty acids with hexane. i. Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) on a silica gel plate with a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1). j. Visualize the fatty acid spots (e.g., using iodine vapor) and scrape the corresponding areas from the TLC plate into scintillation vials. k. Quantify the radioactivity in each fraction using a scintillation counter. l. Calculate the percent inhibition of SCD activity for each compound concentration relative to the vehicle control. m. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the SCD-Mediated Desaturation Pathway
Caption: A typical workflow for the discovery and development of novel SCD inhibitors.
Conclusion and Future Directions
The inhibition of Stearoyl-CoA Desaturase represents a promising therapeutic strategy for a multitude of diseases. While various chemical scaffolds have demonstrated potent SCD inhibitory activity, the emergence of the this compound core offers an exciting new avenue for drug discovery. The unique properties conferred by the difluorocyclobutyl moiety may lead to the development of inhibitors with improved pharmacological profiles.
The comparative data presented in this guide provide a valuable benchmark for researchers working on novel SCD inhibitors. The detailed experimental protocol for the microsomal SCD assay offers a practical tool for the in vitro characterization of new chemical entities. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential. Further investigations into their in vivo efficacy and safety will be crucial in translating these promising findings into clinical applications.
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GSK1940029 (SCD inhibitor 1) | Stearoyl-coa Desaturase Inhibitor | MedChemExpress.
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Targeting stearoyl-CoA desaturase in solid tumors - PMC - NIH.
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Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - INIS-IAEA.
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Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC - NIH.
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A Comparative Guide to N-(3,3-difluorocyclobutyl)formamide Analogs as Potent Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Introduction: Targeting the IDO1 Pathway in Immuno-Oncology
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical regulator of immune tolerance.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] This enzymatic activity has profound consequences within the tumor microenvironment. The depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, act in concert to suppress the proliferation and effector function of T-cells, thereby enabling cancer cells to evade immune surveillance.[1] Consequently, the development of small molecule inhibitors of IDO1 has become a promising therapeutic strategy, with the potential to restore anti-tumor immunity.[1][2]
This guide provides an in-depth comparative analysis of a series of N-(3,3-difluorocyclobutyl)formamide analogs that have been investigated as potent and selective IDO1 inhibitors. We will delve into their structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation.
The Rationale for the this compound Scaffold
The this compound scaffold represents a novel chemotype in the pursuit of effective IDO1 inhibitors. The rationale for its design is rooted in several key medicinal chemistry principles:
-
The Formamide Moiety: The formamide group is a versatile functional group capable of participating in various hydrogen bonding interactions, which are crucial for binding to the active site of IDO1.
-
The Difluorocyclobutyl Group: The introduction of a difluorocyclobutyl moiety serves multiple purposes. The gem-difluoro substitution can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the cyclobutyl ring introduces a degree of conformational rigidity, which can be advantageous for optimizing binding affinity. The fluorine atoms can also modulate the electronic properties of the molecule and potentially engage in favorable interactions with the enzyme.
This guide will explore how modifications to this core scaffold influence inhibitory potency against IDO1, providing valuable insights for researchers in the field of drug discovery.
Comparative Analysis of Biological Activity
The inhibitory activity of a series of this compound analogs against human IDO1 was evaluated using both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Compound ID | R Group | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| 1 | 4-chloro-N'-hydroxybenzenecarboximidamide | 10 | 50 |
| 2 | 4-bromo-N'-hydroxybenzenecarboximidamide | 8 | 45 |
| 3 | 4-fluoro-N'-hydroxybenzenecarboximidamide | 15 | 60 |
| 4 | N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | 25 | 80 |
| 5 | N'-hydroxy-4-methoxybenzenecarboximidamide | 50 | 120 |
| 6 | N'-hydroxy-3,4-dichlorobenzenecarboximidamide | 5 | 30 |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key structure-activity relationships for this series of compounds:
-
Halogen Substitution on the Phenyl Ring: The nature and position of the halogen substituent on the phenyl ring significantly impact inhibitory potency. Compounds with a halogen at the 4-position (para) generally exhibit potent activity. A bromine substituent (Compound 2 ) appears to be slightly more favorable than chlorine (Compound 1 ) in the enzymatic assay. A fluorine substituent (Compound 3 ) results in a slight decrease in potency compared to chlorine and bromine.
-
Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups, such as trifluoromethyl (Compound 4 ), lead to a decrease in potency compared to the halogens. Conversely, an electron-donating group like methoxy (Compound 5 ) also results in reduced activity. This suggests that an optimal electronic balance on the phenyl ring is crucial for potent inhibition.
-
Multiple Halogen Substitution: The introduction of a second chlorine atom at the 3-position, as in Compound 6 (3,4-dichloro), leads to the most potent compound in this series in both the enzymatic and cellular assays. This indicates that additional interactions in the enzyme's binding pocket can be achieved with this substitution pattern.
The following diagram illustrates the key SAR trends observed in this series of analogs.
Caption: Key structure-activity relationship trends for this compound analogs.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds generally involves a multi-step sequence, as outlined below. The following is a representative protocol for the preparation of these analogs.
Caption: General synthetic workflow for the preparation of the target compounds.
Step-by-Step Methodology:
-
Amide Coupling: To a solution of the appropriately substituted benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 30 minutes. 3,3-Difluorocyclobutanamine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with an organic solvent, washed with aqueous solutions to remove excess reagents and byproducts, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-(3,3-difluorocyclobutyl)-substituted-benzamide intermediate.
-
Formylation: The N-(3,3-difluorocyclobutyl)-substituted-benzamide intermediate (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF). A formylating agent, such as formic acid in the presence of a coupling agent or a pre-formed formylating reagent, is added to the solution. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
In Vitro IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of the compounds on the catalytic activity of recombinant human IDO1.[4]
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase[4]
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well microplate
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the recombinant IDO1 enzyme to each well.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).[4]
-
Stop the reaction by adding a stopping reagent, such as trichloroacetic acid (TCA).
-
The amount of kynurenine produced is quantified by measuring the absorbance at a specific wavelength (e.g., 321 nm) after conversion of N-formylkynurenine to kynurenine.[1]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay evaluates the ability of the compounds to inhibit IDO1 activity within a cellular context.[5][6]
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)[6]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) to induce IDO1 expression[6]
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for a specified period (e.g., 24-48 hours).[6]
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This is typically done by adding a reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 480 nm).[7]
-
Calculate the percent inhibition of kynurenine production for each compound concentration and determine the cellular IC50 value.
Conclusion and Future Directions
The this compound scaffold has proven to be a promising starting point for the development of potent IDO1 inhibitors. The structure-activity relationship studies have provided valuable insights into the key structural features required for high-affinity binding to the enzyme. In particular, the 3,4-dichloro-substituted analog (Compound 6 ) has demonstrated exceptional potency in both enzymatic and cellular assays, marking it as a lead candidate for further preclinical development.
Future efforts in this area should focus on:
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent analogs to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the lead compounds in animal models of cancer to determine their anti-tumor efficacy, both as single agents and in combination with other immunotherapies such as checkpoint inhibitors.
-
Structural Biology: Obtaining co-crystal structures of the inhibitors bound to IDO1 to gain a deeper understanding of the binding interactions and to guide further rational drug design.
The continued exploration of this chemical series holds significant promise for the development of novel and effective cancer immunotherapies targeting the IDO1 pathway.
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A Hypothetical In Vivo Efficacy Profile and Developmental Roadmap for N-(3,3-difluorocyclobutyl)formamide
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide addresses the compound N-(3,3-difluorocyclobutyl)formamide , a molecule of interest due to its unique structural motifs. It is critical to note at the outset that, as of the date of this publication, there is a conspicuous absence of publicly available in vivo efficacy data for this specific compound.
Therefore, this document deviates from a direct comparative analysis of existing data. Instead, it serves as a forward-looking "Target and Candidate Profile," providing a scientifically grounded, hypothetical framework for the preclinical development of this compound. By dissecting its chemical features and drawing parallels with established therapeutic agents, we will outline a plausible mechanism of action, propose a comprehensive suite of in vivo studies to rigorously assess its efficacy, and provide detailed experimental protocols.
For comparative context, we will reference the preclinical development of Dabrafenib , a potent and selective inhibitor of BRAF kinase. While structurally distinct, Dabrafenib's well-documented preclinical data provides a valuable blueprint for the types of experiments and endpoints that would be crucial in characterizing the therapeutic potential of a novel small molecule inhibitor like this compound.
Deconstructing the Candidate: A Rationale for Investigation
The therapeutic potential of this compound can be inferred from its constituent chemical moieties: the difluorocyclobutyl group and the formamide group.
-
The Difluorocyclobutyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The geminal difluoro group on the cyclobutane ring is expected to confer several advantageous properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong electronegativity of fluorine can modulate the acidity of nearby protons and influence binding interactions with a biological target. The cyclobutyl ring itself provides a rigid scaffold that can orient other functional groups in a defined three-dimensional space, potentially leading to high-affinity and selective binding. A recent discovery of difluorocyclobutyl derivatives as GLP-1R agonists highlights the potential of this moiety in modern drug design.[1]
-
The Formamide Moiety: The formamide group is a versatile functional group found in a number of approved pharmaceuticals.[2] It can act as a hydrogen bond donor and acceptor, crucial for target engagement. Depending on the overall molecular structure, the formamide group can serve as a key pharmacophore, mimicking a peptide bond or participating in critical binding interactions within an enzyme's active site.
Given these features, it is plausible to hypothesize that this compound could be an inhibitor of a kinase or another enzyme where a constrained, metabolically stable moiety is advantageous for binding.
A Hypothetical Target: The BRAF Kinase and the MAPK Signaling Pathway
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the BRAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.[3][4]
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
Comparative In Vivo Efficacy: A Roadmap for Evaluation
To ascertain the in vivo efficacy of this compound as a hypothetical BRAF inhibitor, a series of preclinical studies would be essential. The following table outlines a proposed study design, with comparative data from the preclinical evaluation of Dabrafenib provided as a benchmark.
| Parameter | Hypothetical Study for this compound | Comparator: Dabrafenib (Preclinical Data) [5][6][7][8] |
| Animal Model | Athymic nude mice bearing human melanoma (e.g., A375, BRAF V600E) or colorectal cancer (e.g., Colo205, BRAF V600E) xenografts. | Athymic nude mice with A375P or Colo 205 xenografts. |
| Dosing Regimen | Oral gavage, once daily (q.d.) for 14-21 days. Dose-ranging study from 1 mg/kg to 100 mg/kg. | Oral administration, once daily for 14 days, with doses ranging from 3 to 100 mg/kg. |
| Primary Efficacy Endpoint | Tumor growth inhibition (TGI). Measurement of tumor volume over time. | Significant tumor growth inhibition observed at doses of 10, 30, and 100 mg/kg. |
| Secondary Endpoints | Body weight monitoring (for toxicity), survival analysis. | Well-tolerated with no significant body weight loss. |
| Pharmacodynamic Markers | Immunohistochemical analysis of tumor tissue for phosphorylated ERK (pERK), Ki67 (proliferation marker), and p27 (cell cycle inhibitor). | Dose-dependent inhibition of pERK, downregulation of Ki67, and upregulation of p27 in tumor xenografts. |
| Pharmacokinetics | Determination of plasma and tumor concentrations of the compound over time to establish a PK/PD relationship. | Demonstrated good oral bioavailability and target engagement in vivo. |
Experimental Protocols
In Vivo Tumor Xenograft Model
This protocol outlines the methodology for a typical in vivo efficacy study in a mouse xenograft model.
-
Cell Culture: A375 human melanoma cells (BRAF V600E) are cultured in appropriate media until they reach the desired confluence.
-
Tumor Implantation: 5 x 10^6 A375 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³. Mice are then randomized into treatment and vehicle control groups.
-
Treatment Administration: this compound, formulated in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween 80), is administered orally once daily at the predetermined doses. The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumors and plasma are collected for pharmacodynamic and pharmacokinetic analysis.
Immunohistochemistry for Pharmacodynamic Markers
This protocol describes the analysis of tumor tissue to assess target engagement.
-
Tissue Processing: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer in a pressure cooker.
-
Staining: Slides are incubated with primary antibodies against pERK, Ki67, and p27, followed by a secondary antibody and a detection reagent.
-
Imaging and Analysis: Slides are scanned, and the percentage of positively stained cells is quantified.
Envisioning the Path Forward: A Drug Development Workflow
The successful preclinical development of a compound like this compound would follow a structured workflow.
Caption: A typical preclinical and early clinical drug development workflow.
Conclusion
While the therapeutic potential of this compound remains to be elucidated through empirical studies, its chemical structure suggests it is a compound of interest for drug discovery. The strategic incorporation of a difluorocyclobutyl moiety points towards a design intended to optimize pharmacokinetic properties and target engagement.
This guide has provided a hypothetical yet scientifically rigorous roadmap for the preclinical evaluation of this compound, using the successful development of the BRAF inhibitor Dabrafenib as a template. The outlined in vivo studies, from xenograft models to pharmacodynamic and pharmacokinetic analyses, represent the critical steps necessary to translate a promising chemical entity into a potential therapeutic agent. The path from the bench to the clinic is long and fraught with challenges, but it begins with a clear and comprehensive preclinical development plan as articulated here. Future research is warranted to determine if this compound or its analogs can fulfill the potential suggested by their rational design.
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A Comparative Guide to the ADME Properties of N-(3,o3,3-difluorocyclobutyl)formamide: An In Silico and In Vitro Assessment
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a new chemical entity is a cornerstone of preclinical development.[1][2][3] A compound's ADME characteristics dictate its bioavailability, efficacy, and potential for toxicity, making early assessment critical to de-risk candidates and streamline the path to clinical trials.[3][4][5][6] This guide provides a comprehensive analysis of N-(3,3-difluorocyclobutyl)formamide, a novel fluorinated small molecule.
The strategic incorporation of fluorine into drug candidates has become a prominent strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[7][8][9][10] The gem-difluoro group on the cyclobutyl ring of this compound is anticipated to influence its ADME properties, particularly metabolic stability, by blocking potential sites of oxidation.[9][10]
This guide presents a predicted ADME profile of this compound based on its physicochemical properties and established in silico models. Furthermore, we provide detailed, field-proven experimental protocols for key in vitro ADME assays—namely, Caco-2 permeability and liver microsomal stability—to enable researchers to validate these predictions empirically. The performance of this compound will be contextualized by comparing its predicted and potential experimental outcomes with well-characterized high and low-permeability comparator compounds.
Predicted Physicochemical and ADME Properties
In the absence of direct experimental data for this compound, we can predict its fundamental properties based on its structure. These predictions, derived from computational models, offer a valuable first look at its drug-like potential.[11][12][13]
| Property | Predicted Value | Implication for ADME |
| Molecular Weight | 135.11 g/mol [14][15][16] | Low molecular weight is favorable for passive diffusion across biological membranes. |
| LogP (XLogP3) | 0.8[14] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1[14] | A low number of hydrogen bond donors is generally favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 2[14] | A low number of hydrogen bond acceptors is also conducive to good permeability. |
| Predicted Solubility | Moderate to High | The low molecular weight and moderate lipophilicity suggest good aqueous solubility. |
| Predicted Permeability | Moderate to High | Favorable physicochemical properties suggest good potential for intestinal absorption via passive diffusion. |
| Predicted Metabolic Stability | High | The gem-difluoro group is expected to block metabolic oxidation at the 3-position of the cyclobutyl ring, potentially leading to low clearance.[9][10] |
Experimental Validation: In Vitro ADME Protocols
While in silico predictions are valuable for initial screening, experimental validation is essential.[5][11] The following sections detail standard operating procedures for two fundamental in vitro ADME assays: Caco-2 permeability for assessing intestinal absorption and liver microsomal stability for evaluating metabolic clearance.[17][18]
Intestinal Permeability Assessment: The Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[19][20][21] This model is widely used to predict the oral absorption of drugs and to identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[19][20][22]
Caption: Workflow for the liver microsomal stability assay.
-
Incubation Preparation: A reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer is prepared.
-
Initiation of Reaction: The test compound (e.g., 1 µM of this compound) is added to the microsome mixture and pre-warmed to 37°C. The metabolic reaction is initiated by adding the cofactor NADPH. [23]3. Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes). [23]4. Reaction Quenching: The reaction in each aliquot is immediately stopped by adding cold acetonitrile containing an internal standard. [23]5. Sample Processing and Analysis: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is then analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point. [23]6. Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The intrinsic clearance (Clint) is calculated, typically reported in µL/min/mg of microsomal protein.
-
| Compound | Predicted Stability | Typical Experimental t½ (min) | Classification |
| Verapamil (Low Stability Control) | Low | < 10 | High Clearance |
| Carbamazepine (High Stability Control) | High | > 60 | Low Clearance |
| This compound | High | To be determined | To be determined |
The presence of the gem-difluoro group on the cyclobutyl ring is expected to confer high metabolic stability to this compound. [9][10]This is because this position is a likely site for CYP-mediated hydroxylation, and the strong carbon-fluorine bonds are resistant to cleavage. [10]Therefore, a long half-life (> 60 minutes) and low intrinsic clearance are anticipated.
Conclusion and Forward Look
This guide provides a foundational ADME assessment for this compound, combining in silico predictions with actionable in vitro experimental protocols. The analysis of its physicochemical properties suggests that it is a promising candidate with drug-like characteristics, likely exhibiting good oral absorption and high metabolic stability. The latter is a direct, intended consequence of the strategic incorporation of the gem-difluoro moiety.
The provided experimental workflows for Caco-2 permeability and microsomal stability assays offer a clear path for researchers to empirically validate these predictions. The resulting data will be crucial for making informed decisions in the lead optimization phase of drug discovery. [1][6]Should the experimental results align with the predictions, this compound would be positioned as a compound with a favorable pharmacokinetic profile, justifying further preclinical development.
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A Comparative Analysis of Fluorinated Scaffolds in Drug Design
An In-Depth Guide for Drug Development Professionals:
As the landscape of drug discovery becomes increasingly competitive, the ability to rationally design molecules with superior pharmacological profiles is paramount. Among the most powerful strategies in the medicinal chemist's toolkit is the incorporation of fluorine. This guide, written from the perspective of a Senior Application Scientist, provides a deep, comparative analysis of fluorinated scaffolds, moving beyond a simple recitation of facts to explain the underlying principles and experimental considerations that drive successful drug design.
PART 1: The Fluorine Advantage: More Than a Simple Substitution
The strategic replacement of a hydrogen atom with fluorine is a subtle modification that can have profound consequences for a molecule's behavior.[1][2] This is due to fluorine's unique combination of properties:
-
Size and Isosterism: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[1][3] This allows it to replace hydrogen without introducing significant steric hindrance, often preserving the molecule's ability to fit into a target's binding pocket.[1][4]
-
Extreme Electronegativity: As the most electronegative element, fluorine creates a strong dipole in the C-F bond.[1][5] This alters the local electronic environment, which can modulate the acidity (pKa) of nearby functional groups, influence binding interactions, and change the molecule's overall conformation.[1][5][6]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond energy of approximately 485 kJ/mol.[4] This makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[1][5] Placing fluorine at a known metabolic "hotspot" is a classic strategy to increase a drug's half-life and bioavailability.[1][6]
-
Lipophilicity Modulation: The effect of fluorine on lipophilicity is context-dependent and a key tool for optimization. While a single aromatic fluorine can increase lipophilicity, promoting membrane permeability, highly fluorinated groups like trifluoromethyl (-CF3) can actually decrease the lipophilicity of adjacent functionalities, which can be tuned to optimize absorption and distribution.[6][7][8]
PART 2: Comparative Analysis of Key Fluorinated Scaffolds
The choice of which fluorinated group to employ is a critical design decision. The following table provides a comparative overview of commonly used scaffolds, their primary effects, and representative examples from approved medicines.
| Fluorinated Scaffold | Primary Physicochemical Effects | Key Strategic Applications & Approved Drug Examples |
| Aromatic Fluorine (-F) | Blocks metabolic oxidation at the site of fluorination. Modestly increases lipophilicity. Alters electronic nature of the ring, influencing binding.[6][7] | Fine-tuning ADME properties; enhancing binding affinity through specific polar interactions. Ezetimibe (Zetia®) uses para-fluoro substituents to block metabolic oxidation and improve stability.[6] |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group. Significantly increases metabolic stability and often enhances binding affinity. Can act as a hydrophobic mimic of a methyl or isopropyl group.[8] | A workhorse for improving both potency and pharmacokinetics. Fluoxetine (Prozac®) incorporates a -CF3 group that contributes to its selective serotonin reuptake inhibition.[9] |
| Difluoromethyl (-CHF2) | Can act as a lipophilic hydrogen bond donor and is considered a bioisostere of a hydroxyl or thiol group. | Used to mimic key hydrogen bonding interactions while improving metabolic stability compared to the parent group. |
| Trifluoromethoxy (-OCF3) | Highly lipophilic and metabolically stable. Often referred to as a "super-lipophilic" group. | Utilized to drastically increase lipophilicity and membrane permeability for targets in difficult-to-access compartments like the central nervous system. |
| Fluorinated Heterocycles | Combines the benefits of fluorination with the diverse chemical space of heterocyclic cores (e.g., pyridines, pyrimidines). Can fine-tune pKa and solubility.[3][10] | A vast and growing area, found in over 85% of bioactive compounds.[3][10] Vericiguat , a guanylate cyclase stimulator, has a fluorine on its pyrazolopyridine core to increase metabolic stability.[10] |
PART 3: The Experimental Workflow: From Rational Design to In Vivo Validation
A successful fluorination strategy relies on a rigorous, multi-stage experimental evaluation. The goal is not simply to make a fluorinated analog, but to systematically prove its superiority over the non-fluorinated parent compound.
Caption: A comprehensive workflow for the comparative evaluation of fluorinated drug candidates.
Featured Protocol: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay is critical because improved metabolic stability is a primary driver for incorporating fluorine.[1][5] We use HLMs because they contain a high concentration of the CYP enzymes responsible for Phase I metabolism. The protocol is designed to be self-validating through the inclusion of controls.
Objective: To determine and compare the in vitro intrinsic clearance (CLint) of a non-fluorinated parent compound and its fluorinated analog(s).
Materials:
-
Test Compounds (Parent and Fluorinated Analogs), 10 mM in DMSO
-
Positive Control (e.g., Testosterone or Verapamil), 10 mM in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer, pH 7.4
-
Ice-Cold Acetonitrile (ACN) containing an appropriate Internal Standard (IS) (e.g., Tolbutamide)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Methodology:
-
Reagent Preparation:
-
Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
-
Prepare a 100 µM intermediate stock of each test compound and control by diluting the DMSO stock in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (Trustworthiness through Controls):
-
For each compound, prepare two sets of reactions: "+NADPH" and "-NADPH" (negative control to assess non-enzymatic degradation).
-
Add 94 µL of the HLM working solution to the appropriate wells of a 96-well plate.
-
Add 1 µL of the 100 µM compound stock to each well for a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Reaction Initiation and Time Points:
-
Initiate the reactions by adding 5 µL of the prepared NADPH system to the "+NADPH" wells and 5 µL of buffer to the "-NADPH" wells. This is the T=0 time point for quenching.
-
Immediately remove a 25 µL aliquot from each well and quench it in a collection plate containing 100 µL of ice-cold ACN with IS.
-
Return the incubation plate to the 37°C shaker.
-
Repeat the quenching step at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes).
-
-
Sample Processing and Analysis:
-
Seal and vortex the collection plate, then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Plot the natural log (% remaining compound) versus time for each compound.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
A significantly longer t½ for the fluorinated analog compared to the parent compound provides direct evidence of improved metabolic stability.
-
PART 4: Data-Driven Decision Making
The ultimate goal of the experimental workflow is to generate clear, quantitative data for a direct comparison.
Case Study Example: A Fictional Kinase Inhibitor Program
| Compound | R-Group | Target IC50 (nM) | HLM t½ (min) | Caco-2 Permeability (Papp, A→B) |
| Parent-01 | -H | 58 | 12 | 1.5 x 10⁻⁶ cm/s |
| Analog-F | -F | 45 | 85 | 1.8 x 10⁻⁶ cm/s |
| Analog-CF3 | -CF3 | 6 | >120 | 4.2 x 10⁻⁶ cm/s |
Analysis: The simple addition of a fluorine atom (Analog-F ) moderately improved potency and dramatically increased metabolic stability. However, the trifluoromethyl analog (Analog-CF3 ) yielded a nearly 10-fold improvement in potency and was exceptionally stable, likely due to a combination of blocking metabolism and forming favorable interactions in the binding pocket. The increased lipophilicity of the CF3 group also improved cell permeability. This data strongly supports advancing Analog-CF3 to in vivo studies.
The Logic of Fluorine Placement
The decision of where to install fluorine is guided by a convergence of structural, biological, and physicochemical data.
Caption: The logical framework guiding the strategic placement of fluorine in drug design.
References
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. [Link]
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The role of fluorine in medicinal chemistry . Taylor & Francis Online. [Link]
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Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications . Taylor & Francis Online. [Link]
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Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment . National Center for Biotechnology Information. [Link]
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Physicochemical Profile of N-(3,3-difluorocyclobutyl)formamide
An In-Depth Comparative Guide to N-(3,3-difluorocyclobutyl)formamide as a Reference Standard
In the landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standards employed. These standards are the bedrock of quality control, ensuring that active pharmaceutical ingredients (APIs) and their intermediates are pure, potent, and consistent.[1][2] This guide provides a comprehensive technical evaluation of this compound, a fluorinated building block of increasing interest, and establishes its robust profile as a chemical reference standard.
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[3][4] Consequently, the need for well-characterized, high-purity reference standards for these fluorinated intermediates is paramount. This document delves into the analytical characterization of this compound, compares its critical attributes against relevant alternatives, and provides detailed, validated methodologies for its assessment.
A thorough understanding of a reference standard's physical and chemical properties is the first step in its qualification. This compound is a unique molecule featuring a strained cyclobutyl ring with a geminal difluoro substitution.
| Property | Value | Source |
| Molecular Formula | C₅H₇F₂NO | [5][6][7] |
| Molecular Weight | 135.11 g/mol | [5][7] |
| IUPAC Name | This compound | [5] |
| CAS Number | 1355328-30-1 | [6] |
| Canonical SMILES | C1C(CC1(F)F)NC=O | [5][7] |
| Calculated XLogP3 | 0.8 | [5] |
The presence of the two fluorine atoms significantly influences the molecule's polarity, boiling point, and chromatographic behavior compared to its non-fluorinated counterparts, a critical consideration for developing specific and robust analytical methods.
The Role of a Reference Standard in Quality Control
A primary reference standard is a substance shown through extensive analytical testing to be authentic material of high purity.[8] Its purpose is to serve as a benchmark for:
-
Identity: Confirming the chemical structure of the analyte in a sample.
-
Purity: Quantifying the analyte and its impurities in a sample.
-
Potency/Assay: Determining the concentration of the analyte.
The qualification of this compound as a reference standard is therefore a process of rigorously establishing its identity and purity through orthogonal analytical techniques. The following workflow illustrates the necessary steps to qualify a new batch of this material as a reference standard.
Caption: Workflow for the Qualification of a Primary Reference Standard.
Comparative Analysis: The Impact of Fluorination
To fully appreciate the analytical characteristics of this compound, it is instructive to compare it with a hypothetical non-fluorinated analogue, N-cyclobutylformamide , and a common starting material, Formamide .
| Attribute | This compound | N-cyclobutylformamide (Hypothetical) | Formamide |
| Polarity | Moderately Polar | Less Polar | Highly Polar |
| Boiling Point | Higher (due to dipole interactions) | Lower | Lower, but high for its MW |
| HPLC Retention (RP) | Shorter | Longer | Very Short (may not retain well) |
| ¹⁹F NMR Signal | Yes (Characteristic Signal) | No | No |
| Mass Spectrum (EI) | Fragments showing loss of HF, C₂H₂F₂ | Fragments showing loss of C₂H₄, C₃H₆ | Simple fragmentation pattern |
| Metabolic Stability | Higher (C-F bond strength) | Lower | N/A |
This comparison highlights the necessity of tailored analytical methods. The difluoro group provides a unique spectroscopic handle (¹⁹F NMR) but also alters its chromatographic behavior, demanding specific method development to ensure accurate quantification.
Caption: Key Analytical Differences Driven by Fluorination.
Experimental Data and Protocols
The trustworthiness of a reference standard is established through documented, validated experimental results.[9][10] The following sections detail the protocols and typical data for the qualification of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile organic compounds. The method must be selective enough to separate the main component from all potential process-related impurities and degradation products.[11]
Protocol: HPLC Purity Method
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1.0 mg/mL solution.
Rationale: A gradient elution is employed to ensure that any early-eluting polar impurities (like formamide) and late-eluting non-polar impurities are effectively separated from the main peak. Formic acid is used as a mobile phase modifier to improve peak shape and is mass spectrometry compatible.[12]
Performance Data (Typical Batch)
| Parameter | Result | Acceptance Criteria (ICH) |
| Purity (% Area) | 99.85% | ≥ 99.5% |
| Largest Impurity | 0.08% | ≤ 0.10% |
| Total Impurities | 0.15% | ≤ 0.50% |
| Retention Time | ~7.2 min | Consistent |
Identity Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique for identity confirmation and for detecting volatile or semi-volatile impurities.[13][14]
Protocol: GC-MS Identity Method
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 60 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Scan Range: 35-350 amu.
-
Sample Preparation: Prepare a 100 µg/mL solution in Methanol.
Rationale: The non-polar HP-5ms column is a general-purpose column suitable for a wide range of semi-polar compounds. The temperature program is designed to provide good chromatographic separation and peak shape. The resulting mass spectrum provides a molecular fingerprint for definitive identification.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Protocol: NMR Analysis
-
Instrument: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
¹H NMR: Acquire standard proton spectrum. Expected signals include a formyl proton, a proton on the nitrogen-bearing carbon, and methylene protons of the cyclobutyl ring.
-
¹³C NMR: Acquire proton-decoupled carbon spectrum. Expected signals for the carbonyl carbon and the four distinct carbons of the difluorocyclobutyl ring.
-
¹⁹F NMR: Acquire proton-decoupled fluorine spectrum. A single environment for the two fluorine atoms is expected, which will provide a key identifying feature.
Rationale: NMR is the gold standard for structural confirmation. The combination of ¹H, ¹³C, and particularly the presence of a ¹⁹F signal, provides irrefutable evidence of the molecule's identity and can reveal subtle impurities not visible by other techniques.[15]
Caption: Decision Flowchart for Selecting the Appropriate Analytical Technique.
Stability Assessment
A reference standard must be stable under defined storage conditions.[16] Stability studies are performed according to ICH Q1A(R2) guidelines to establish a retest period or shelf life.[17][18]
Protocol: Stability Study
-
Storage Conditions:
-
Long-Term: 25 °C / 60% RH
-
Accelerated: 40 °C / 75% RH
-
-
Time Points: 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated.
-
Testing: At each time point, the material is tested for Purity (HPLC) and Appearance.
-
Analysis: Data are analyzed for trends. Any significant degradation or change in physical appearance is investigated. The formamide moiety can be susceptible to hydrolysis under harsh acidic or basic conditions, which would be a primary degradation pathway to monitor.[19]
Conclusion
This compound is a valuable chemical intermediate whose utility in pharmaceutical research and development necessitates a well-characterized reference standard. Through a combination of orthogonal analytical techniques—HPLC for purity, GC-MS for identity, and NMR for definitive structural confirmation—its quality can be unequivocally established. The data and protocols presented in this guide demonstrate that this compound can be confidently qualified as a primary reference standard, providing the analytical assurance required for its use in regulated environments. Its unique properties, driven by the difluorocyclobutyl moiety, require tailored, validated methods that ensure specificity and accuracy, forming a critical component of a robust pharmaceutical quality system.[1][2][20]
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Safety Operating Guide
Navigating the Disposal of N-(3,3-difluorocyclobutyl)formamide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3,3-difluorocyclobutyl)formamide, a fluorinated organic compound.
Core Principles of Disposal
The disposal of this compound is governed by its classification as a halogenated organic compound. The primary directive is to prevent its release into the environment and to ensure it is handled as a regulated chemical waste stream. The core tenets of this process are waste segregation, proper containment, and clear labeling.
Immediate Safety and Handling Protocol
Prior to any disposal procedure, adherence to fundamental laboratory safety practices is paramount. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are a minimum requirement. It is advisable to consult a manufacturer's glove compatibility chart for specific chemical resistance information.[1]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn.
Step-by-Step Disposal Procedure
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to create a safe and compliant waste management process.
Part 1: Waste Segregation
The foundational principle of chemical waste management is segregation at the source. This prevents dangerous reactions and simplifies the final disposal process.
-
Designate a Halogenated Waste Stream: this compound is a fluorinated organic compound. As such, it must be collected in a designated "Halogenated Organic Waste" container.[3][4][5] Do not mix this waste with non-halogenated organic solvents.[6] This separation is crucial as the disposal methods for halogenated and non-halogenated wastes differ significantly, often in cost and complexity.[5][6]
-
Aqueous vs. Organic Waste: This guide assumes the waste is primarily organic. If this compound is in an aqueous solution, it should still be treated as halogenated waste, but not mixed with organic solvent waste unless permitted by your institution's environmental health and safety (EHS) department.
Part 2: Waste Collection and Containment
Proper containment is critical to prevent leaks and exposure.
-
Select an Appropriate Waste Container:
-
Liquid Waste Collection:
-
Contaminated Solid Waste Collection:
-
Gloves, pipette tips, and other solid materials contaminated with this compound should be collected in a separate, clearly labeled, sealed bag or container for solid hazardous waste.
-
Soak up any small spills with an inert absorbent material, such as vermiculite or sand. This contaminated absorbent must also be disposed of as hazardous waste.[1][7]
-
Part 3: Labeling and Storage
Accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Labeling:
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]
-
The storage location should be a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Ensure the container is stored in secondary containment to prevent spills.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, follow these procedures:
-
Small Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material to contain and collect the spill. Place the absorbent material in a sealed container and dispose of it as hazardous waste.[1]
-
Large Spill: If a significant amount of this compound is released, immediately evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[1]
In case of personal exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air and seek medical attention.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C5H7F2NO | [8][9] |
| Molecular Weight | 135.11 g/mol | [8] |
| CAS Number | 1355328-30-1 | [8][9] |
| Waste Classification | Halogenated Organic Waste | [3][4] |
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By following these detailed procedures for the disposal of this compound, researchers can ensure they are operating in a manner that is safe, compliant, and environmentally conscious. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for any additional requirements.
References
-
This compound | C5H7F2NO | CID 86690584 . PubChem. [Link]
-
Hazardous Waste Segregation . University of Delaware Environmental Health & Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
-
Standard Operating Procedure for Formamide . Washington State University. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
This compound . FDA Global Substance Registration System (GSRS). [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. This compound | C5H7F2NO | CID 86690584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
